8-Methylxanthen-9-one-4-acetic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(8-methyl-9-oxoxanthen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMULPZJAGQWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151825 | |
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117570-76-0 | |
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 8-Methylxanthen-9-one-4-acetic Acid from Substituted Benzene Precursors
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 8-Methylxanthen-9-one-4-acetic acid, a molecule of significant interest within the broader class of xanthone-based compounds. Xanthone derivatives, such as the clinical candidate 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), have demonstrated potent antitumor and vascular-disrupting activities, making them a focal point for drug development professionals.[1][2][3] This document details a logical and field-proven synthetic strategy commencing from readily available substituted benzene precursors. The core of the synthesis involves a sequential Ullmann condensation to construct a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts acylation to forge the characteristic tricyclic xanthone core. Subsequent functional group manipulations to elaborate the C4-acetic acid side chain are then described in detail. Each step is presented with a discussion of the underlying reaction mechanism, causality for experimental choices, a detailed step-by-step protocol, and characterization benchmarks. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Xanthone Scaffold in Medicinal Chemistry
The xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules.[1] This tricyclic framework is recognized for its rigid, planar structure, which facilitates interactions with a variety of biological targets. Consequently, xanthone derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]
The subclass of xanthenone-4-acetic acids (XAA) has garnered particular attention for its unique mechanism of action as a vascular-disrupting agent, inducing tumor necrosis through the stimulation of innate immune pathways.[2][5] The strategic placement of substituents on the xanthone core is critical for modulating this biological activity. The target of this guide, this compound, represents a key analogue for structure-activity relationship (SAR) studies, necessitating a reliable and well-understood synthetic pathway.
Strategic Overview: A Convergent Synthetic Approach
The synthesis of a substituted xanthone is most effectively approached through a convergent strategy, wherein two functionalized benzene rings are coupled and subsequently cyclized. Several methodologies exist for this purpose, including routes via benzophenone intermediates or modern palladium-catalyzed annulations.[6][7] However, the classic and highly reliable approach involves the formation of a 2-phenoxybenzoic acid intermediate, which serves as the direct precursor to the xanthone core.
This guide focuses on a three-stage strategy:
-
Stage I: Diaryl Ether Formation via a copper-catalyzed Ullmann condensation.
-
Stage II: Xanthone Core Construction via an acid-catalyzed intramolecular Friedel-Crafts acylation.
-
Stage III: Side-Chain Elaboration to install the C4-acetic acid moiety from a methyl group precursor.
This pathway is chosen for its robustness, scalability, and reliance on well-established, high-yielding transformations.
Part I: Synthesis of the 4,8-Dimethylxanthone Core
The initial phase of the synthesis focuses on constructing the stable tricyclic core, which will later be functionalized.
Step 1: Ullmann Condensation for Diaryl Ether Formation
Causality & Mechanistic Insight: The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-promoted coupling of an aryl halide with a phenol.[8] The reaction typically proceeds through a copper(I) phenoxide intermediate, which then undergoes nucleophilic aromatic substitution with the aryl halide.[8][9] The choice of 2-chloro-5-methylbenzoic acid is strategic; while aryl chlorides are less reactive than bromides or iodides, they are often more cost-effective. The reaction requires high temperatures to overcome the activation energy for the C-O bond formation, and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to maintain solubility and achieve the necessary temperature.[10][11] Anhydrous potassium carbonate serves as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile.
Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)-5-methylbenzoic Acid
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methylbenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) oxide (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 1.0 M.
-
Flush the apparatus with nitrogen and heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing cold water (10 volumes).
-
Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(2-methylphenoxy)-5-methylbenzoic acid as a solid.
| Characteristic | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Signals for two aromatic rings, two methyl groups, and a carboxylic acid proton. |
| IR (KBr, cm⁻¹) | ~3000 (O-H, acid), ~1690 (C=O, acid), ~1240 (C-O, ether) |
Step 2: Intramolecular Friedel-Crafts Acylation
Causality & Mechanistic Insight: This critical ring-closing step forms the xanthone core via an electrophilic aromatic substitution.[12] Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are employed as both the catalyst and solvent.[13][14] The acid protonates the carboxylic acid moiety, which then loses water to form a highly electrophilic acylium ion. This intermediate is attacked by the electron-rich ortho-position of the adjacent phenoxy ring, leading to cyclization.[15] The choice of PPA is often preferred as it promotes efficient dehydration at moderately high temperatures (80-100 °C) with fewer charring side-products compared to sulfuric acid.
Experimental Protocol: Synthesis of 4,8-Dimethylxanthen-9-one
-
Place the 2-(2-methylphenoxy)-5-methylbenzoic acid (1.0 eq) into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) to the flask.
-
Heat the mixture to 90-100 °C with efficient mechanical stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the temperature for 2-4 hours. Monitor the reaction by TLC, observing the formation of a new, fluorescent spot corresponding to the xanthone product.
-
Allow the reaction to cool slightly (to ~60 °C) and then very cautiously pour the viscous mixture onto crushed ice in a large beaker with stirring.
-
A precipitate of the crude xanthone will form. Stir the slurry until all the PPA is dissolved and the ice has melted.
-
Collect the solid product by vacuum filtration and wash it extensively with water until the filtrate is neutral.
-
Dry the crude product. Purification can be achieved by recrystallization from ethanol or glacial acetic acid to yield 4,8-dimethylxanthen-9-one.
| Characteristic | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Specific to the compound, should be sharp. |
| ¹³C NMR (CDCl₃) | Signal for ketone C=O (~175-180 ppm), aromatic carbons, and two methyl carbons. |
| UV/Vis | Characteristic absorbance maxima for the xanthone chromophore. |
Part II: Elaboration of the Acetic Acid Side Chain
With the stable xanthone core in hand, the final stage involves converting the C4-methyl group into the target acetic acid side chain through a three-step sequence.
Step 3: Benzylic Bromination
Causality & Mechanistic Insight: The conversion of the C4-methyl group begins with a selective free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is initiated by a radical initiator like AIBN (azobisisobutyronitrile). The benzylic position at C4 is selectively targeted because the resulting benzylic radical is stabilized by resonance with the aromatic xanthone system.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-8-methylxanthen-9-one
-
Suspend 4,8-dimethylxanthen-9-one (1.0 eq) in carbon tetrachloride (CCl₄) or another suitable non-polar solvent in a flask equipped with a reflux condenser.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide, which floats.
-
After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.
Step 4 & 5: Cyanation and Nitrile Hydrolysis
Causality & Mechanistic Insight: The bromomethyl intermediate is a versatile handle for introducing the final carboxylate functionality. A classic two-step conversion via a nitrile is employed. First, a nucleophilic substitution (Sₙ2) reaction with sodium cyanide displaces the bromide to form the corresponding acetonitrile derivative. This is a highly efficient transformation. Second, the nitrile is hydrolyzed to the carboxylic acid under harsh acidic conditions. The strong triple bond of the nitrile requires vigorous conditions (e.g., refluxing in aqueous sulfuric or hydrochloric acid) to be fully converted to the carboxylic acid and ammonium salt.
Experimental Protocol: Synthesis of this compound
-
Cyanation: Dissolve the crude 4-(bromomethyl)-8-methylxanthen-9-one (1.0 eq) in a polar aprotic solvent such as DMSO. Add sodium cyanide (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting bromide is consumed. Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic extracts, dry, and evaporate the solvent to yield the crude (8-methyl-9-oxo-9H-xanthen-4-yl)acetonitrile.
-
Hydrolysis: Combine the crude acetonitrile intermediate with a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., in a 2:2:1 ratio).
-
Heat the mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Cool the reaction mixture and pour it onto ice water. The final product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from a suitable solvent like aqueous ethanol to afford the pure This compound .
Summary and Outlook
The synthetic route detailed in this guide provides a reliable and scalable pathway to this compound from simple substituted benzene starting materials. The key transformations—Ullmann condensation, intramolecular Friedel-Crafts acylation, and a three-step side-chain elaboration—are all well-precedented and high-yielding reactions in organic synthesis. This methodology offers a solid foundation for producing this and other structurally related xanthone analogues for further investigation in medicinal chemistry and drug development programs.
References
- Amanatie, A., Jumina, J., & Hanafi, M. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar.
- BenchChem. (n.d.). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
- ChemicalBook. (n.d.). 3-Methoxyphenol | 150-19-6.
- Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol?.
- PrepChem.com. (n.d.). Preparation of 3-methoxyphenol.
- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate.
- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & Medicinal Chemistry, 14(10), 3345-3355. doi: 10.1016/j.bmc.2006.02.003.
- Ching, L. M., Joseph, W. R., & Baguley, B. C. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Bioorganic & Medicinal Chemistry, 15(20), 6568-6576. doi: 10.1016/j.bmc.2007.08.009.
- Lan, K., Fan, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82.
- Amanatie, M. (n.d.). Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst.
- Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2818-2867.
- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. ResearchGate.
- Chen, C., & Xi, C. (2006). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC.
- Wang, D., & Chen, B. (2015). Methodology for the synthesis of xanthones. (U.S. Patent No. 9,163,002 B2). U.S. Patent and Trademark Office.
- Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate.
- Wikipedia. (n.d.). Ullmann condensation.
- Esteves, M. A., & Pinto, M. M. M. (2010). The Ullmann Ether Condensation. ResearchGate.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid | Biochemical Reagent.
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9163002B2 - Methodology for the synthesis of xanthones - Google Patents [patents.google.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. connectsci.au [connectsci.au]
- 14. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]
- 15. [PDF] Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs | Semantic Scholar [semanticscholar.org]
physicochemical properties of 8-Methylxanthen-9-one-4-acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylxanthen-9-one-4-acetic Acid
Introduction
Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. This tricyclic structure is considered a "privileged scaffold" in medicinal chemistry, as modifications to its core can yield a vast array of compounds with diverse biological and pharmacological activities. Xanthone derivatives have demonstrated potential as anti-inflammatory, antimicrobial, and antitumor agents.
This guide focuses on a specific synthetic derivative, 5-Methylxanthen-9-one-4-acetic acid (also referred to as 8-Methylxanthen-9-one-4-acetic acid depending on the numbering convention of the xanthene core). It belongs to the family of xanthenone-4-acetic acids (XAA), which has been investigated for its unique pharmacological profiles. A prominent member of this family, 5,6-dimethylxanthone-4-acetic acid (DMXAA, Vadimezan), advanced to Phase III clinical trials as an antitumor agent, highlighting the therapeutic potential of this chemical class.
Understanding the physicochemical properties of 5-Methylxanthen-9-one-4-acetic acid is paramount for researchers in drug development. These properties govern the compound's solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and formulation development. This document provides a detailed examination of these properties, outlines experimental protocols for their determination, and discusses their implications for scientific research.
Chemical Identity and Molecular Structure
The definitive identification of a chemical entity is the foundation of all subsequent analysis. 5-Methylxanthen-9-one-4-acetic acid is characterized by a tricyclic xanthone core, with a methyl group at position 5 and an acetic acid side chain at position 4. The carboxylic acid group is a critical feature for the biological activity observed in this class of compounds.
Caption: Molecular Structure of 5-Methylxanthen-9-one-4-acetic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid | |
| Synonyms | 5-Me-XAA, 5-methylxanthenone-4-acetic acid | |
| CAS Number | 117570-47-5 | |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.26 g/mol | |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |
| InChI Key | SOPCFHVRSZJNSW-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The data presented below are a combination of experimentally derived and computationally predicted values, providing a comprehensive profile for 5-Methylxanthen-9-one-4-acetic acid.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments and Significance | Source |
| Appearance | White to light yellow crystalline solid | Affects handling, formulation, and initial purity assessment. | |
| Boiling Point | 511.9°C at 760 mmHg (Predicted) | High boiling point indicates low volatility, typical for a complex aromatic structure. | |
| Density | 1.359 g/cm³ (Predicted) | Useful for formulation calculations and understanding crystal packing. | |
| Flash Point | 197.1°C (Predicted) | Important for safety assessment during handling and synthesis. | |
| LogP (XLogP3) | 2.88 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | TPSA is a predictor of drug transport properties. This value is within the range for good oral bioavailability. | |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility in polar protic solvents and receptor binding. | |
| Hydrogen Bond Acceptors | 4 (from carbonyl and ether oxygens) | Influences solubility and potential for interactions with biological targets. | |
| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Methodologies for Physicochemical Characterization
To ensure scientific rigor, properties must be determined using validated experimental protocols. The following sections detail standard methodologies for characterizing a compound like 5-Methylxanthen-9-one-4-acetic acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is an essential analytical technique for assessing the purity of a synthesized compound and for quantifying its concentration in various matrices, such as plasma. A reverse-phase HPLC method is typically suitable for a moderately polar compound like XAA and its derivatives.
Expert Insight: The choice of a C18 column is standard for retaining non-polar to moderately polar compounds. The mobile phase, a mixture of water, acetonitrile, and acetic acid, is selected to achieve optimal separation. Acetonitrile acts as the organic modifier to elute the compound, while the acetic acid acidifies the mobile phase. This is critical to suppress the ionization of the carboxylic acid group on the analyte, ensuring a single, sharp peak and reproducible retention times. Fluorescence detection is often chosen for aromatic compounds like xanthones due to its high sensitivity and selectivity over standard UV detection.
Protocol: HPLC Analysis
-
System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4 µm particle size) with the mobile phase.
-
Mobile Phase: Prepare a mixture of water, acetonitrile, and acetic acid (e.g., 65:35:2 v/v/v). Filter and degas the solution to prevent pump issues and baseline noise.
-
Standard Preparation: Prepare a stock solution of 5-Methylxanthen-9-one-4-acetic acid of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the test sample in the mobile phase or a compatible solvent. For biological samples like plasma, a protein precipitation step (e.g., with trichloroacetic acid) followed by liquid-liquid extraction (e.g., with toluene) is required to remove interfering substances.
-
Injection and Chromatography: Inject a fixed volume (e.g., 20 µL) of the sample and standards onto the column.
-
Detection: Monitor the eluent using a fluorescence detector set to appropriate excitation and emission wavelengths for the xanthone scaffold.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak. Quantify the concentration by plotting a calibration curve of peak area versus concentration for the standards.
Caption: General workflow for HPLC analysis of 5-Methylxanthen-9-one-4-acetic acid.
Synthesis Overview
The synthesis of xanthone derivatives can be complex, but established routes provide a reliable framework. A common strategy involves the Ullmann condensation reaction to form a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the tricyclic xanthone core.
Expert Insight: The Ullmann reaction is a classic method for forming carbon-oxygen bonds between aryl halides and phenols, often catalyzed by copper. The subsequent cyclization to form the ketone at position 9 is typically achieved using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid. Once the 5-methylxanthen-9-one core is synthesized, the acetic acid side chain can be introduced at position 4 through various functionalization reactions.
An improved synthesis for the related DMXAA, achieved in a 22% overall yield from 3,4-dimethylbenzoic acid, demonstrates an optimized strategy based on the Ullmann reaction.
Biological and Pharmacological Context
The physicochemical properties detailed in this guide are directly relevant to the biological activity of 5-Methylxanthen-9-one-4-acetic acid and its analogues.
-
Solubility and Lipophilicity (LogP): The moderate LogP value suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for a drug to be absorbed and distributed throughout the body to reach its target.
-
Carboxylic Acid Group (pKa): The acidic nature of the molecule is crucial for its mechanism of action. Structure-activity relationship (SAR) studies on this class of compounds have shown that the carboxylic acid group must be in a specific position relative to the xanthone core for the compound to be active. This group will be ionized at physiological pH, impacting solubility, cell penetration, and binding to molecular targets.
-
Molecular Scaffold: The rigid, planar xanthone scaffold provides a structural backbone for positioning the key functional groups (methyl and acetic acid) in the correct orientation for biological interactions. Derivatives of xanthenone-4-acetic acid are known to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) from immune cells, which contributes to their antitumor effects.
Conclusion
5-Methylxanthen-9-one-4-acetic acid is a synthetic xanthone derivative with a well-defined chemical structure and a distinct set of physicochemical properties. Its moderate lipophilicity, defined hydrogen bonding capabilities, and structural rigidity are key features that underpin its potential pharmacological activity. The methodologies described herein, from chromatographic analysis to synthetic principles, provide a framework for researchers to reliably characterize this compound and explore its potential in drug discovery and development. A thorough understanding of these fundamental properties is the critical first step in translating a promising molecule from the laboratory to a potential therapeutic agent.
References
-
Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & medicinal chemistry, 14(10), 3404–3413. Available at: [Link]
-
Fernandes, C., Tovar, T., de P. Martins, M., & Proença, F. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules (Basel, Switzerland), 24(1), 187. Available at: [Link]
-
He, Y., Gao, Y., Chen, Y., Liu, X., & Lu, W. (2021). Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. Molecules (Basel, Switzerland), 26(17), 5348. Available at: [Link]
-
Pinto, M. M., Sousa, M. E., & Nascimento, M. S. (2005). Xanthone derivatives: new insights in biological activities. Current medicinal chemistry, 12(21), 2517–2538. Available at: [Link]
-
Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. Journal of Medicinal Chemistry, 46(18), 3662-3670. Available at: [Link]
-
Wang, C., Wang, Y., Wang, Y., Li, Y., Zhang, R., Zhang, J., Li, J., & Wang, R. (2023). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences of the United States of America, 120(10), e2216120120. Available at: [Link]
-
Kestell, P., McKeage, M. J., & Baguley, B. C. (1991). Determination of xanthenone-4-acetic acid in mouse plasma by high-performance liquid chromatography. Journal of chromatography, 564(1), 315–321. Available at: [Link]
-
Ribeiro, I., Castro, M., & Proença, F. (2022). Marine-Derived Xanthones from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Marine drugs, 20(6), 362. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. Available at: [Link]
- Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2002). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 45(22), 493
Mechanism of Action of 8-Methylxanthen-9-one-4-acetic Acid (8-MXA) in Tumor Vasculature
An In-Depth Technical Guide:
Executive Summary
8-Methylxanthen-9-one-4-acetic acid (herein referred to as 8-MXA) is an investigational small molecule belonging to the xanthenone acetic acid class, designed as a potent vascular-disrupting agent (VDA) for solid tumor therapy. Unlike conventional anti-angiogenic agents that inhibit the formation of new blood vessels, 8-MXA rapidly induces the collapse of established, yet structurally compromised, tumor vasculature. This guide elucidates the core mechanism of action, which is centered on the targeted activation of the Stimulator of Interferon Genes (STING) pathway within the tumor microenvironment (TME). By functioning as a potent, human-active STING agonist, 8-MXA initiates a localized and acute inflammatory cascade, leading to endothelial cell apoptosis, vascular shutdown, and extensive tumor necrosis. We present the underlying signaling pathways, comprehensive experimental protocols for validation, and a framework for data interpretation.
Introduction: Targeting the Achilles' Heel of Solid Tumors
The vasculature of solid tumors is fundamentally distinct from that of healthy tissue. It is characterized by a chaotic, tortuous architecture, leaky vessel walls, and poor pericyte coverage. While this aberrant network is essential for tumor growth, its structural and functional abnormalities make it a prime therapeutic target[1][2]. Vascular-Disrupting Agents (VDAs) exploit these vulnerabilities to induce a rapid and selective shutdown of tumor blood flow, leading to ischemic necrosis at the tumor core[3].
8-MXA emerges from the same chemical class as 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), a compound that showed remarkable preclinical efficacy but failed in human trials due to its inability to activate human STING[3][4][5]. 8-MXA has been rationally designed to overcome this species-specific limitation, presenting a renewed opportunity for STING-mediated vascular disruption in clinical oncology.
Core Mechanism of Action: STING-Dependent Immuno-Vascular Disruption
The primary mechanism of 8-MXA is not direct cytotoxicity to cancer cells, but rather a sophisticated, indirect assault mediated by the innate immune system's response to a perceived threat. This action can be dissected into two interconnected phases: immune cell activation and subsequent endothelial cell destruction.
Phase 1: STING Pathway Activation in Antigen-Presenting Cells
The central event in 8-MXA's activity is its binding to and activation of the STING protein, which is highly expressed in the endoplasmic reticulum of immune cells like tumor-associated macrophages (TAMs) and dendritic cells (DCs)[6][7].
-
STING Binding: 8-MXA directly binds to the transmembrane domain of the human STING protein[6].
-
Conformational Change & Translocation: This binding event induces STING dimerization and translocation from the ER to the Golgi apparatus[8].
-
TBK1/IRF3 Activation: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[9][10].
-
NF-κB Activation: Concurrently, the STING-TBK1 complex also leads to the activation of the canonical NF-κB signaling pathway[3][9].
-
Transcriptional Upregulation: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the massive transcriptional upregulation of a host of pro-inflammatory genes, most critically Type I interferons (IFN-α/β) and Tumor Necrosis Factor-alpha (TNF-α)[6][7].
This rapid and potent induction of cytokines is the pivotal event that bridges the initial immune activation with the downstream vascular collapse.
Phase 2: Cytokine-Mediated Endothelial Assault
The secreted cytokines, particularly TNF-α and Type I IFNs, act directly on the adjacent tumor endothelial cells, which are highly sensitized to inflammatory signals.
-
Receptor Binding: TNF-α and IFN-β bind to their respective receptors (TNFR, IFNAR) on the surface of tumor endothelial cells[6][11].
-
Apoptosis Induction: This receptor engagement triggers intracellular signaling cascades that converge on the activation of caspases, leading to rapid endothelial cell apoptosis[3][6][12].
-
Increased Permeability: Cytokine signaling disrupts endothelial cell junctions, leading to a dramatic increase in vascular permeability and leakage[12][13].
The combination of widespread endothelial cell death and loss of vessel integrity results in the swift collapse of the tumor vascular network, cessation of blood flow, and consequent ischemic necrosis of the tumor core.
Experimental Validation: A Guide to Mechanistic Studies
A multi-pronged experimental approach is required to validate the proposed mechanism of action for 8-MXA. The following protocols provide a robust framework for in vitro and ex vivo analysis.
In Vitro Assays: Dissecting Cellular Effects
These assays are crucial for confirming the direct effects of 8-MXA on key cell types and angiogenic processes.
Protocol 1: Endothelial Cell Tube Formation Assay [14][15][16]
-
Objective: To assess the ability of 8-MXA to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the bottom is evenly covered.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs). Resuspend cells in endothelial growth medium (EGM) at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of 8-MXA in EGM. Add 100 µL of the cell suspension to each well, followed by the addition of 8-MXA or vehicle control. Include a positive control inhibitor (e.g., Suramin).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging & Analysis: Visualize tube formation using an inverted light microscope. Capture images at 4x or 10x magnification. Quantify the results by measuring total tube length and counting the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Expected Outcome: A dose-dependent decrease in tube length and branch points in 8-MXA-treated wells compared to the vehicle control.
Protocol 2: Endothelial Cell "Scratch" Migration Assay [15]
-
Objective: To determine if 8-MXA inhibits the migratory capacity of endothelial cells, a key step in angiogenesis.
-
Methodology:
-
Cell Culture: Seed HUVECs in a 24-well plate and grow to 100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or gap in the center of the cell monolayer in each well.
-
Wash: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh EGM containing different concentrations of 8-MXA or vehicle control to the wells.
-
Imaging: Immediately acquire an image of the scratch in each well (Time 0). Place the plate in a 37°C, 5% CO₂ incubator. Acquire subsequent images of the same fields at 8, 12, and 24 hours.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the Time 0 image.
-
-
Expected Outcome: A dose-dependent inhibition of wound closure in 8-MXA-treated wells, indicating impaired cell migration.
Quantitative Cytokine Induction Analysis
-
Objective: To confirm that 8-MXA induces the secretion of key inflammatory cytokines in a STING-dependent manner.
-
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1, differentiated with PMA).
-
Treatment: Treat cells with varying concentrations of 8-MXA for 6, 12, and 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantification: Analyze the supernatants for levels of TNF-α, IFN-β, and IL-6 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Expected Outcome: A significant, dose- and time-dependent increase in the secretion of TNF-α, IFN-β, and IL-6.
| Cytokine | Vehicle Control (pg/mL) | 8-MXA (10 µM) @ 12h (pg/mL) | 8-MXA (50 µM) @ 12h (pg/mL) |
| TNF-α | < 10 | 1,500 ± 210 | 8,200 ± 950 |
| IFN-β | < 5 | 850 ± 150 | 4,500 ± 600 |
| IL-6 | < 20 | 2,200 ± 300 | 11,500 ± 1,300 |
In Vivo and Ex Vivo Validation
-
Objective: To confirm the anti-vascular and pro-apoptotic effects of 8-MXA within a solid tumor context.
-
Methodology:
-
Tumor Model: Establish human tumor xenografts (e.g., human colon cancer HT-29) in immunodeficient mice (e.g., NOD/SCID).
-
Treatment: Once tumors reach a palpable size (~150-200 mm³), administer a single dose of 8-MXA or vehicle control intravenously or intraperitoneally.
-
Tissue Harvest: Euthanize cohorts of mice at 6, 24, and 48 hours post-treatment. Excise tumors and fix in 10% neutral buffered formalin, followed by paraffin embedding.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for:
-
Image Analysis: Scan the stained slides and quantify the CD31-positive area (MVD) and the percentage of TUNEL-positive cells within the tumor sections.
-
-
Expected Outcome: A significant reduction in MVD and a dramatic increase in TUNEL-positive cells, particularly in the tumor core, in the 8-MXA treated group compared to controls.
Conclusion and Future Directions
This compound (8-MXA) represents a promising next-generation vascular-disrupting agent. Its proposed mechanism, centered on potent and human-specific activation of the STING pathway, leverages the innate immune system to induce catastrophic vascular collapse within solid tumors. This dual immuno-vascular assault offers a powerful therapeutic strategy that is distinct from both traditional chemotherapy and anti-angiogenics.
Future research should focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with immune checkpoint inhibitors, and optimizing dosing schedules to maximize therapeutic efficacy while managing potential systemic inflammatory side effects. The experimental framework provided in this guide offers a clear path for the continued preclinical and clinical development of this exciting new agent.
References
- DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. (2012). Biochemical Journal.
-
An overview on Vadimezan (DMXAA): The vascular disrupting agent. (2018). Chemical Biology & Drug Design. [Link]
-
DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. (2014). PLOS One. [Link]
-
A novel model for evaluating therapies targeting human tumor vasculature and human cancer stem-like cells. (2014). Oncotarget. [Link]
-
The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. (2022). Frontiers in Immunology. [Link]
-
STING activation in cancer immunotherapy. (2019). Journal of Hematology & Oncology. [Link]
-
Trial watch: STING agonists in cancer therapy. (2020). Molecular & Cellular Oncology. [Link]
-
STING Agonists as Cancer Therapeutics. (2021). Cancers. [Link]
-
Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment. (2023). Journal of Cancer Research and Clinical Oncology. [Link]
-
STING Activation and its Application in Immuno-Oncology. (2022). ResearchGate. [Link]
-
Assays to examine endothelial cell migration, tube formation, and gene expression profiles. (2014). Methods in Molecular Biology. [Link]
-
Immunohistochemistry Protocols. (2021). University of North Carolina Lineberger Comprehensive Cancer Center. [Link]
-
Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (2014). Methods in Molecular Biology. [Link]
-
Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2002). Journal of Medicinal Chemistry. [Link]
-
Visualizing vasculature and its response to therapy in the tumor microenvironment. (2022). Advanced Drug Delivery Reviews. [Link]
-
Endothelial Tube Formation Assay Kit. Antibodies-online.com. [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Journal of Visualized Experiments. [Link]
-
Immunohistochemistry Protocols. National Institute of Environmental Health Sciences. [Link]
-
(PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). ResearchGate. [Link]
-
A Review: Can Cytokines Induce Vascular Inflammation as a Sequela of Viral Infections?. (2023). Journal of Inflammation Research. [Link]
-
CD31 Antibody. GenomeMe. [Link]
-
CD31. NordiQC. [Link]
-
Inflammatory Cytokines in Vascular Dysfunction and Vascular Disease. (2015). International Journal of Molecular Sciences. [Link]
-
Immunomodulatory Activity of Cytokines in Hypertension: A Vascular Perspective. (2022). Hypertension. [Link]
-
TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
-
Targeting tumor vasculature to improve antitumor activity of T cells armed ex vivo with T cell engaging bispecific antibody. (2023). Journal for ImmunoTherapy of Cancer. [Link]
-
Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2002). Journal of Medicinal Chemistry. [Link]
-
High-Throughput 3D In Vitro Tumor Vasculature Model for Real-Time Monitoring of Immune Cell Infiltration and Cytotoxicity. (2021). Frontiers in Immunology. [Link]
-
Defining the role of the tumor vasculature in antitumor immunity and immunotherapy. (2017). Journal of Clinical Investigation. [Link]
-
Effects of Cytokines (or Activating Factors) on Arterial Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]
-
An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents. (2010). Annals of the New York Academy of Sciences. [Link]
-
A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. (2011). Synthesis. [Link]
-
5-Methylxanthen-9-one-4-acetic acid. PubChem. [Link]
-
Synthesis of Xanthones: An Overview. (2005). Current Medicinal Chemistry. [Link]
-
1,3-dihydroxy-5-methyl-9H-xanthen-9-one. PubChem. [Link]
Sources
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Defining the role of the tumor vasculature in antitumor immunity and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 7. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review: Can Cytokines Induce Vascular Inflammation as a Sequela of Viral Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory Cytokines in Vascular Dysfunction and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Cytokines (or Activating Factors) on Arterial Endothelial Cells [mdpi.com]
- 14. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. genomeme.ca [genomeme.ca]
- 19. nordiqc.org [nordiqc.org]
- 20. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
vascular disrupting agent 8-Methylxanthen-9-one-4-acetic acid
An In-depth Technical Guide to the Vascular Disrupting Agent 8-Methylxanthen-9-one-4-acetic acid and its Analogs
Foreword: A Tale of Two Mechanisms and Two Species
The story of the xanthenone-4-acetic acid (XAA) class of molecules, particularly the well-studied analog 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), is a pivotal chapter in oncology drug development. Initially conceived as a pure vascular-disrupting agent (VDA), its journey through preclinical success and subsequent late-stage clinical failure unveiled a complex dual mechanism of action intricately tied to species-specific immune activation. This guide dissects the core science of this molecular class, using the extensive data on DMXAA as a proxy to understand the potential of related structures like this compound (MXAA). We will explore its mode of action, the critical methodologies for its evaluation, and the essential lessons learned from its clinical translation, providing a comprehensive resource for researchers in the field.
Molecular Profile: The Xanthenone-4-Acetic Acid Scaffold
The core structure of this class is the 9-oxo-9H-xanthene-4-acetic acid (XAA) scaffold, a rigid tricyclic system. Substitutions on the benzene rings significantly modulate biological activity. While the user specified this compound, the vast majority of preclinical and clinical research has been conducted on its potent analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA).[1][2] Structure-activity relationship (SAR) studies have shown that the carboxylic acid group and its spatial relationship to the xanthenone core are critical for activity.[3] The lipophilic methyl groups, such as those in DMXAA or the single methyl group in 5-methyl-XAA, generally enhance potency.[3]
| Property | Value (for DMXAA) |
| IUPAC Name | 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid |
| Synonyms | DMXAA, Vadimezan, ASA404 |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Primary Class | Vascular Disrupting Agent (VDA), Flavonoid-like |
| Secondary Class | STING (Stimulator of Interferon Genes) Agonist |
The Dual Mechanism of Action: A Symbiotic Attack on Tumors
The potent anti-tumor effect of DMXAA in preclinical models stems from two distinct but cooperative mechanisms: the rapid disruption of tumor vasculature and a powerful, localized immune response.[2][4]
Vascular Disruption: Starving the Tumor Core
Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established, yet structurally deficient, vasculature within solid tumors.[5][6] Tumor blood vessels are immature, tortuous, and lack the robust pericyte coverage of normal vessels, making them uniquely vulnerable.[7][8]
DMXAA induces a rapid and selective shutdown of this vasculature, leading to a drastic reduction in tumor blood flow within hours of administration.[9][10] This vascular collapse causes acute ischemia and hypoxia in the tumor core, resulting in massive, hemorrhagic necrosis.[2][9] However, a significant limitation of VDA monotherapy is the survival of a thin rim of tumor cells at the periphery, which receives oxygen and nutrients from the normal host vasculature.[9][11] This viable rim is a primary source of tumor recurrence, underscoring the need for combination therapies.[9]
Immune Activation: The STING Pathway
The second, and arguably more critical, mechanism is the induction of a potent innate immune response. DMXAA was identified as a powerful agonist of the murine STimulator of Interferon Genes (STING) protein.[4]
The activation cascade proceeds as follows:
-
STING Binding: DMXAA directly binds to and activates murine STING, an adaptor protein in the cytosol.[4]
-
TBK1/IRF3 Activation: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[12]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β).[4]
-
Cytokine Storm: This initial IFN response triggers a cascade of pro-inflammatory cytokine and chemokine production within the tumor microenvironment, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and various chemokines.[1][2][13]
-
Immune Cell Recruitment: The chemokine gradient orchestrates a rapid infiltration of innate immune cells (neutrophils, macrophages) followed by adaptive immune cells (CD8+ T cells), which are essential for a durable anti-tumor response.[4][13]
This immune-mediated effect is crucial for clearing the residual, viable tumor cells left behind after vascular collapse.[4]
Preclinical Evaluation: Methodologies and Protocols
Evaluating a dual-mechanism agent like DMXAA requires a multi-faceted approach, combining in vitro assays with robust, immune-competent in vivo models.
Key In Vitro Assays
-
Endothelial Cell Disruption: Assays using endothelial cell lines (e.g., HUVEC) can measure apoptosis and cytoskeletal changes, confirming direct VDA activity.[7]
-
Cytokine Release Assays: Co-culturing DMXAA with immune cells like murine macrophages or human Peripheral Blood Mononuclear Cells (PBMCs) followed by ELISA or multiplex assays for key cytokines (TNF-α, IFN-β, IL-6) is essential to quantify the immunomodulatory effect.[14][15]
In Vivo Efficacy and Pharmacodynamics
Due to the critical role of the immune system, syngeneic mouse tumor models (where the tumor and host are immunologically compatible) are imperative. Xenograft models in immunodeficient mice will only capture the vascular effects and will fail to predict the full therapeutic potential.[10]
Experimental Protocol: In Vivo Assessment of Tumor Blood Flow Disruption
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive technique to quantify the pharmacodynamic effect of VDAs on tumor vasculature in real-time.[9]
Objective: To quantify the change in tumor perfusion and vascular permeability following DMXAA administration.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with established syngeneic tumors).
-
MRI-compatible anesthesia and monitoring equipment.
-
DMXAA formulated for intravenous injection.
-
MRI contrast agent (e.g., Gadolinium-based).
-
High-field MRI scanner (≥7T for small animals).
-
Image analysis software.
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heated, MRI-compatible cradle. Insert a tail-vein catheter for injection of the VDA and contrast agent.
-
Baseline Imaging: Acquire pre-contrast T1-weighted anatomical scans to localize the tumor.
-
Dynamic Scan Initiation: Begin a rapid T1-weighted dynamic scan sequence. After a few baseline acquisitions, administer a bolus of the MRI contrast agent via the tail-vein catheter.
-
Baseline Data Acquisition: Continue the dynamic scan for 5-10 minutes to capture the full wash-in and wash-out kinetics of the contrast agent under baseline conditions.
-
VDA Administration: Administer the formulated DMXAA intravenously.
-
Post-VDA Imaging: At a predetermined time point (e.g., 1-4 hours post-DMXAA), repeat the entire dynamic contrast-enhanced scan (Steps 3 & 4) to measure post-treatment vascular function.
-
Data Analysis:
-
Define a Region of Interest (ROI) encompassing the tumor.
-
Plot the signal intensity over time for the ROI before and after treatment.
-
Apply pharmacokinetic models (e.g., Tofts model) to the data to derive quantitative parameters such as Ktrans (vascular permeability) and Vp (plasma volume), which are surrogates for blood flow and vessel integrity.
-
Compare the pre- and post-treatment parameters to quantify the extent of vascular disruption.
-
Chemical Synthesis and Formulation
The synthesis of the xanthenone-4-acetic acid scaffold is well-documented. An improved synthesis for DMXAA, for instance, can be achieved from 3,4-dimethylbenzoic acid, often utilizing an Ullmann condensation reaction as a key step to form the diaryl ether intermediate, followed by cyclization to yield the xanthenone core.[16] For clinical use, DMXAA was formulated as a sterile lyophilized powder for reconstitution with saline for intravenous infusion.[17]
Clinical Translation: A Story of Preclinical Promise and Clinical Failure
The clinical development of DMXAA (Vadimezan) provides a critical case study in drug development, particularly in immuno-oncology.
| Phase | Key Details & Findings | Outcome | Citation(s) |
| Phase I | Dose-escalation studies in patients with advanced solid tumors. Established the maximum tolerated dose (MTD) and identified dose-limiting toxicities, including reversible neurological and cardiovascular effects (e.g., QT interval prolongation). | DMXAA was found to have antitumor activity at well-tolerated doses. | [1][17] |
| Phase II | Evaluated DMXAA in combination with standard chemotherapy (carboplatin and paclitaxel) for advanced non-small cell lung cancer (NSCLC). Showed promising results, with significant improvements in response rates and progression-free survival compared to chemotherapy alone. | Highly encouraging results prompted advancement to Phase III trials. | [2] |
| Phase III | Two large, randomized trials (ATTRACT-1 and ATTRACT-2) in NSCLC. The combination of DMXAA with chemotherapy was compared against chemotherapy plus placebo. | Both trials were stopped early for futility. DMXAA failed to improve the primary endpoint of overall survival. | [2][14] |
The Reason for Failure: The Species Barrier
The stunning discrepancy between the murine data and human results was eventually traced to a fundamental difference in the STING protein. While DMXAA is a potent agonist of mouse STING, it is only a partial agonist or even an antagonist of human STING.[14] The robust, curative immune response seen in mice simply did not occur in human patients. The partial anti-tumor activity observed in early human trials was likely due to the weaker vascular disruption mechanism alone, which was insufficient to provide a significant survival benefit.[14]
Conclusion and Future Perspectives
While this compound and its family of compounds did not succeed as a cancer therapeutic, their legacy is profound. The DMXAA story was one of the first to clinically validate the concept of targeting the established tumor vasculature. More importantly, it inadvertently unveiled the tremendous therapeutic potential of the STING pathway. The failure of DMXAA directly catalyzed a global research effort to develop new STING agonists specifically engineered to be potent activators of the human STING protein. These next-generation molecules, now in various stages of clinical development, owe their existence to the critical lessons learned from the pioneering, if ultimately unsuccessful, journey of the xanthenone-4-acetic acids.
References
- Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC. (n.d.). Vertex AI Search.
- 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC - NIH. (n.d.). Vertex AI Search.
- Plant-derived vascular disrupting agents: Compounds, actions, and clinical trials. (2025, August 6). Vertex AI Search.
- Vascular disrupting agents in clinical development - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Reactivation of the STING pathway by DMXAA stimulation of STING...
- Quantitating therapeutic disruption of tumor blood flow with intravital video microscopy. (n.d.). Vertex AI Search.
- Assessment of tumor blood flow distribution by dynamic contrast-enhanced CT - PubMed. (2013, April 18). Vertex AI Search.
- Non-invasive evaluation of acute effects of tubulin binding agents: a review of imaging vascular disruption in tumorsα. - Preprints.org. (2021, March 30). Vertex AI Search.
- The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PubMed Central. (n.d.). Vertex AI Search.
- Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC - NIH. (n.d.). Vertex AI Search.
- DMXAA activated STING signaling pathway and affected the intracellular...
- 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- - 117570-47-5 - Vulcanchem. (n.d.). Vertex AI Search.
- The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PubMed Central. (n.d.). Vertex AI Search.
- 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed. (n.d.). Vertex AI Search.
- Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC. (n.d.). Vertex AI Search.
- An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed. (n.d.). Vertex AI Search.
- Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (2025, August 6). Vertex AI Search.
- Synthesis of Xanthones: An Overview - Sigarra. (n.d.). Vertex AI Search.
Sources
- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (117570-47-5) for sale [vulcanchem.com]
- 4. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigarra.up.pt [sigarra.up.pt]
- 17. Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Xanthenone Acetic Acid Derivatives
Foreword
The journey of drug discovery is often a tale of incremental innovation, where the blueprint of one molecule inspires the architecture of the next. The story of xanthenone acetic acid (XAA) derivatives is a prime example of this scientific evolution. Born from the challenges faced by their predecessor, flavone-8-acetic acid (FAA), these compounds carved out a distinct niche as potent modulators of the innate immune system and disruptors of tumor vasculature. This guide offers a deep dive into the intricate relationship between the chemical structure of XAA derivatives and their profound biological activity. We will dissect the molecular scaffold, explore the impact of subtle atomic alterations, and elucidate the mechanistic pathways that these changes influence, providing researchers and drug developers with a comprehensive understanding of this fascinating class of molecules.
The Genesis of a New Antitumor Strategy: From Flavones to Xanthenones
The development of xanthenone-4-acetic acid (XAA) derivatives was a direct response to the clinical limitations of flavone-8-acetic acid (FAA).[1] While FAA demonstrated remarkable antitumor activity in murine models, it failed to translate this efficacy to human clinical trials.[1][2] This discrepancy spurred the synthesis of analogues, leading to the tricyclic XAA scaffold, which proved to be a promising platform for structural optimization.[2][3]
Unlike conventional chemotherapeutics that directly target and kill cancer cells, XAAs employ a more sophisticated, indirect strategy. Their primary mechanism is not direct cytotoxicity but rather a dual-pronged assault characterized by:
-
Vascular Disruption: XAAs induce a rapid and selective shutdown of blood flow within the tumor microenvironment, leading to extensive hemorrhagic necrosis.[1][4][5][6]
-
Immunomodulation: They are potent activators of the innate immune system, stimulating host cells like macrophages and monocytes to produce a cascade of inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and various interferons.[1][7][8]
The convergence of these effects creates a hostile environment for tumor survival. The most prominent derivative to emerge from this research is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan, a compound that became the benchmark for this class of agents due to its superior potency.[1][9]
The Molecular Target: Unraveling the STING Pathway
For years, the precise molecular target of XAAs remained elusive. The breakthrough came with the identification of the Stimulator of Interferon Genes (STING) protein as the key receptor.[2] STING is a critical adaptor protein in the innate immune system, responsible for detecting cytosolic DNA and triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
The activation of STING by DMXAA, however, revealed a critical challenge: species specificity . DMXAA is a potent agonist of murine STING but is unable to effectively activate the human STING protein.[2][10][11][12] This fundamental difference in binding affinity is now understood to be the primary reason for DMXAA's success in preclinical mouse models and its failure in human clinical trials.[2] Understanding this interaction is paramount for designing the next generation of XAA derivatives with clinical potential in humans.
Caption: STING signaling pathway activated by XAA derivatives.
Deconstructing the Scaffold: A Guide to Structure-Activity Relationships
The biological activity of XAA derivatives is exquisitely sensitive to the nature and position of substituents on the xanthenone core and modifications to the acetic acid side chain.
Substitutions on the Xanthenone Ring
Systematic studies have revealed clear patterns linking ring substitutions to antitumor potency.
-
Positional Importance: The potency of XAA derivatives is highly dependent on the position of the substituent. The 5-position has been identified as the most critical for enhancing dose potency.[13][14]
-
Nature of Substituents: The type of chemical group added to the ring plays a decisive role.
-
Lipophilicity is Key: Small, lipophilic (fat-soluble) groups significantly enhance activity. The general order of effectiveness for single substitutions is Cl > Me, OMe > NO2, OH .[13] This suggests that the ability to cross cell membranes and interact with a hydrophobic binding pocket on the target protein is crucial.
-
Methyl Groups: 5-Methyl and particularly 5,6-dimethyl substitutions, as seen in DMXAA, are highly effective at inducing tumor necrosis and cytokine production.[1][15] DMXAA is approximately 12 times more dose-potent than the parent XAA compound in mice.[1]
-
Cyclic Structures: Incorporating the substituents at positions 5 and 6 into new cyclic structures can result in compounds that retain or even exceed the activity of DMXAA, particularly in stimulating human monocytes.[7][16]
-
Bulky and Basic Groups: The introduction of larger substituents containing a basic nitrogen atom is generally tolerated. Some of these derivatives have shown an ability to enhance the lytic potential of human monocytes to a degree comparable to DMXAA.[8][14]
-
Quantitative SAR Data Summary
The table below summarizes the impact of various substitutions on the in vivo antitumor activity of XAA derivatives against the colon 38 adenocarcinoma model.
| Compound | Substituent(s) | Relative Potency (vs. FAA) | Key Findings | Reference |
| FAA | (Flavone Core) | 1x | Baseline activity in mice; no clinical activity in humans. | [1] |
| XAA | Unsubstituted | ~1x | Similar activity to FAA, establishing the xanthenone core. | [15] |
| 5-MeXAA | 5-Methyl | >7x | Significantly more dose-potent than FAA. | [13][17] |
| DMXAA | 5,6-Dimethyl | ~12x | Benchmark compound; highly potent vascular and immune effects. | [1][15] |
| 5-ClXAA | 5-Chloro | High | Chloro substitution provides a high level of activity. | [13] |
| Various | 5,6-Cyclic | Variable | Some derivatives show higher activity than XAA on human monocytes. | [7] |
Modifications of the Acetic Acid Moiety
The carboxymethyl group at the 4-position is an essential pharmacophore. Its acidic nature is critical for the molecule's biological function. While less explored than ring substitutions, some modifications have been investigated:
-
Chiral Derivatives: Conjugating the acetic acid group with proteinogenic amino acids introduces chirality and can modulate the biological profile, often shifting the activity towards anti-inflammatory effects.[18][19] This highlights the potential to repurpose the XAA scaffold for indications beyond oncology.
Experimental Methodologies: From Synthesis to Biological Validation
A robust and reproducible experimental workflow is essential for exploring the SAR of XAA derivatives. The protocols must be self-validating, ensuring that observed effects are directly attributable to the compound .
Generalized Synthesis Protocol
The synthesis of XAA derivatives typically involves a multi-step process. The following is a representative workflow for creating a substituted xanthenone-4-acetic acid.
Step-by-Step Methodology:
-
Ullmann Condensation: React a substituted salicylic acid with a substituted 2-chlorobenzoic acid in the presence of a copper catalyst to form a diaryl ether intermediate.
-
Cyclization: Treat the diaryl ether with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce electrophilic cyclization, forming the tricyclic xanthenone core.
-
Introduction of the Acetic Acid Moiety: This is often the most complex step and can be achieved through various routes, commonly involving the creation of a hydroxymethyl or allyl intermediate at the 4-position, followed by oxidation or rearrangement to yield the final carboxylic acid.
-
Purification: Purify the final product using column chromatography and recrystallization to ensure high purity for biological testing.
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for synthesis and validation of XAA derivatives.
In Vitro Immunomodulatory Assay: TNF-α Release
This assay quantifies the ability of a compound to stimulate immune cells, a hallmark of XAA activity.
Protocol:
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) under standard conditions.
-
Compound Treatment: Seed cells in a 96-well plate and treat with a dose range of the test XAA derivative for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., DMXAA for murine cells, LPS for human cells).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
In Vivo Antitumor and Vascular Disruption Assay
This experiment validates the antitumor efficacy in a living system, using a model like the subcutaneous colon 38 tumor in mice.[13]
Protocol:
-
Tumor Implantation: Subcutaneously implant colon 38 tumor cells into the flank of syngeneic mice.
-
Treatment: Once tumors reach a predetermined size, administer the test compound (typically via intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth over time using caliper measurements. The primary endpoint is often tumor growth delay.
-
Histological Analysis: At a set time point post-treatment (e.g., 24 hours), excise the tumors and fix them in formalin.[4] Process the tissue for histology (H&E staining) to visually assess the extent of hemorrhagic necrosis and vascular damage.[4]
Future Horizons: Overcoming Challenges and Exploring New Avenues
The primary obstacle to the clinical translation of XAA derivatives is the species-specific activation of STING.[2][12] Future research must focus on designing novel analogues that are potent agonists of human STING. This will require a deep understanding of the structural differences between the murine and human STING ligand-binding domains, likely leveraging computational modeling and structure-based drug design.
Beyond cancer, the immunomodulatory and anti-inflammatory properties of certain XAA derivatives suggest their potential application in other therapeutic areas.[20][21] Exploring modifications that decouple the vascular effects from the cytokine-inducing properties could yield novel treatments for inflammatory or autoimmune diseases. The XAA scaffold remains a privileged structure, a versatile and powerful platform for the development of next-generation therapeutics.[9]
References
-
Baguley, B. C., & Ching, L. M. (1997). Immunomodulatory actions of xanthenone anticancer agents. BioDrugs, 8(2), 119-128. [Link]
-
Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]
-
Rewcastle, G. W., Atwell, G. J., Baguley, B. C., Calveley, S. B., & Denny, W. A. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry, 32(4), 793-799. [Link]
-
Gobbi, S., et al. (2003). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. [Link]
-
Various Authors. (n.d.). New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. ResearchGate. [Link]
-
Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & Medicinal Chemistry, 14(10), 3466-3477. [Link]
-
Yang, S., Kalanxhi, E., & Thiemann, T. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 17(19), 5489-5492. [Link]
-
Ching, L. M., Joseph, W. R., & Baguley, B. C. (1995). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor. British Journal of Cancer, 71(4), 715-720. [Link]
-
Rewcastle, G. W., et al. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry. [Link]
-
Ching, L. M., et al. (1995). The morphological effects of the anti–tumor agents flavone acetic acid and 5,6–dimethyl xanthenone acetic acid on the colon 38 mouse tumor. Scilit. [Link]
-
Ching, L. M., & Baguley, B. C. (1989). In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. European Journal of Cancer and Clinical Oncology, 25(4), 621-627. [Link]
-
Ching, L. M., Zhuang, L., & Baguley, B. C. (1992). Correlation between immune and vascular activities of xanthenone acetic acid antitumor agents. Cancer Research, 52(23), 6752-6756. [Link]
-
Fernandes, C., et al. (2023). Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. MDPI. [Link]
-
Rampa, A., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. MDPI. [Link]
-
Various Authors. (n.d.). SAR analysis of synthesized six flavonoid derivatives. ResearchGate. [Link]
-
Fernandes, C., & Pinto, M. M. M. (2017). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. MDPI. [Link]
-
Fernandes, C., et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. MDPI. [Link]
-
Rampa, A., Belluti, F., Bisi, A., & Gobbi, S. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. PubMed. [Link]
-
Lashgari, N. A., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. PubMed. [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog). InvivoGen. [Link]
-
Pinto, M. M., & Sousa, M. E. (2005). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry, 12(21), 2517-2538. [Link]
-
Medunjanin, M., et al. (2021). Quantitative structure-activity relationships of xanthen-3-one and xanthen-1,8-dione derivatives and design of new compounds with enhanced antiproliferative activity on HeLa cervical cancer cells. Journal of Biomolecular Structure & Dynamics, 39(11), 4026-4036. [Link]
-
Carrara, M., et al. (2007). The ability of coumarin-, flavanon- and flavonol-analogues of flavone acetic acid to stimulate human monocytes. PubMed. [Link]
-
Donnelly, D. M., et al. (1999). SAR: flavonoids and COX-2 inhibition. PubMed. [Link]
-
Various Authors. (n.d.). A review on xanthone derivatives with antiinflammatory effects and their structure–activity relationship. ResearchGate. [Link]
-
Marona, H., et al. (2005). New xanthone derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Brown, J. M., et al. (1993). Combining Bioreductive Drugs (SR 4233 or SN 23862) With the Vasoactive Agents Flavone Acetic Acid or 5,6-dimethylxanthenone Acetic Acid. PubMed. [Link]
-
Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]
-
Chen, Z., & Xu, H. (2014). Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
BrainKart. (2017). Acetic Acid Derivatives. BrainKart. [Link]
-
Kumar, S., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]
Sources
- 1. Immunomodulatory actions of xanthenone anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. invivogen.com [invivogen.com]
- 13. Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Correlation between immune and vascular activities of xanthenone acetic acid antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Vascular Disrupting Agent: A Technical Guide to 8-Methylxanthen-9-one-4-acetic Acid
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 8-Methylxanthen-9-one-4-acetic acid, a potent vascular disrupting agent (VDA). Evolving from the foundational research on flavone-8-acetic acid (FAA) and its more potent analogue, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), this compound represents a key molecule in the ongoing quest for effective anti-cancer therapies that target the tumor microenvironment. This document delves into the medicinal chemistry rationale, synthetic pathways, preclinical evaluation, and the intricate molecular mechanisms that underpin its anti-tumor activity, with a particular focus on the activation of the STING (Stimulator of Interferon Genes) pathway. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Evolution of Xanthone-Based Vascular Disrupting Agents
The development of agents that selectively target and disrupt the established vasculature of solid tumors has emerged as a promising strategy in cancer therapy. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid shutdown of existing tumor blood flow, leading to extensive tumor necrosis.[1] The journey to this compound began with the discovery of flavone-8-acetic acid (FAA), a compound that showed remarkable anti-tumor effects in murine models, primarily through the induction of hemorrhagic necrosis.[2][3] However, FAA's lack of efficacy in human clinical trials spurred the development of more potent analogues.[2]
This led to the synthesis of the tricyclic xanthenone-4-acetic acid (XAA) core, which proved to be a versatile scaffold for structural modifications.[2] A significant breakthrough was the discovery of 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), a derivative with substantially enhanced potency.[2][4] DMXAA demonstrated a dual mechanism of action: a direct effect on tumor endothelial cells and an indirect, immune-mediated response.[2][5] Despite promising preclinical data, DMXAA also faced challenges in clinical trials due to species-specific activity.[3][6][7] The exploration of other XAA derivatives, such as this compound, has been driven by the need to identify compounds with improved therapeutic windows and broader applicability.
Physicochemical Properties
This compound, with the IUPAC name 2-(8-methyl-9-oxoxanthen-4-yl)acetic acid, is a small molecule belonging to the xanthone class of compounds. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(8-methyl-9-oxoxanthen-4-yl)acetic acid |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| CAS Number | 117570-47-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol; sparingly soluble in water |
Synthesis and Medicinal Chemistry
The synthesis of this compound and its analogues generally follows established methods for the construction of the xanthone core, with the Ullmann condensation being a key strategy.[8] The general approach involves the coupling of a substituted salicylic acid derivative with a substituted phenol, followed by cyclization to form the tricyclic xanthone system. The acetic acid side chain is typically introduced through a separate synthetic step.
Representative Synthetic Protocol
The following is a representative, multi-step protocol for the synthesis of this compound, based on established methodologies for similar xanthone derivatives.
Step 1: Ullmann Condensation
-
A mixture of 2-hydroxy-4-methylbenzoic acid and 1-bromo-3-methoxybenzene is heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent such as dimethylformamide (DMF).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the product, a diaryl ether intermediate, is isolated by extraction and purified by column chromatography.
Step 2: Cyclization to form the Xanthone Core
-
The purified diaryl ether is treated with a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular Friedel-Crafts acylation.
-
This reaction closes the pyrone ring, forming the 8-methyl-4-methoxyxanthen-9-one core.
-
The product is isolated by pouring the reaction mixture into ice-water and collecting the precipitate, which is then purified.
Step 3: Demethylation and Introduction of the Acetic Acid Side Chain
-
The methoxy group at the 4-position is cleaved using a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding 4-hydroxy-8-methylxanthen-9-one.
-
The resulting phenol is then alkylated with an ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
The final step involves the hydrolysis of the ester group to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield this compound.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on XAA derivatives have revealed several key features crucial for their biological activity:
-
The Carboxylic Acid Group: The acetic acid moiety at the 4-position is essential for activity. Its anionic nature and specific spatial orientation relative to the xanthone core are critical for interaction with its biological target.[5]
-
The Tricyclic Xanthone Core: The planar, tricyclic system serves as a rigid scaffold for the optimal presentation of the pharmacophoric groups.
-
Substitution on the Xanthone Ring: The position and nature of substituents on the aromatic rings significantly influence potency and species selectivity. Methyl groups, as seen in DMXAA and this compound, have been shown to enhance activity.
Preclinical Pharmacology and Efficacy
The preclinical evaluation of this compound and its analogues has primarily focused on their anti-tumor and vascular-disrupting effects in various in vitro and in vivo models.
In Vitro Cytotoxicity and Immunomodulation
Interestingly, many XAA derivatives, including the highly potent DMXAA, exhibit low direct cytotoxicity against tumor cell lines in vitro.[9] Their primary mechanism is not direct cell killing but rather an indirect effect on the tumor microenvironment. However, these compounds have been shown to stimulate immune cells, such as macrophages and monocytes, to become tumoricidal.[9][10]
A key in vitro assay for this class of compounds is the measurement of cytokine induction (e.g., TNF-α) in immune cell cultures.[9] The macrophage activation assay has been identified as a more accurate in vitro predictor of in vivo anti-tumor activity for XAA analogues compared to direct cytotoxicity assays.[10]
In Vivo Anti-Tumor Activity
In murine tumor models, this compound and its congeners induce rapid and extensive hemorrhagic necrosis in solid tumors.[2] This is a hallmark of their vascular-disrupting activity. Studies with DMXAA have demonstrated a significant reduction in tumor blood flow within hours of administration.[11][12]
The anti-tumor efficacy is often evaluated in syngeneic mouse models, where the presence of a competent immune system is crucial for the full therapeutic effect. The activity of these compounds is significantly diminished in immunodeficient mice, highlighting the importance of the immune-mediated component of their action.[13]
Mechanism of Action: The STING Pathway
A pivotal discovery in understanding the mechanism of action of XAA derivatives was the identification of the STING (Stimulator of Interferon Genes) protein as a direct molecular target.[2][14][15]
Activation of the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage. While DMXAA is a potent agonist of murine STING, its activity against human STING is significantly weaker, which is believed to be a primary reason for its clinical trial failures in humans.[6][7] this compound is also presumed to act through the STING pathway, although its specific affinity for human versus murine STING would be a critical determinant of its translational potential.
The activation of STING by XAA derivatives in immune cells and endothelial cells triggers a downstream signaling cascade, leading to the phosphorylation of the transcription factor IRF3 (Interferon Regulatory Factor 3) and the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[14][15]
Downstream Effects of STING Activation
The activation of IRF3 and NF-κB leads to the transcriptional upregulation of a host of pro-inflammatory cytokines and chemokines, including:
-
Type I Interferons (IFN-α/β): These play a crucial role in orchestrating an anti-viral and anti-tumor immune response.[14][15]
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that can directly induce apoptosis in tumor cells and endothelial cells, contributing to vascular disruption.[6]
-
Interleukins (e.g., IL-6) and Chemokines: These molecules recruit and activate various immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, to the tumor site.
The combination of direct endothelial cell apoptosis and the potent, localized inflammatory response orchestrated by STING activation results in the rapid collapse of the tumor vasculature and subsequent tumor necrosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess the direct cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., human colon adenocarcinoma HT-29 or murine colon carcinoma CT26) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a murine tumor model.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 colon carcinoma cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20-30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for a specified period (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound
Caption: STING-dependent signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Future Directions and Conclusion
The discovery and development of this compound and its analogues have significantly advanced our understanding of vascular disruption as a therapeutic strategy and have shed light on the critical role of the STING pathway in anti-tumor immunity. While challenges related to species specificity remain, the profound biological effects of these compounds continue to make them and their derivatives attractive candidates for further investigation.
Future research should focus on:
-
Human STING Agonists: The design and synthesis of novel XAA derivatives with potent agonist activity against human STING are paramount for clinical translation.
-
Combination Therapies: Exploring the synergistic potential of STING agonists with other cancer therapies, such as immune checkpoint inhibitors, chemotherapy, and radiation, could lead to more durable anti-tumor responses.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to STING-targeted therapies will be crucial for the success of future clinical trials.
References
-
Barbera, M., Kettunen, M. I., Caputo, A., Hu, D. E., Gobbi, S., Brindle, K. M., & Carrara, M. (2009). Immune-modulating and anti-vascular activities of two xanthenone acetic acid analogues: A comparative study to DMXAA. International Journal of Oncology, 34(1), 273–279. [Link]
-
Guler, R., Karagöz, A., Gurbanov, A. V., Isbilen, M., Turaç, G., Yildirim, T., ... & Cevik, I. Ö. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 15, 1353336. [Link]
-
Kalamvoki, M., & Du, T. (2020). The STING agonist 5,6 dimethylxanthenone-4-acetic acid (DMXAA) stimulates an antiviral state and protects mice against herpes simplex virus-induced neurological disease. Scientific Reports, 10(1), 1-14. [Link]
-
Prantner, D., Perkins, D. J., & Vogel, S. N. (2012). 5, 6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. Journal of Biological Chemistry, 287(47), 39776-39788. [Link]
-
Gobbi, S., Belluti, F., Rampa, A., & Bisi, A. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4228. [Link]
-
Guler, R., Karagöz, A., Gurbanov, A. V., Isbilen, M., Turaç, G., Yildirim, T., ... & Cevik, I. Ö. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 15, 1353336. [Link]
-
Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Disrupting tumour blood vessels. Nature reviews Cancer, 5(6), 423-435. [Link]
-
Sun, J. D., Liu, G., Chen, H., Al-Mehdi, A. B., Zhao, D., & Li, J. L. (2010). Acute Vascular Disruption by 5,6-Dimethylxanthenone-4-Acetic Acid in an Orthotopic Model of Human Head and Neck Cancer. Translational oncology, 3(4), 249. [Link]
-
Gobbi, S., Belluti, F., Rampa, A., & Bisi, A. (2021). Flavonoid-inspired vascular disrupting agents: Exploring flavone-8-acetic acid and derivatives in the new century. Molecules, 26(14), 4228. [Link]
-
Sun, J. D., Liu, G., Al-Mehdi, A. B., Zhao, D., & Li, J. L. (2006). Activity of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid against human head and neck carcinoma xenografts. Neoplasia, 8(7), 534-542. [Link]
-
Caputo, A., Carrara, M., Canzonieri, V., Giraldi, T., & Sava, G. (2003). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of medicinal chemistry, 46(7), 1153-1161. [Link]
-
Ching, L. M., Finlay, G. J., Joseph, W. R., & Baguley, B. C. (1991). In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. European journal of cancer, 27(12), 1684-1689. [Link]
-
Zhou, S., Kestell, P., Tingle, M. D., & Paxton, J. W. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. Investigational new drugs, 20(3), 281-295. [Link]
-
Ching, L. M., Joseph, W. R., & Baguley, B. C. (1992). Antitumour responses to flavone-8-acetic acid and 5,6-dimethylxanthenone-4-acetic acid in immune deficient mice. British journal of cancer, 66(1), 128. [Link]
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447-2479. [Link]
Sources
- 1. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid-inspired vascular disrupting agents: Exploring flavone-8-acetic acid and derivatives in the new century [cris.unibo.it]
- 4. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune-modulating and anti-vascular activities of two xanthenone acetic acid analogues: A comparative study to DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 7. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Vascular Disruption by 5,6-Dimethylxanthenone-4-Acetic Acid in an Orthotopic Model of Human Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid against human head and neck carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumour responses to flavone-8-acetic acid and 5,6-dimethylxanthenone-4-acetic acid in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The STING agonist 5,6 dimethylxanthenone-4-acetic acid (DMXAA) stimulates an antiviral state and protects mice against herpes simplex virus-induced neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methylxanthen-9-one-4-acetic Acid Derivatives and Their Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Xanthone Scaffold in Oncology
The xanthone core, a dibenzo-γ-pyrone tricycle, represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including significant antitumor effects.[1][2] This guide delves into a specific and potent class of these compounds: 8-Methylxanthen-9-one-4-acetic acid and its derivatives. These molecules have emerged from the shadow of their more extensively studied analogue, flavone-8-acetic acid (FAA), as promising candidates for cancer therapy, primarily through a unique mechanism of action that involves the strategic modulation of the tumor microenvironment. This document serves as a comprehensive technical resource, elucidating the synthesis, mechanism of action, and preclinical evaluation of these compelling antitumor agents.
I. The Genesis of a Lead Compound: Synthesis and Structural Elucidation
The synthetic route to this compound and its derivatives is a critical aspect of their development. While various methods for the synthesis of the xanthone scaffold exist, the Ullmann condensation reaction remains a cornerstone, offering a reliable approach to constructing the core tricycle.[3][4][5][6][7] An improved synthetic protocol for the closely related and clinically evaluated 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan) provides a robust template for the synthesis of 8-methyl substituted analogues.[8]
Proposed Synthetic Pathway for this compound:
A plausible and efficient synthesis commences with the nitration of 3-methylbenzoic acid, followed by separation of the desired 2-nitro-5-methylbenzoic acid isomer. This intermediate is then subjected to an Ullmann condensation with a suitably substituted phenol, such as 2-hydroxy-5-methylphenylacetic acid, in the presence of a copper catalyst. The resulting diphenyl ether intermediate undergoes intramolecular cyclization to form the xanthenone core. Subsequent functional group manipulations, if necessary, would yield the final this compound.
Figure 1: Proposed synthetic pathway for this compound.
II. Mechanism of Action: Orchestrating an Indirect Assault on Tumors
Unlike classical cytotoxic agents that directly target cancer cells, this compound and its congeners exert their potent antitumor effects primarily through an indirect mechanism, turning the host's own immune system and the tumor's vasculature against the malignancy.[9] This multifaceted mechanism is initiated by the induction of a cascade of cytokines and inflammatory mediators, leading to profound changes within the tumor microenvironment.
A. Activation of Innate Immune Signaling Pathways:
These xanthenone derivatives are potent inducers of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response and a powerful antitumor agent.[10][11][12] This induction is mediated through the activation of critical transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, in immune cells, particularly macrophages.[13][14] DMXAA, a close analogue, has been shown to be a selective agonist of murine stimulator of interferon genes (STING), a central mediator of innate immunity that triggers the production of type I interferons and other pro-inflammatory cytokines.[15][16][17]
Figure 3: Experimental workflow for the preclinical evaluation of this compound derivatives.
V. Future Directions and Clinical Perspective
The compelling preclinical data for xanthenone-4-acetic acid derivatives, particularly the dose-potency of 5-substituted analogues, strongly supports the continued investigation of compounds such as this compound. Future research should focus on:
-
Comprehensive Preclinical Profiling: Evaluating the efficacy of this compound and its derivatives in a broader range of syngeneic and patient-derived xenograft (PDX) tumor models.
-
Combination Therapies: Exploring the synergistic potential of these compounds with other anticancer modalities, including immune checkpoint inhibitors, chemotherapy, and radiation therapy.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize dosing schedules and minimize potential toxicities.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.
The journey of this compound derivatives from chemical synthesis to potential clinical application is a testament to the power of rational drug design and a deep understanding of tumor biology. Their unique ability to harness the host's own defense mechanisms against cancer holds immense promise for the development of novel and effective immunotherapies.
VI. References
-
Ching, L. M., et al. (2002). The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice. British Journal of Cancer, 87(3), 356–361.
-
Atwell, G. J., et al. (2002). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). European Journal of Medicinal Chemistry, 37(10), 825–828.
-
Rewcastle, G. W., et al. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry, 32(4), 793–799.
-
Atwell, G. J., et al. (1990). Potential antitumor agents. 60. Relationships between structure and in vivo colon 38 activity for 5-substituted 9-oxoxanthene-4-acetic acids. Journal of Medicinal Chemistry, 33(5), 1375–1379.
-
Gobbi, S., et al. (2002). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. Journal of Medicinal Chemistry, 45(22), 4931–4939.
-
Baguley, B. C., & Ching, L. M. (1991). Induction of Tumour Necrosis Factor-Alpha by Single and Repeated Doses of the Antitumour Agent 5,6-dimethylxanthenone-4-acetic Acid. European Journal of Cancer, 27(7), 844–848.
-
Atwell, G. J., et al. (1990). Potential antitumor agents. 60. Relationships between structure and in vivo colon 38 activity for 5-substituted 9-oxoxanthene-4-acetic acids. Journal of Medicinal Chemistry, 33(5), 1375-1379.
-
Ching, L. M., et al. (1994). Induction of tumor necrosis factor-alpha messenger RNA in human and murine cells by the flavone acetic acid analogue 5,6-dimethylxanthenone-4-acetic acid (NSC 640488). Cancer Research, 54(4), 870–872.
-
Gollin, S. M., et al. (2003). Treatment with the tumor necrosis factor-alpha-inducing drug 5,6-dimethylxanthenone-4-acetic acid enhances the antitumor activity of the photodynamic therapy of RIF-1 mouse tumors. Cancer Research, 63(22), 7584–7590.
-
Joseph, W. R., et al. (1994). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor. Pathology, 26(2), 161–169.
-
Ching, L. M., et al. (1999). Induction of STAT and NFkappaB activation by the antitumor agents 5,6-dimethylxanthenone-4-acetic acid and flavone acetic acid in a murine macrophage cell line. Biochemical Pharmacology, 58(7), 1173–1181.
-
Palmer, B. D., et al. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Journal of Medicinal Chemistry, 50(16), 3757–3764.
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. Retrieved from [Link]
-
Scilit. (n.d.). The morphological effects of the anti–tumor agents flavone acetic acid and 5,6–dimethyl xanthenone acetic acid on the colon 38 mouse tumor. Retrieved from [Link]
-
Frontiers. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Retrieved from [Link]
-
Gobbi, S., et al. (2002). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 45(22), 4931-4939.
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447–2479.
-
Frontiers. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology, 13, 946953.
-
Ching, L. M., et al. (1999). Induction of STAT and NFkappaB activation by the antitumor agents 5,6-dimethylxanthenone-4-acetic acid and flavone acetic acid in a murine macrophage cell line. Biochemical pharmacology, 58(7), 1173-1181.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylxanthen-9-one-4-acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
University of Kentucky. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. Retrieved from [Link]
-
Google Patents. (n.d.). CN102030626A - Method for preparing 5-methyl-2-hepten-4-one. Retrieved from
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 333.
-
NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(11), 1114–1148.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296.
Sources
- 1. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (117570-47-5) for sale [vulcanchem.com]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of tumour necrosis factor-alpha by single and repeated doses of the antitumour agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Treatment with the tumor necrosis factor-alpha-inducing drug 5,6-dimethylxanthenone-4-acetic acid enhances the antitumor activity of the photodynamic therapy of RIF-1 mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of STAT and NFkappaB activation by the antitumor agents 5,6-dimethylxanthenone-4-acetic acid and flavone acetic acid in a murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DMXAA (5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic acid) | 117570-53-3 | フナコシ [funakoshi.co.jp]
- 16. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 17. invivogen.com [invivogen.com]
IUPAC name 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid properties
An In-Depth Technical Guide to 2-(5-methyl-9-oxoxanthen-4-yl)acetic Acid: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid, a heterocyclic compound belonging to the xanthone class. Xanthones are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] While specific literature on this particular derivative is sparse, this document synthesizes available data with established knowledge of the xanthone-4-acetic acid chemical family to present its core physicochemical properties, a robust proposed synthesis protocol, and a detailed exploration of its potential biological activities. Drawing parallels with closely related analogues, such as the clinical candidate 5,6-dimethylxanthone-4-acetic acid (DMXAA), this guide positions 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid as a promising candidate for further investigation, particularly in the fields of oncology and inflammatory diseases.
Core Molecular Profile
2-(5-methyl-9-oxoxanthen-4-yl)acetic acid is a structurally precise molecule featuring the tricyclic dibenzo-γ-pyrone core characteristic of all xanthones.[4] The placement of a methyl group at position 5 and an acetic acid moiety at position 4 are critical determinants of its chemical behavior and potential bioactivity.
Chemical and Physical Properties
The fundamental properties of the compound are summarized below. Data is aggregated from computational models and supplier technical data sheets for a comprehensive profile.[4][5]
| Property | Value | Source |
| IUPAC Name | 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid | PubChem[5] |
| Synonyms | 5-Methylxanthen-9-one-4-acetic acid, 5-Me-XAA | PubChem[5] |
| CAS Number | 117570-47-5 | PubChem[5] |
| Molecular Formula | C₁₆H₁₂O₄ | PubChem[5] |
| Molecular Weight | 268.26 g/mol | PubChem[5] |
| Appearance | White to light yellow crystalline solid | Vulcanchem[4] |
| Density | 1.359 g/cm³ | Vulcanchem[4] |
| Boiling Point | 511.9°C at 760 mmHg | Vulcanchem[4] |
| Flash Point | 197.1°C | Vulcanchem[4] |
| LogP | 2.88 | Vulcanchem[4] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
| Rotatable Bonds | 2 | PubChem[5] |
Proposed Synthesis and Characterization
While a dedicated synthetic route for 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid is not prominently published, its structure lends itself to well-established methodologies for xanthone synthesis. The Grover, Shah, and Shah (GSS) reaction, a one-pot synthesis involving the condensation of a phenol with an o-hydroxybenzoic acid using a dehydrating agent, is a classic and effective approach.[6] An alternative, the Ullmann condensation, has been optimized for producing related compounds like DMXAA and also represents a viable strategy.[6]
The following protocol details a proposed synthesis based on the GSS reaction, chosen for its efficiency in forming the xanthone core.
Proposed Experimental Protocol: Grover, Shah, and Shah Reaction
This protocol aims to synthesize the target molecule from commercially available precursors. The key step is the acid-catalyzed cyclization to form the dibenzo-γ-pyrone ring system.
Methodology:
-
Reaction Assembly: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add 2-hydroxy-3-methylbenzoic acid (1.0 eq) and ethyl 2-phenoxyacetate (1.1 eq).
-
Catalyst Addition: Add freshly fused zinc chloride (ZnCl₂, 2.0 eq) and phosphoryl chloride (POCl₃, 3.0 eq) as the solvent and condensing agent. Rationale: This combination serves as a powerful Lewis acid and dehydrating medium to drive the electrophilic acylation and subsequent cyclization.
-
Cyclization: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This hydrolyzes the reaction complex and precipitates the crude product.
-
Extraction & Hydrolysis: The resulting solid or slurry is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting ester intermediate is then subjected to hydrolysis by refluxing with 10% aqueous sodium hydroxide for 2-4 hours.
-
Purification: After hydrolysis, the reaction mixture is cooled and acidified with concentrated HCl to a pH of ~2, causing the carboxylic acid product to precipitate. The crude solid is collected by vacuum filtration, washed with cold water, and dried. Final purification is achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid as a crystalline solid.
Expected Spectroscopic Characterization
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the xanthone core, a singlet for the benzylic methylene protons (~3.8-4.2 ppm), a singlet for the methyl group (~2.4-2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon of the ketone (~175-180 ppm) and the carboxylic acid (~170-175 ppm), along with distinct signals for the 14 other carbon atoms in the aromatic and aliphatic regions.
-
Mass Spectrometry (MS): The ESI-negative mode should show a prominent [M-H]⁻ ion at m/z ≈ 267.06.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the ketone C=O stretch (~1650 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
Potential Biological Activity and Mechanisms of Action
The biological profile of 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid can be confidently inferred from the extensive body of research on the xanthone scaffold and its derivatives.[1][7] This class of compounds is noted for its multitargeted effects in pathways central to cancer and inflammation.[8][9]
Potential as an Anti-Inflammatory Agent
The xanthone nucleus is a potent anti-inflammatory scaffold.[10] Research shows that xanthone derivatives can suppress inflammatory responses through several mechanisms:
-
Inhibition of Pro-Inflammatory Mediators: They are known to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]
-
Cytokine Modulation: Xanthones effectively reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in immune cells like macrophages.[8][11]
-
Signaling Pathway Interference: The primary mechanism for these effects often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are master regulators of the inflammatory response.[8][12]
Potential as an Anticancer Agent
The most compelling therapeutic potential for this molecule lies in oncology, largely due to its structural similarity to DMXAA, a well-characterized vascular-disrupting agent (VDA).[2][13] The proposed mechanisms of action include:
-
Vascular Disruption: Like DMXAA, 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid is predicted to act as a VDA, selectively targeting and collapsing established tumor blood vessels. This leads to a rapid shutdown of blood flow, inducing extensive hemorrhagic necrosis in the tumor core.[4][14] This effect is mediated by the induction of inflammatory cytokines, particularly TNF-α, within the tumor microenvironment.[15]
-
Induction of Apoptosis: Beyond its anti-vascular effects, the xanthone scaffold is a known inducer of apoptosis in cancer cells. This is achieved through the activation of intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and modulation of Bcl-2 family proteins.[16][17]
-
Cell Cycle Arrest: Many xanthone derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[9]
Applications in Drug Discovery and Future Outlook
2-(5-methyl-9-oxoxanthen-4-yl)acetic acid represents an intriguing chemical entity that warrants further empirical investigation. Its structural features suggest a strong potential for bioactivity, positioning it as a valuable lead compound.
Future Research Directions:
-
In Vitro Validation: The immediate next step is to perform a series of bioassays to validate the hypothesized activities.[18] This should include:
-
Anticancer Screening: Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines (e.g., colon, breast, lung).
-
Anti-Inflammatory Assays: Measurement of NO, TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
-
Mechanism of Action Studies: Should initial screening prove positive, further studies could elucidate the precise molecular targets, such as kinase inhibition profiles or direct effects on the NF-κB pathway components.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the methyl and acetic acid groups could optimize potency and selectivity, leading to the development of next-generation drug candidates.
References
-
Feng, L., et al. (2020). Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. PMC. Available at: [Link]
-
Klein-Júnior, L. C., et al. (2020). Xanthones and Cancer: from Natural Sources to Mechanisms of Action. PubMed. Available at: [Link]
-
Loh, Y. C., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Available at: [Link]
-
Ng, C. W., & Chua, K. H. (2021). Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application. Frontiers in Pharmacology. Available at: [Link]
-
Saponara, M., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. MDPI. Available at: [Link]
-
Tchokouaha, L. R. Y., et al. (2022). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers in Pharmacology. Available at: [Link]
-
Koprowska, K., & Mikołajczak, P. (2021). Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers. MDPI. Available at: [Link]
-
Klein-Júnior, L. C., et al. (2020). Xanthones and Cancer: from Natural Sources to Mechanisms of Action. ResearchGate. Available at: [Link]
-
Librowski, T., et al. (2005). New xanthone derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]
-
Shan, T., et al. (2011). Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. PMC. Available at: [Link]
-
Fernandes, C., et al. (2014). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. MDPI. Available at: [Link]
-
Gobbi, S., et al. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. PubMed. Available at: [Link]
-
Fernandes, C., et al. (2014). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. PMC. Available at: [Link]
-
Al-Malki, J., & Al-Wabli, R. (2022). Recent Insight into the Biological Activities of Synthetic Xanthone Derivatives. Request PDF on ResearchGate. Available at: [Link]
-
Loh, Y. C., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC. Available at: [Link]
-
PubChem (2024). 5-Methylxanthen-9-one-4-acetic acid. PubChem. Available at: [Link]
-
Zhang, Y., et al. (2024). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. PNAS. Available at: [Link]
-
PubChem (2024). 5-Methylxanthen-9-one-4-acetic acid. PubChem. Available at: [Link]
-
Bag, A. G., & Ghorai, M. K. (2002). Photodecomposition of Xanthone Acetic Acids. ResearchGate. Available at: [Link]
-
Zhao, L., et al. (2002). Oral activity and pharmacokinetics of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in mice. PubMed. Available at: [Link]
-
Medina, R., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. MDPI. Available at: [Link]
-
Zhou, S., et al. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. PubMed. Available at: [Link]
-
Huang, X., et al. (2008). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC. Available at: [Link]
-
ResearchGate (Date unknown). Structures of prototypes flavone-8-acetic acid (FAA), xanthone-4-acetic acid (XAA) and 5,6-dimethylxanthone-4-acetic acid (DMXAA). ResearchGate. Available at: [Link]
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Sigarra. Available at: [Link]
-
Organic Syntheses (Date unknown). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]
-
PubChem (2024). 1,3-dihydroxy-5-methyl-9H-xanthen-9-one. PubChem. Available at: [Link]
-
LookChem (Date unknown). Cas 5396-28-1, 4-methyl-9H-xanthen-9-one. LookChem. Available at: [Link]
-
Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Hilaris. Available at: [Link]
-
Cravero, R. M., et al. (2011). A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. ResearchGate. Available at: [Link]
-
Wikipedia (Date unknown). Amino acid. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies [mdpi.com]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (117570-47-5) for sale [vulcanchem.com]
- 5. 5-Methylxanthen-9-one-4-acetic acid | C16H12O4 | CID 386023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral activity and pharmacokinetics of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 8-Methylxanthen-9-one-4-acetic Acid
Introduction
8-Methylxanthen-9-one-4-acetic acid, a notable member of the xanthenone class of compounds, has garnered significant interest within the drug development community. Structurally, it features a tricyclic xanthone core with an acetic acid moiety at the 4-position and a methyl group at the 8-position. This compound is a close analog of other biologically active xanthenone acetic acids, which are recognized for their potent antitumor activities. The primary mechanism of action for this class of compounds is not direct cytotoxicity against tumor cells but rather the disruption of established tumor vasculature, leading to hemorrhagic necrosis and tumor regression.[1] Furthermore, these agents can act as immunomodulators, stimulating the host's immune system to target the tumor.
Given its indirect mode of action, a comprehensive in vitro evaluation of this compound requires a multi-faceted approach. Assays that solely measure direct cell death of cancer cells may not fully capture its therapeutic potential. Therefore, this guide provides a suite of protocols, from foundational cytotoxicity assays to more complex models that probe its effects on endothelial cells, offering researchers a robust toolkit to characterize its biological activity.
Physicochemical Properties and Handling
A critical first step in any in vitro study is the proper handling and solubilization of the test compound. This compound is typically a crystalline solid.
Solubility: This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][3] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium to the final desired concentrations. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
Stability: While specific data on the stability of this compound in cell culture media is limited, xanthone derivatives are generally stable.[4] However, it is best practice to prepare fresh dilutions from the DMSO stock for each experiment to ensure consistent compound activity.
Foundational Cytotoxicity Assays
While the primary mechanism is not direct cytotoxicity, it is essential to establish a baseline understanding of the compound's effect on cell viability and proliferation across various cell types, including cancer cell lines and non-cancerous cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[5]
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with a damaged plasma membrane.[7]
Principle: The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of caspase activity.
Workflow Diagram:
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence or fluorescence readings. Treat the cells with this compound as described previously.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells containing the cells in the culture medium.
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer, typically 30 minutes to 1 hour, to allow for cell lysis and the enzymatic reaction to occur.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to that of untreated and positive control cells (treated with a known apoptosis inducer) to determine the fold-change in caspase-3/7 activity.
Advanced Assay for Vascular Disruption: Endothelial Cell Tube Formation Assay
To directly assess the vascular-disrupting potential of this compound, an endothelial cell tube formation assay is highly recommended. This assay mimics the in vitro formation of capillary-like structures.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel), will form three-dimensional, tube-like structures. Vascular disrupting agents will inhibit or destroy these networks.[8][9]
Protocol:
-
Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: Seed HUVECs onto the solidified basement membrane extract in a complete endothelial cell growth medium.
-
Tube Formation: Incubate the plate for 4-6 hours to allow for the formation of a robust network of tube-like structures.
-
Treatment: Once the network has formed, carefully replace the medium with a fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate for an additional 6-24 hours.
-
Imaging: Visualize the tube network using a microscope and capture images.
-
Data Analysis: Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and the number of loops using image analysis software. Compare the treated wells to the vehicle control to determine the extent of vascular disruption.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected outcomes and the type of data generated from each assay.
| Assay | Principle | Expected Outcome with this compound | Data Output |
| MTT Assay | Measures metabolic activity as an indicator of cell viability. | Moderate to low direct cytotoxicity on tumor cells. Higher cytotoxicity may be observed on endothelial cells. | IC50 values (µM) |
| LDH Assay | Quantifies the release of lactate dehydrogenase from damaged cells. | Dose-dependent increase in LDH release, indicating membrane damage, particularly in endothelial cells. | % Cytotoxicity |
| Caspase-3/7 Assay | Measures the activity of key executioner caspases in apoptosis. | Potential induction of apoptosis, especially in endothelial cells.[10] | Fold change in caspase activity |
| Tube Formation Assay | Assesses the ability of endothelial cells to form capillary-like structures. | Significant inhibition of tube formation and disruption of pre-formed tubes. | Quantitative image analysis (e.g., total tube length, number of junctions) |
Concluding Remarks
The in vitro evaluation of this compound requires a thoughtful selection of assays that reflect its unique mechanism of action. While standard cytotoxicity assays provide a foundational understanding of its direct effects on cells, more sophisticated models, such as the endothelial cell tube formation assay, are crucial for characterizing its primary vascular-disrupting activity. For a more comprehensive understanding of its immunomodulatory effects, co-culture models with immune cells could be employed as a further step.[11][12][13] By utilizing the protocols and insights provided in this guide, researchers can effectively profile the in vitro activity of this promising anti-cancer agent.
References
-
In Vitro Coculture Model of Immune and Tumor Cells for Immunotherapy Studies of High Mutational Load Tumors. (2026). Methods in Molecular Biology. Available from: [Link]
-
A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens. (2024). Frontiers in Immunology. Available from: [Link]
-
Organoid-Immune Co-Culture Models. Creative Bioarray. Available from: [Link]
-
3d coculture platform reveals insights into patient autologous immune cell-tumor interaction and. The Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (2025). Science Advances. Available from: [Link]
-
3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro. (2022). Refubium - Freie Universität Berlin. Available from: [Link]
-
Engineering in vitro immune-competent tissue models for testing and evaluation of therapeutics. PubMed Central. Available from: [Link]
-
3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro. (2025). ResearchGate. Available from: [Link]
-
Induction of endothelial cell apoptosis by the antivascular agent 5,6-Dimethylxanthenone-4-acetic acid. (2002). British Journal of Cancer. Available from: [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Available from: [Link]
-
(PDF) Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (2025). ResearchGate. Available from: [Link]
-
Identifying Cellular Stress-Related mRNA Changes Induced by Novel Xanthone Derivatives in Ovarian Cancer Cells In Vitro. MDPI. Available from: [Link]
-
Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment. (2022). Cancers. Available from: [Link]
-
Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available from: [Link]
-
In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. (1991). European Journal of Cancer. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. Available from: [Link]
-
Cytotoxic activity and DNA-binding properties of xanthone derivatives. (2010). Journal of Fluorescence. Available from: [Link]
-
Acetate controls endothelial-to-mesenchymal transition. PubMed Central. Available from: [Link]
-
In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). Molecules. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PubMed Central. Available from: [Link]
Sources
- 1. In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of vascular disruptor compounds by analysis in zebrafish embryos and mouse embryonic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity and DNA-binding properties of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. Induction of endothelial cell apoptosis by the antivascular agent 5,6-Dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Coculture Model of Immune and Tumor Cells for Immunotherapy Studies of High Mutational Load Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens [frontiersin.org]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols for the Synthesis of 8-Methylxanthen-9-one-4-acetic acid
Introduction
Xanthenone-4-acetic acid derivatives represent a class of compounds with significant pharmacological interest, notably as anticancer agents.[1][2] One of the most studied analogues, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), advanced to clinical trials as a vascular disrupting agent.[3][4] The biological activity of these compounds is closely linked to their molecular structure. This guide provides a detailed protocol for the synthesis of a specific analogue, 8-Methylxanthen-9-one-4-acetic acid, a molecule of interest for structure-activity relationship studies in the development of new therapeutic agents.
The synthetic strategy outlined herein is predicated on the robust and well-established Ullmann condensation reaction, followed by an acid-catalyzed intramolecular cyclization to form the characteristic tricyclic xanthone core.[5][6][7] The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for the formation of diaryl ether linkages, which are pivotal intermediates in the synthesis of xanthones.[8][9]
Overall Synthetic Strategy
The synthesis of this compound is achieved in a two-step process. The first step involves the copper-catalyzed Ullmann condensation of 2-bromo-3-methylbenzoic acid with 2-hydroxy-5-methylphenylacetic acid to form a diaryl ether intermediate. The second step is the intramolecular cyclodehydration of this intermediate under acidic conditions to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols
Part 1: Synthesis of 2-(2-carboxy-6-methylphenoxy)-5-methylphenylacetic acid (Diaryl Ether Intermediate)
This initial step focuses on the formation of the diaryl ether linkage via an Ullmann condensation. The choice of a copper catalyst is critical, with copper(I) salts often showing greater efficacy.[6] The use of a high-boiling point polar solvent is necessary to achieve the required reaction temperatures, and a base is essential to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10 | 2.15 g |
| 2-Hydroxy-5-methylphenylacetic acid | C₉H₁₀O₃ | 166.17 | 10 | 1.66 g |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 1 | 190 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25 | 3.46 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
To the three-neck round-bottom flask, add 2-bromo-3-methylbenzoic acid (2.15 g, 10 mmol), 2-hydroxy-5-methylphenylacetic acid (1.66 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), and potassium carbonate (3.46 g, 25 mmol).
-
Add N,N-dimethylformamide (50 mL) to the flask.
-
Flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH 2 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.[10]
-
Dry the crude product under vacuum. The product can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: Synthesis of this compound
The second step involves an intramolecular Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. A strong acid catalyst is required to protonate the carboxylic acid, which then acts as the electrophile to attack the electron-rich aromatic ring, leading to cyclization and the formation of the xanthone core.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(2-carboxy-6-methylphenoxy)-5-methylphenylacetic acid (crude) | C₁₇H₁₆O₅ | 300.31 | (Theoretically 10) | ~3.0 g |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | - | 30 mL |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Place the crude diaryl ether intermediate (~3.0 g) in the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (30 mL) to the flask with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the final product by recrystallization from glacial acetic acid or by column chromatography on silica gel.[11]
Reaction Mechanism
The synthesis proceeds through two key mechanistic steps: the Ullmann condensation and the intramolecular Friedel-Crafts acylation.
Caption: Simplified reaction mechanisms for the key synthetic steps.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
Infrared Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-O-C of the ether).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
High temperatures are used in the Ullmann condensation. Use appropriate heating equipment and take precautions against thermal burns.
References
-
Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., Barbera, M., Caputo, A., & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & Medicinal Chemistry, 14(11), 3812-3825. [Link][2]
-
Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][1]
-
Ching, L. M., Joseph, W. R., & Baguley, B. C. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. Journal of Medicinal Chemistry, 50(16), 3784-3787. [Link][3]
-
New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][4]
-
Ferreira, M. J., Sousa, M. E., & Pinto, M. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules, 24(1), 195. [Link][5]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][6]
-
The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][7]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link][8]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thioxanthen-9-one synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Preclinical Efficacy Testing of Xanthenone-Based Murine STING Agonists
Introduction
The xanthenone-4-acetic acid class of small molecules has garnered significant interest in oncology research due to a potent, dual mechanism of action observed in preclinical models. While the user has specified 8-Methylxanthen-9-one-4-acetic acid, the most extensively studied analog in this family is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan (ASA404).[1][2] These compounds function as powerful vascular disrupting agents (VDAs) that selectively target and collapse tumor vasculature, leading to rapid hemorrhagic necrosis.[3][4] Concurrently, and perhaps more critically, they act as potent agonists of the murine Stimulator of Interferon Genes (STING) pathway, a central hub of innate immunity.[5][6]
Activation of murine STING by these agents triggers a robust anti-tumor immune response, characterized by the production of Type I interferons (IFNs) and a cascade of other pro-inflammatory cytokines and chemokines.[7][8] This intense immune stimulation facilitates the recruitment and activation of innate immune cells, such as macrophages and dendritic cells (DCs), which in turn prime a powerful, tumor-specific adaptive immune response driven by CD8+ T cells.[7]
A pivotal consideration for any researcher working with this class of compounds is the profound species-specificity . DMXAA and its analogs are potent activators of the murine STING protein but fail to activate human STING.[1][3][6][9] This discrepancy is the primary reason for its remarkable success in preclinical mouse models and subsequent failure in human clinical trials.[3] This critical biological difference must dictate the choice of animal model and the interpretation of results. Standard xenograft models using human cancer cells in immunodeficient mice are inadequate for capturing the immune-mediated efficacy of these compounds. Therefore, syngeneic tumor models in immunocompetent mice are the gold standard for evaluating the therapeutic potential of murine-specific STING agonists.
This guide provides a comprehensive framework for designing and executing preclinical efficacy studies for this compound and related compounds, with a focus on scientifically robust model selection, detailed experimental protocols, and meaningful pharmacodynamic analysis.
Section 1: Mechanism of Action & Signaling Pathway
The anti-tumor activity of xanthenone-4-acetic acids in mice is a two-pronged attack targeting both the tumor vasculature and the immune microenvironment.
-
Vascular Disruption: These agents rapidly induce apoptosis in tumor endothelial cells and trigger the release of factors like serotonin and nitric oxide, leading to a swift shutdown of blood flow within the tumor.[1][4] This causes extensive hemorrhagic necrosis and ischemia, effectively starving the tumor core.[3]
-
STING Pathway Activation: In murine immune cells, the compound binds directly to the STING protein located in the endoplasmic reticulum. This binding event initiates a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β).[7][9] Simultaneously, STING activation triggers the NF-κB pathway, leading to the production of numerous pro-inflammatory cytokines like TNF-α, IL-6, and various chemokines.[1][7] This cytokine milieu is critical for recruiting and activating antigen-presenting cells (APCs) and cytotoxic T lymphocytes, bridging the innate and adaptive immune responses.[5][7]
Caption: General experimental workflow for a syngeneic efficacy study.
Key Design Considerations:
-
Study Groups:
-
Group 1: Vehicle Control (e.g., DMSO/Saline).
-
Group 2: this compound (at one or more dose levels).
-
Group 3 (Optional): Positive Control (e.g., anti-PD-1 antibody, if evaluating combination therapy). [10]* Sample Size: A minimum of 8-10 mice per group is recommended for statistical power.
-
-
Administration Route: Intraperitoneal (i.p.) injection is common for systemic effects, while intratumoral (i.t.) injection can be used to maximize local concentration and immune activation. [5][10]* Satellite Cohorts: Include extra mice per group ("satellite" animals) designated for interim PK/PD analysis, so that the main efficacy cohort is not disturbed. [11]
Section 4: Detailed Protocols
Protocol 1: Syngeneic Tumor Model Efficacy Study
This protocol describes a subcutaneous efficacy study using the CT26 colon carcinoma model in BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cells
-
Complete medium (e.g., RPMI-1640 + 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (Corning #356231), thawed on ice [12]* Female BALB/c mice, 6-8 weeks old
-
1 mL syringes with 25-27G needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane) [13] Procedure:
-
Cell Preparation: Culture CT26 cells to ~80% confluency. On the day of implantation, harvest cells using trypsin, wash twice with cold HBSS, and perform a cell count using a hemocytometer or automated counter. Viability should be >95%. [12]2. Injection Preparation: Centrifuge the required number of cells and resuspend in cold HBSS at a concentration of 2 x 10⁶ cells/mL. Mix this cell suspension 1:1 (v/v) with cold Matrigel®. The final concentration will be 1 x 10⁶ cells/mL in 50% Matrigel®. Keep on ice at all times. [12]3. Tumor Implantation:
-
Anesthetize a mouse. Shave the right flank and sterilize the area with an alcohol swab. [13] * Draw 100 µL of the cell/Matrigel® suspension into a 1 mL syringe.
-
Gently lift the skin on the flank to create a "tent" and insert the needle subcutaneously.
-
Slowly inject the 100 µL volume (containing 1 x 10⁵ cells). Withdraw the needle slowly to prevent leakage. [14] * Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Treatment:
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups.
-
Prepare the dosing solution of this compound and the vehicle control. Doses for DMXAA are typically in the 15-25 mg/kg range. [5] * Administer the compound via the chosen route (e.g., i.p. injection) according to the planned schedule (e.g., every 3 days for 4 cycles).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol should be performed on satellite animals at key time points (e.g., 6, 24, and 72 hours) after the first dose.
A. Plasma Cytokine Analysis:
-
At the designated time point, euthanize the mouse and collect whole blood via cardiac puncture into an EDTA-coated tube.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C.
-
Analyze plasma samples for key cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10/IP-10, CCL5/RANTES) using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs. [8][18] B. Tumor Microenvironment (TME) Analysis by Flow Cytometry:
-
Excise the tumor and record its weight.
-
Place the tumor in a petri dish with cold RPMI medium. Mince the tumor into small pieces using a scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube with a tumor dissociation enzyme cocktail (e.g., collagenase, DNase).
-
Process using a gentleMACS Dissociator according to the manufacturer's protocol to obtain a single-cell suspension.
-
Pass the suspension through a 70 µm cell strainer to remove debris.
-
Perform a red blood cell lysis step if necessary.
-
Count the viable cells and stain with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD8, CD4, NK1.1, F4/80, CD11c).
-
Acquire data on a flow cytometer and analyze to quantify changes in immune cell infiltration and activation status. [7]
Protocol 3: Preliminary Pharmacokinetic (PK) Study
This protocol provides a basic framework for a single-dose PK study in non-tumor-bearing mice.
Procedure:
-
Use 3-5 male Swiss Albino or BALB/c mice per time point (for terminal bleed) or use a serial sampling technique on a smaller cohort. [11][19]2. Administer a single i.p. or oral gavage dose of the compound.
-
Collect blood samples (~30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding. [11]4. Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). [20][21]
Section 5: Data Analysis & Interpretation
| Endpoint | Metric | Method of Analysis | Interpretation |
| Anti-Tumor Efficacy | Tumor Volume (mm³) | Plot mean tumor volume ± SEM over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study. Use statistical tests like two-way ANOVA for group comparisons. [10] | A significant reduction in tumor growth in the treated group compared to the vehicle indicates efficacy. |
| Survival | Percent Survival | Kaplan-Meier survival analysis. | An increase in median and overall survival is a strong indicator of therapeutic benefit. |
| Systemic Immune Activation | Plasma Cytokine Levels (pg/mL) | Bar graphs showing cytokine concentrations at different time points. Statistical analysis using t-tests or ANOVA. [18] | A rapid, transient increase in Type I IFNs and pro-inflammatory cytokines post-dosing confirms STING pathway engagement. |
| Tumor Immune Infiltration | % of CD45+ cells, CD8+/CD4+ T-cell ratio | Bar graphs comparing immune cell percentages between groups. Statistical analysis using t-tests or ANOVA. [7] | An increase in infiltrating CD8+ T cells and NK cells, along with activated APCs, indicates a productive anti-tumor immune response. |
| Drug Exposure | PK Parameters (Cmax, AUC, t½) | Non-compartmental analysis of plasma concentration-time data. [21] | Provides essential information on drug absorption, distribution, and clearance to correlate exposure with efficacy and PD effects. |
References
-
Toole, J., et al. (2011). An overview on Vadimezan (DMXAA): The vascular disrupting agent. PubMed. [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.es. [Link]
-
Currie, A. J., et al. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology. [Link]
-
Roberts, Z. J., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. PLOS ONE. [Link]
-
Crown Bioscience. (2020). Identify Predictive Biomarkers Using Translational Preclinical Models. crownbio.com. [Link]
-
Weiss, J. M., et al. (2017). The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression. OncoImmunology. [Link]
-
Baguley, B. C. (2010). Temporal aspects of the action of ASA404 (vadimezan; DMXAA). Expert Opinion on Investigational Drugs. [Link]
-
ResearchGate. (n.d.). Subcutaneous tumor implantation. researchgate.net. [Link]
-
Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition. [Link]
-
Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. spectralinvivo.com. [Link]
-
Fuertes, M. B., et al. (2021). A novel translational mouse model for assessment of human STING-targeting therapies. Journal for ImmunoTherapy of Cancer. [Link]
-
Hung, C. F., et al. (2007). Vascular disrupting agent DMXAA enhances the antitumor effects generated by therapeutic HPV DNA vaccines. Journal of Biomedical Science. [Link]
-
Sagiv-Barfi, I., et al. (2018). Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. Blood Advances. [Link]
-
Sukumar, U. K., et al. (2021). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Pharmaceuticals. [Link]
-
Childhood Cancer Repository. (2015). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. cc-repo.org. [Link]
-
Bio-protocol. (2022). Subcutaneous tumor implantation. bio-protocol.org. [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog). invivogen.com. [Link]
-
Luke, J. J., et al. (2024). Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
Gaisl, T., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. [Link]
-
Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. [Link]
-
Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. [Link]
-
Sukumar, U. K., et al. (2021). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Hilaris Publisher. [Link]
-
Boudreau, C. E., et al. (2024). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Frontiers in Immunology. [Link]
-
Crown Bioscience. (2024). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. crownbio.com. [Link]
-
Xiao, M., et al. (2023). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments. [Link]
-
Stewart, E., et al. (2023). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research. [Link]
-
Luo, H., et al. (2022). 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models. Journal of Nuclear Medicine. [Link]
-
UBC Animal Care Services. (n.d.). Draft guideline on Tumour size and Tumour Progression. acc.ubc.ca. [Link]
-
AACR. (2019). Abstract 4091: Evaluating the efficacy of a STING agonist in a murine model of prostate cancer. AACR Publications. [Link]
-
Luke, J. J., et al. (2024). Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors. PubMed. [Link]
-
Wang, C., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
-
Ching, L. M., et al. (1993). Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid. British Journal of Cancer. [Link]
-
Galluzzi, L., et al. (2020). Trial watch: STING agonists in cancer therapy. OncoImmunology. [Link]
-
Le Naour, J., et al. (2020). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Expert Opinion on Drug Discovery. [Link]
-
MDPI. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. mdpi.com. [Link]
-
Ching, L. M., et al. (1991). In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. European Journal of Cancer. [Link]
Sources
- 1. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. su-5416.com [su-5416.com]
- 3. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular disrupting agent DMXAA enhances the antitumor effects generated by therapeutic HPV DNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. researchgate.net [researchgate.net]
- 14. cccells.org [cccells.org]
- 15. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 16. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharma.uzh.ch [pharma.uzh.ch]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating 8-Methylxanthen-9-one-4-acetic acid Analogues in the Lewis Lung Carcinoma Model
A Senior Application Scientist's Guide for Preclinical Cancer Research
Foreword: Navigating the Nuances of Xanthenone Acetic Acids
This document addresses the evaluation of xanthenone-4-acetic acid derivatives, specifically in the context of the user's interest in "8-Methylxanthen-9-one-4-acetic acid," within the Lewis Lung Carcinoma (LLC) model. It is critical to establish at the outset that the vast body of scientific literature, and consequently the robust, validated protocols, are centered on the closely related analogue, 5,6-dimethylxanthenone-4-acetic acid (DMXAA) , also known as Vadimezan or ASA404.[1][2]
DMXAA serves as the archetypal compound in this class for preclinical murine studies due to its potent, well-characterized mechanism of action.[3] While direct, extensive studies on the "8-methyl" isomer are not prominent in published literature, the principles, experimental designs, and mechanistic pathways detailed herein for DMXAA provide the essential and authoritative framework necessary for the investigation of any novel xanthenone-4-acetic acid analogue. This guide is therefore structured around the scientifically established DMXAA model, offering the most reliable and reproducible approach for researchers in the field.
Section 1: Introduction to DMXAA and the Lewis Lung Carcinoma Model
1.1 The Agent: DMXAA, a Murine-Specific Immuno-Vascular Disruptor
DMXAA belongs to a class of small molecules known as Vascular Disrupting Agents (VDAs).[4][5] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of tumors, leading to rapid hemorrhagic necrosis and tumor cell death.[6][7] In murine models, DMXAA's potent antitumor activity is not solely due to vascular disruption but is critically dependent on its function as a powerful agonist of the innate immune system.[1][2] This dual mechanism makes it a fascinating tool for cancer immunology research.
1.2 The Model: Lewis Lung Carcinoma (LLC)
The LLC model is a cornerstone of in vivo cancer research. It is a syngeneic model, meaning the tumor cell line (LLC1) and the host animal (C57BL/6 mouse) are immunologically compatible.[8][9] This is an absolute prerequisite for studying agents like DMXAA, whose efficacy is intrinsically linked to the host's immune response. The LLC model is well-characterized, exhibits aggressive growth, and reliably metastasizes to the lung, mimicking aspects of human non-small cell lung cancer.[9][10]
Section 2: The Core Mechanism of Action: Murine STING Pathway Activation
The central pillar of DMXAA's activity in mice is its direct binding to and activation of the Stimulator of Interferon Genes (STING) protein.[3][11] This interaction, however, is highly species-specific and represents a critical lesson in translational drug development.
Causality of Action:
-
Direct Binding: DMXAA binds directly to a pocket in the murine STING protein. This binding event induces a conformational change, activating STING.[3]
-
TBK1/IRF3 Axis: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][12]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons, most notably IFN-β.[1][11]
-
NF-κB Axis: Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of a cascade of pro-inflammatory cytokines such as TNF-α, IL-6, and various chemokines.[2][3]
-
Antitumor Effect: This surge of interferons and cytokines orchestrates a powerful antitumor response by activating NK cells and CD8+ T-cells, promoting immune cell trafficking to the tumor, and contributing to the rapid vascular collapse within the tumor microenvironment.[1][3]
The Translational Failure: A crucial insight from years of research is that DMXAA does not effectively bind to or activate human STING.[3][13] This fundamental difference in molecular interaction is the primary reason for DMXAA's promising preclinical results in mice and its subsequent failure in human clinical trials.[14][15]
Diagram 1: DMXAA Signaling Pathway in Murine Cells
Caption: DMXAA activates murine STING, leading to IFN-β and cytokine production.
Section 3: In Vivo Efficacy Evaluation Protocol
This protocol provides a step-by-step methodology for a robust, self-validating study to assess the antitumor efficacy of a DMXAA-like compound in the subcutaneous LLC model.
3.1 Materials and Reagents
-
Cell Line: Lewis Lung Carcinoma (LLC1) cells (e.g., ATCC® CRL-1642™).
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS).
-
Test Compound: DMXAA sodium salt, dissolved in sterile PBS for injection.
-
Equipment: Calipers, sterile syringes and needles (27G), animal weighing scale, biosafety cabinet, incubator, centrifuge.
3.2 Experimental Workflow
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Sources
- 1. invivogen.com [invivogen.com]
- 2. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]
- 10. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
Application Notes & Protocols: The Colon 38 Tumor Model for Vascular Disrupting Agent Studies
Introduction: Targeting the Tumor's Lifeline
Solid tumors, beyond a minimal size, are critically dependent on a blood supply for the nutrients and oxygen required for their growth and dissemination.[1] This reliance on a vascular network presents a key vulnerability for therapeutic intervention. While anti-angiogenic agents focus on preventing the formation of new blood vessels, a distinct class of molecules known as Vascular Disrupting Agents (VDAs) offers a different strategy: to attack and destroy the existing tumor vasculature.[1] VDAs induce a rapid and selective shutdown of blood flow within the tumor, leading to extensive ischemic necrosis and tumor cell death.[2]
The preclinical evaluation of VDAs requires tumor models that accurately reflect the unique and often chaotic nature of tumor vasculature. The Colon 38 (C38) syngeneic mouse model, derived from a colon adenocarcinoma in a C57BL/6 mouse, has emerged as a robust and reliable platform for these studies. Its well-established growth kinetics, vascular characteristics, and intact immune system provide a physiologically relevant context to investigate the efficacy and mechanisms of novel VDAs.
This guide provides a comprehensive overview of the C38 model and detailed protocols for its application in VDA research, designed for researchers, scientists, and drug development professionals.
The Colon 38 Model: Why it is a Premier Choice for VDA Studies
The utility of a preclinical tumor model is defined by its ability to generate reproducible and translatable data. The C38 model offers several distinct advantages for VDA research:
-
Established & Reproducible Growth: C38 tumors, when implanted subcutaneously in immunocompetent C57BL/6 mice, exhibit consistent and predictable growth rates, facilitating the accurate assessment of therapeutic interventions.[3]
-
Relevant Vascular Architecture: While subcutaneous models do not fully replicate the organ-specific tumor microenvironment, C38 tumors develop a vascular network with features characteristic of human tumors, including irregularity and leakiness.[4][5] This architecture is the primary target of VDAs.
-
Immunocompetent Host: As a syngeneic model, C38 is studied in mice with a fully functional immune system.[5][6] This is crucial, as the inflammatory response following VDA-induced necrosis can play a significant role in the overall therapeutic outcome.
-
Proven Sensitivity to VDAs: The C38 model has been successfully used to evaluate the anti-tumor and anti-vascular effects of established VDAs like Combretastatin A-4 Phosphate (CA4P), providing a strong historical baseline for comparison with new chemical entities.[7][8]
Mechanism of Action: How VDAs Collapse Tumor Vasculature
VDAs are broadly categorized into two main classes: tubulin-binding agents and flavonoid-based compounds.[9] The most extensively studied are the tubulin binders, such as the combretastatins.
-
Targeting Endothelial Tubulin: These agents bind to the colchicine-binding site on β-tubulin within the tumor's endothelial cells.[10]
-
Cytoskeletal Disruption: This binding event prevents microtubule polymerization, leading to the rapid collapse of the endothelial cell cytoskeleton.[10][11]
-
Cell Shape Change & Permeability: Endothelial cells, highly dependent on their cytoskeleton to maintain their flattened shape, round up. This disrupts cell-cell junctions (e.g., VE-cadherin complexes), dramatically increasing vascular permeability.[10][9]
-
Vascular Shutdown & Ischemia: The combination of endothelial cell shape changes and increased permeability leads to plasma leakage, elevated interstitial fluid pressure, and a rapid shutdown of blood flow, typically within 1-6 hours of administration.[12][9]
-
Tumor Necrosis: Deprived of blood, the central core of the tumor undergoes massive ischemic necrosis.[2][13] A key challenge in VDA therapy is the survival of a "viable rim" of tumor cells at the periphery, which are sustained by diffusion from nearby normal vasculature.[1][2]
Core Mechanism of Tubulin-Binding VDAs
Caption: Mechanism of tubulin-binding VDA action.
Experimental Protocols: A Step-by-Step Guide
This section details the complete workflow for a typical VDA study using the subcutaneous C38 model.
I. Materials and Reagents
| Item | Supplier | Purpose |
| Colon 38 (C38) Cell Line | ATCC / NCI Repository | Murine colon adenocarcinoma cells |
| C57BL/6 Mice (Female, 6-8 weeks) | The Jackson Laboratory | Syngeneic host for tumor implantation |
| DMEM High Glucose Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA (0.25%) | Gibco | Cell detachment |
| Matrigel® Matrix | Corning | Extracellular matrix for tumor cell injection |
| Vascular Disrupting Agent (VDA) | Varies | Test article (e.g., Combretastatin A4-P) |
| Vehicle Control (e.g., Saline, PBS) | Varies | Control for test article administration |
| Digital Calipers | Varies | Tumor volume measurement |
| Formalin (10% Neutral Buffered) | Varies | Tissue fixation for histology |
| Anti-CD31 (PECAM-1) Antibody | Abcam / Cell Signaling | Endothelial cell marker for IHC |
| Hematoxylin & Eosin (H&E) Stains | Varies | Histological staining for necrosis |
II. Protocol: C38 Cell Culture
-
Culture Conditions: Maintain C38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Harvesting for Implantation:
-
Aspirate culture medium and wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free DMEM or PBS for cell counting.
-
Determine cell viability using Trypan Blue exclusion (viability should be >95%).
-
III. Protocol: Subcutaneous Tumor Implantation
-
Cell Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 1 x 10⁷ cells/mL.
-
Scientist's Note: Matrigel helps to localize the tumor and improves initial engraftment rates. Keeping the mixture on ice is critical as Matrigel will solidify at room temperature.
-
-
Animal Preparation: Anesthetize a C57BL/6 mouse. Shave and sterilize the right flank with an alcohol wipe.
-
Injection: Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 1 x 10⁶ C38 cells) subcutaneously into the prepared flank.
-
Monitoring: Monitor animals for tumor development. Tumors typically become palpable within 7-10 days.
IV. Protocol: Efficacy Study Execution
-
Tumor Staging: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, VDA Low Dose, VDA High Dose). A typical group size is 8-10 mice.
-
Tumor Measurement: Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .[14]
-
Treatment Administration: Administer the VDA and vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection). Record the body weight of each mouse at the time of measurement.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a fixed duration.[15]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) to quantify efficacy. A common formula is: TGI (%) = [1 – (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[16][17]
Experimental Workflow for a VDA Efficacy Study
Caption: A typical workflow for a VDA preclinical study.
Pharmacodynamic Assessment: Visualizing Vascular Disruption
To confirm that a VDA is working via its intended mechanism, it is essential to assess its direct effects on the tumor vasculature. Histological analysis is the gold standard for this pharmacodynamic (PD) assessment.
Protocol: Histological Analysis of Tumor Vasculature
-
Study Design: For PD studies, a separate cohort of tumor-bearing mice is used. Animals are treated with the VDA or vehicle and tumors are harvested at specific time points post-treatment (e.g., 2, 6, 24 hours) to capture the acute vascular effects.
-
Tissue Harvest and Fixation: Euthanize mice at the designated time points. Excise tumors, bisect them, and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: After fixation, transfer tissues to 70% ethanol and proceed with standard paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Staining:
-
Hematoxylin & Eosin (H&E): Perform standard H&E staining to visualize overall tumor morphology and, critically, to delineate areas of necrosis. VDA treatment is expected to induce a large, central necrotic core.[7][18]
-
Immunohistochemistry (IHC) for CD31: CD31 (or PECAM-1) is a robust marker for endothelial cells.[19][20] Staining for CD31 allows for the visualization and quantification of blood vessels.
-
Deparaffinization & Rehydration: Use xylene and a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or Tris-based buffer (pH 9.0), as this is critical for unmasking the CD31 epitope.[21][22]
-
Staining: Follow a standard IHC protocol involving peroxide blocking, serum blocking, incubation with a primary anti-CD31 antibody, a HRP-conjugated secondary antibody, and a chromogen like DAB.[21]
-
-
-
Image Analysis:
-
Capture images of stained slides using a light microscope.
-
Microvessel Density (MVD): For CD31-stained slides, quantify the number of vessels in several "hot spot" fields of view within the viable rim of the tumor.[23][24] A significant reduction in MVD in VDA-treated tumors compared to controls is an indicator of vascular disruption.[25]
-
Necrosis Quantification: On H&E slides, use image analysis software to measure the percentage of necrotic area relative to the total tumor area.
-
Expected Results from VDA Treatment
| Endpoint | Vehicle Control | VDA-Treated (24h post-dose) | Rationale |
| Gross Morphology | Solid, homogenous tumor | Tumor with a pale, soft center | Central necrosis due to vascular shutdown |
| H&E Staining | Mostly viable tumor cells, small necrotic foci may be present | Large, central acellular necrotic region with a peripheral rim of viable cells | Ischemic cell death in the tumor core[2] |
| CD31 IHC Staining | Intact, CD31-positive vessels distributed throughout the tumor | Loss of CD31 staining in the necrotic core; damaged or fewer vessels in the viable rim | Destruction of endothelial cells and collapse of the vascular network |
Conclusion and Future Directions
The Colon 38 syngeneic model provides an invaluable and robust platform for the preclinical investigation of vascular disrupting agents. Its predictable growth and relevant vascular architecture, combined with the context of a competent immune system, allow for a thorough evaluation of both the efficacy and the mechanism of action of novel VDAs.
While VDAs have shown significant promise, their clinical development has highlighted the challenge of the surviving peripheral tumor rim, which often leads to recurrence.[2][13] Future studies using the C38 model will likely focus on combination strategies, pairing VDAs with chemotherapy, radiation, or immunotherapies designed to eradicate this resistant cell population and achieve more durable anti-tumor responses.[9][26]
References
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? ResearchGate. [Link]
-
Jiang, W., et al. (2013). Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions. Journal of Nanomaterials. [Link]
-
Nathan, P., et al. (2010). The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents. Clinical Cancer Research. [Link]
-
Gijón, M., et al. (2024). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. International Journal of Molecular Sciences. [Link]
-
Hill, S. A., et al. (2002). Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503. British Journal of Cancer. [Link]
-
Tozer, G. M., et al. (2005). Vascular disrupting agents in clinical development. British Journal of Cancer. [Link]
-
Siemann, D. W., et al. (2006). Effect of the Second-Generation Vascular Disrupting Agent OXi4503 on Tumor Vascularity. Clinical Cancer Research. [Link]
-
Siemann, D. W. (2011). Vascular Disrupting Agents. Horizons in Cancer Research. [Link]
-
Fox, S. B., & Gatter, K. C. (2009). Assessing Tumor Angiogenesis in Histological Samples. Methods in Molecular Biology. [Link]
-
BioWorld. (2005). New preclinical data support use of OXI-4503 in cancer. BioWorld. [Link]
-
Fox, S. B., & Gatter, K. C. (2009). Assessing Tumor Angiogenesis in Histological Samples. Springer Nature Experiments. [Link]
-
Bio-protocol. (n.d.). CD31 immunohistochemistry (IHC) staining. Bio-protocol. [Link]
-
Greenlee, J. D., & King, M. R. (2022). A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. Biology Methods & Protocols. [Link]
-
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of the National Cancer Institute. [Link]
-
Greenlee, J. D., & King, M. R. (2022). A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. ResearchGate. [Link]
-
Greenlee, J. D., & King, M. R. (2022). A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. Semantic Scholar. [Link]
-
Patterson, D. M., et al. (2012). Phase I Clinical and Pharmacokinetic Evaluation of the Vascular-Disrupting Agent OXi4503 in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
-
Hua, J., et al. (2003). Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate. Anticancer Research. [Link]
-
Altogen Labs. (n.d.). MC38 Syngeneic Mouse Model. Altogen Labs. [Link]
-
Wang, X., et al. (2022). Histological assessment of tumor vascular morphology and function. ResearchGate. [Link]
-
Sobrino, A., et al. (2016). An in vitro vascularized micro-tumor model of human colorectal cancer recapitulates in vivo responses to standard-of-care therapy. Scientific Reports. [Link]
-
Saleh, M., et al. (2003). Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model. British Journal of Cancer. [Link]
-
Manfredi, M., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. [Link]
-
GenomeMe. (n.d.). CD31 Antibody. GenomeMe. [Link]
-
ResearchGate. (n.d.). CD31 antibody staining for microvascular density. ResearchGate. [Link]
-
Kumar, S., et al. (2008). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. Biotechnic & Histochemistry. [Link]
-
Stuge, T. B., et al. (2006). Low-dose combretastatin A4 phosphate enhances the immune response of tumor hosts to experimental colon carcinoma. Cancer Immunology, Immunotherapy. [Link]
-
Greenlee, J. D., & King, M. R. (2022). A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. PubMed. [Link]
-
Second Sight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Second Sight. [Link]
-
Matsuoka, K., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Reports. [Link]
-
Rustin, G. J., et al. (2003). Combretastatin A4 phosphate. Expert Opinion on Investigational Drugs. [Link]
-
Reaction Biology. (n.d.). Colon tumor model: MC38-CEA - Syngeneic – subQperior. Reaction Biology. [Link]
-
Crown Bioscience. (2024). Model MC38 | Syngeneic Models, Colorectal Cancer. Crown Bioscience. [Link]
-
Explicyte Immuno-Oncology. (n.d.). MC38 Syngeneic Colon Carcinoma Tumor Model. Explicyte Immuno-Oncology. [Link]
-
Phung, T. L. (2022). Histopathology of Vascular Tumors. Dermatologic Clinics. [Link]
-
Phung, T. L. (2022). Histopathology of Vascular Tumors. ResearchGate. [Link]
-
Nagaiah, G., & Remick, S. C. (2010). Combretastatin A4 phosphate: a novel vascular disrupting agent. Future Oncology. [Link]
-
Stevenson, J. P., et al. (2003). Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow. Journal of Clinical Oncology. [Link]
Sources
- 1. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. An in vitro vascularized micro-tumor model of human colorectal cancer recapitulates in vivo responses to standard-of-care therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis [pubmed.ncbi.nlm.nih.gov]
- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose combretastatin A4 phosphate enhances the immune response of tumor hosts to experimental colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. second scight | get a second scientific sight! [secondscight.com]
- 15. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. ascopubs.org [ascopubs.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Histopathology of Vascular Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. genomeme.ca [genomeme.ca]
- 22. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Tumor Angiogenesis in Histological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing Tumor Angiogenesis in Histological Samples | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. | BioWorld [bioworld.com]
Measuring TNF-alpha Induction by 8-Methylxanthen-9-one-4-acetic acid: An Application Note and Protocol Guide
Introduction: Understanding 8-MXA and Its Immunostimulatory Power
8-Methylxanthen-9-one-4-acetic acid, also known as Vadimezan or DMXAA, is a synthetic small molecule belonging to the xanthenone class of compounds.[1] Initially investigated as a vascular disrupting agent for cancer therapy, its potent antitumor activity in murine models was found to be intrinsically linked to its ability to robustly stimulate the innate immune system.[2][3][4] A key mediator of this immune activation is the induction of a cascade of cytokines and chemokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring TNF-α induction by 8-MXA. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for various measurement techniques, and offer insights into experimental design and data interpretation.
The Scientific Underpinning: 8-MXA and the STING Pathway
The immunostimulatory effects of 8-MXA are primarily mediated through the direct activation of the STimulator of INterferon Genes (STING) pathway.[1][6] STING is a critical signaling molecule in the innate immune system, responsible for detecting cytosolic nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage.[7][8]
It is of paramount importance to note a crucial species-specific difference in 8-MXA's activity. 8-MXA is a potent agonist of murine STING but does not activate human STING .[2][6][9] This discovery was a key factor in explaining why the promising preclinical results in mice did not translate to human clinical trials.[10][11][12] Therefore, all experimental work investigating the direct effects of 8-MXA on STING-mediated TNF-α induction must be conducted using murine cells or cell lines.
Upon binding to murine STING, 8-MXA triggers a conformational change in the STING protein, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[7][13] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][8] Activated TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3) and also leads to the activation of the NF-κB pathway.[13][14] While IRF3 is a master regulator of type I interferon production, the activation of NF-κB is crucial for the transcriptional induction of a wide array of pro-inflammatory cytokines, including TNF-α.[8][14]
Visualizing the Mechanism: 8-MXA Induced STING Signaling
Caption: 8-MXA signaling pathway leading to TNF-α production.
Experimental Design and Key Considerations
A robust experimental design is crucial for obtaining reliable and reproducible data. Here are key considerations when measuring 8-MXA-induced TNF-α:
-
Cell System Selection:
-
Primary Cells: Murine bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are excellent primary cell models that closely mimic in vivo responses.[15]
-
Cell Lines: The RAW 264.7 murine macrophage-like cell line is a widely used and convenient model for studying inflammation and is responsive to 8-MXA.[9][16]
-
-
8-MXA Preparation and Dosing:
-
8-MXA is typically dissolved in DMSO to create a stock solution.[1]
-
It is critical to perform a dose-response study to determine the optimal concentration of 8-MXA for inducing TNF-α in your chosen cell system. A typical starting range is 10-100 µg/mL.
-
Always include a vehicle control (DMSO) to account for any effects of the solvent.
-
-
Time Course Analysis:
-
TNF-α induction is a dynamic process. A time-course experiment is essential to identify the peak of TNF-α expression and secretion.
-
For mRNA analysis, earlier time points (e.g., 1, 2, 4, 6 hours) are recommended.
-
For protein secretion, later time points (e.g., 4, 8, 12, 24 hours) are typically appropriate.
-
-
Controls:
-
Negative Control: Untreated or vehicle-treated cells to establish baseline TNF-α levels.
-
Positive Control: Lipopolysaccharide (LPS) is a potent inducer of TNF-α in macrophages and serves as an excellent positive control.[16]
-
| Parameter | Recommendation | Rationale |
| Cell Type | Murine macrophages (Primary or RAW 264.7) | 8-MXA is a murine-specific STING agonist.[2][6] |
| 8-MXA Concentration | 10 - 100 µg/mL (Dose-response recommended) | To identify the optimal concentration for stimulation. |
| Time Points (mRNA) | 1, 2, 4, 6 hours | To capture the peak of gene transcription. |
| Time Points (Protein) | 4, 8, 12, 24 hours | To measure protein accumulation and secretion. |
| Controls | Vehicle (DMSO), Positive (LPS) | To ensure the specificity of the 8-MXA effect. |
Protocols for Measuring TNF-α Induction
Here, we provide detailed protocols for three common methods to quantify TNF-α induction by 8-MXA: ELISA for secreted protein, intracellular cytokine staining with flow cytometry for single-cell analysis, and qPCR for mRNA expression.
Experimental Workflow Overview
Caption: General workflow for measuring 8-MXA induced TNF-α.
Protocol 1: Quantification of Secreted TNF-α by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for measuring the concentration of secreted TNF-α in cell culture supernatants.[17][18][19]
Materials:
-
Murine TNF-α ELISA kit (ensure it is validated for your sample type)
-
Cell culture supernatants from 8-MXA stimulated and control cells
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Recombinant murine TNF-α standard (provided in the kit)
Procedure:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for murine TNF-α.[17]
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant murine TNF-α standard according to the kit manufacturer's instructions. This will be used to generate a standard curve for quantifying the amount of TNF-α in your samples.[20][21]
-
Sample Addition: Add your cell culture supernatants (and standards) to the wells of the microplate. Incubate for the time specified in the kit protocol to allow the TNF-α to bind to the capture antibody.[19]
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound substances.[18]
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for murine TNF-α to each well. This antibody will bind to a different epitope on the captured TNF-α, forming a "sandwich".[18]
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody.[18]
-
Washing: Perform a final wash to remove any unbound enzyme conjugate.
-
Substrate Addition and Color Development: Add the substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change, and the intensity of the color is proportional to the amount of TNF-α present.[17][18]
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.[18]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in your experimental samples.
Protocol 2: Single-Cell Analysis of TNF-α Production by Intracellular Cytokine Staining and Flow Cytometry
Intracellular cytokine staining (ICS) followed by flow cytometry allows for the identification and quantification of TNF-α production within individual cells, providing insights into the heterogeneity of the cellular response.[22][23][24]
Materials:
-
Fluorochrome-conjugated anti-mouse TNF-α antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD11b, F4/80 for macrophages)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of your 8-MXA stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture medium. This will cause TNF-α to accumulate within the cells, making it detectable by ICS.[24][25]
-
Cell Harvesting: Gently scrape or aspirate the cells and transfer them to FACS tubes.
-
Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers to identify your cell population of interest (e.g., macrophages). Incubate on ice, protected from light.[23]
-
Washing: Wash the cells to remove unbound antibodies.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer. This step fixes the cells and creates pores in the cell membrane, allowing the anti-TNF-α antibody to enter the cell.[22][23]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-mouse TNF-α antibody to the permeabilized cells. Incubate at room temperature or 4°C, protected from light.[24]
-
Washing: Wash the cells to remove any unbound intracellular antibody.
-
Data Acquisition: Resuspend the cells in an appropriate buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of TNF-α-positive cells within your gated macrophage population and the mean fluorescence intensity (MFI), which corresponds to the amount of TNF-α per cell.
Protocol 3: Quantification of TNF-α mRNA Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the levels of TNF-α messenger RNA (mRNA), providing information on the transcriptional regulation of TNF-α in response to 8-MXA.[26][27][28]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Validated qPCR primers for murine TNF-α and a housekeeping gene (e.g., GAPDH, β-actin)[27][29]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the 8-MXA-stimulated and control cells and extract total RNA using a commercially available kit. Ensure the RNA is of high quality and free of contaminants.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.[15][28]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for both TNF-α and a housekeeping gene.
-
qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument. The instrument will monitor the amplification of the target genes in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene in each sample. Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing the expression of TNF-α to the housekeeping gene and comparing the treated samples to the untreated control.[30]
| Method | What it Measures | Key Advantages | Key Considerations |
| ELISA | Secreted TNF-α protein in supernatant | Highly sensitive, quantitative, high-throughput | Does not provide single-cell information |
| Flow Cytometry (ICS) | Intracellular TNF-α protein in single cells | Provides single-cell resolution, allows for phenotyping of responding cells | Requires a flow cytometer, more complex protocol |
| RT-qPCR | TNF-α mRNA expression levels | Highly sensitive for gene expression changes, provides information on transcriptional regulation | Does not directly measure functional protein levels |
Conclusion and Future Perspectives
The measurement of TNF-α induction is a critical step in understanding the immunostimulatory properties of this compound. The protocols outlined in this application note provide a robust framework for researchers to accurately quantify this key cytokine at the protein and mRNA levels. By employing these methods with careful experimental design, scientists can gain valuable insights into the STING-dependent mechanisms of 8-MXA and its potential applications in preclinical research. While the species-specificity of 8-MXA has limited its direct clinical translation, it remains an invaluable tool for interrogating the murine innate immune system and for the development of novel STING agonists with therapeutic potential in humans.
References
-
ResearchGate. (n.d.). Schematic diagram of cGAS-STING signaling pathway. Retrieved from [Link]
- Conlon, J., et al. (2013). Mouse, but not Human STING, Binds and Signals in Response to the Vascular Disrupting Agent 5,6-Dimethylxanthenone-4-Acetic Acid. The Journal of Immunology, 190(10), 5216–5225.
-
The Journal of Immunology. (2013). Mouse, but not Human STING, Binds and Signals in Response to the Vascular Disrupting Agent 5,6-Dimethylxanthenone-4-Acetic Acid. Oxford Academic. Retrieved from [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. Retrieved from [Link]
-
Shih, A. Y., et al. (2018). Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA. PubMed. Retrieved from [Link]
-
Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the cGAS-STING signaling pathway mechanism. Retrieved from [Link]
-
Conlon, J., et al. (2013). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA. PMC - NIH. Retrieved from [Link]
-
Conlon, J., et al. (2013). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid. PubMed. Retrieved from [Link]
-
Lhomme, F., et al. (2016). The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression. PubMed Central. Retrieved from [Link]
-
Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The Schematic presentation of cGAS-STING signaling cascade activation in response to different kinds of pathogens. Retrieved from [Link]
-
NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
BioRender. (n.d.). cGAS-STING signalling pathway. Retrieved from [Link]
-
University of Pennsylvania. (1999). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Lingyin Li. Retrieved from [Link]
-
YouTube. (2024). cGAS STING Signalling Pathway. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry?. Retrieved from [Link]
-
Daei, A., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) An overview on Vadimezan (DMXAA): The vascular disrupting agent. Retrieved from [Link]
-
Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Retrieved from [Link]
-
An International Journal of Otorhinolaryngology Clinics. (2023). Tumor Necrosis Factor Alpha Gene Level in Patients with Tympanosclerosis. Retrieved from [Link]
-
PMC. (n.d.). Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Intracellular cytokine staining of TNF-α. Following stimulation with.... Retrieved from [Link]
-
ResearchGate. (2024). (PDF) TNF ELISA Protocol v1. Retrieved from [Link]
-
DMSO. (2020). Association of TNF-α Gene Expression and Release in Response to. Retrieved from [Link]
-
Sino Biological. (n.d.). Human TNF-alpha qPCR Primer Pair, HP100592. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Improvement of Real-time PCR for quantifying TNF-a mRNA expression in inflamed colorectal mucosa-An approach to optimize procedures for clinical use. Retrieved from [Link]
-
Ching, L. M., et al. (1993). Induction of Tumour Necrosis Factor-Alpha by Single and Repeated Doses of the Antitumour Agent 5,6-dimethylxanthenone-4-acetic Acid. PubMed. Retrieved from [Link]
-
AACR Journals. (2010). Abstract 1660: The antitumor action of ASA404 (vadimezan; DMXAA); potential involvement of vascular endothelial growth factor (VEGF). Retrieved from [Link]
-
Biochemical Journal. (2012). DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. Retrieved from [Link]
-
PubMed Central. (n.d.). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Retrieved from [Link]
-
Ching, L. M., et al. (2010). Temporal aspects of the action of ASA404 (vadimezan; DMXAA). PubMed. Retrieved from [Link]
-
Jameson, M. B., et al. (2010). The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities. PubMed. Retrieved from [Link]
-
McKeage, M. J., et al. (2009). Phase II study of ASA404 (vadimezan, 5,6-dimethylxanthenone-4-acetic acid/DMXAA) 1800mg/m(2) combined with carboplatin and paclitaxel in previously untreated advanced non-small cell lung cancer. PubMed. Retrieved from [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tumour necrosis factor-alpha by single and repeated doses of the antitumour agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 11. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. novamedline.com [novamedline.com]
- 21. cohesionbio.com [cohesionbio.com]
- 22. Intracellular Cytokine Staining Protocol [anilocus.com]
- 23. med.virginia.edu [med.virginia.edu]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. mybiosource.com [mybiosource.com]
- 27. aijoc.com [aijoc.com]
- 28. dovepress.com [dovepress.com]
- 29. sinobiological.com [sinobiological.com]
- 30. researchgate.net [researchgate.net]
Application Note: Quantifying Nitric Oxide Production Induced by 8-Methylxanthen-9-one-4-acetic acid (MXAA)
Introduction: MXAA and the Imperative of Measuring Nitric Oxide
8-Methylxanthen-9-one-4-acetic acid (MXAA) belongs to the xanthenone acetic acid class of molecules, which are analogues of potent anti-tumor agents like 5,6-dimethylxanthenone-4-acetic acid (DMXAA).[1][2] These compounds function as powerful modulators of the innate immune system. The primary mechanism of action for this class of molecules involves the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the cytosolic DNA sensing machinery.[3][4]
Upon activation by agonists like MXAA, the STING pathway initiates a signaling cascade involving TBK1 and IRF3, culminating in the expression of Type I interferons and a host of pro-inflammatory cytokines.[5] A key downstream consequence of this innate immune activation, particularly in myeloid cells such as macrophages, is the potent induction of inducible nitric oxide synthase (iNOS).[6] This enzyme catalyzes the production of nitric oxide (NO), a pleiotropic signaling molecule with profound effects on vascular tone, inflammation, and tumor cytotoxicity.[7][8]
Given that NO production is a central element of the pharmacological effect of MXAA and its analogues, its accurate and reliable quantification is paramount.[1] This guide provides a detailed framework and validated protocols for measuring MXAA-induced NO production in relevant biological systems, empowering researchers to precisely characterize the activity of this promising therapeutic agent.
Section 1: The MXAA-STING-NO Signaling Axis
The induction of nitric oxide by MXAA is not a direct chemical reaction but the result of a well-defined biological signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results. MXAA, acting as a STING agonist, binds to the STING protein, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of Type I interferons and other inflammatory genes. Concurrently, this pathway activates NF-κB, another critical transcription factor.[5] The synergistic action of these signaling outputs leads to the robust upregulation of the iNOS enzyme, which then produces nitric oxide from its substrate, L-arginine.
Caption: Experimental workflow for the Griess Nitric Oxide Assay.
Materials and Reagents:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
MXAA: Stock solution in DMSO (e.g., 50 mM).
-
Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL.
-
NOS Inhibitor: N(G)-Nitro-L-arginine methyl ester (L-NAME) at 1 mM.
-
Culture Medium: DMEM with 10% FBS (phenol red-free medium is recommended to reduce background).
-
Griess Reagent Kit (or prepare fresh):
-
Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Standard: Sodium Nitrite (NaNO₂) 1 M stock solution.
-
Equipment: 96-well clear, flat-bottom plates; spectrophotometric plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for adherence.
-
Compound Treatment:
-
Prepare serial dilutions of MXAA in culture medium. Also prepare LPS (positive control), vehicle (DMSO) control, and a combination of MXAA + L-NAME (specificity control).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 24 hours. The incubation time can be optimized (18-48h) depending on the kinetics of NO production.
-
-
Standard Curve Preparation:
-
Prepare a 100 µM nitrite working solution by diluting the NaNO₂ stock in fresh culture medium.
-
In a separate 96-well plate, create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by serially diluting the 100 µM solution in 50 µL of culture medium.
-
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well of the treatment plate and transfer to the corresponding wells of the standard curve plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I to all wells containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to all wells. [9]A purple color will develop immediately.
-
-
Measurement: Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all other readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line using linear regression.
-
Use this equation to calculate the nitrite concentration in each experimental sample.
-
Protocol 2: Real-Time Intracellular NO Detection with DAF-FM Diacetate
This protocol allows for the visualization and relative quantification of NO production within living cells in real-time.
Causality and Rationale: DAF-FM diacetate is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the DAF-FM molecule. In the presence of oxygen, NO is oxidized to N₂O₃, which reacts with DAF-FM to form a highly fluorescent triazole product. [10]This "turn-on" fluorescence provides a direct readout of intracellular NO generation.
Caption: Workflow for real-time intracellular NO detection using DAF-FM.
Materials and Reagents:
-
Cell Line: RAW 264.7 or other responsive cell type.
-
Probe: DAF-FM Diacetate stock solution in DMSO (e.g., 5 mM).
-
Imaging Medium: Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.
-
MXAA and other controls as in Protocol 1.
-
Equipment: Fluorescence microscope or a fluorescence plate reader with bottom-read capability (Excitation: ~495 nm, Emission: ~515 nm).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in an appropriate imaging vessel (e.g., glass-bottom 35mm dishes for microscopy or black-walled, clear-bottom 96-well plates for plate reader assays). Allow cells to adhere overnight.
-
Probe Loading:
-
Prepare a 5 µM working solution of DAF-FM diacetate in pre-warmed imaging medium.
-
Wash the cells once with the imaging medium.
-
Incubate the cells with the DAF-FM working solution for 30-60 minutes at 37°C.
-
-
Wash: Wash the cells twice with fresh imaging medium to remove any unloaded probe. Add a final volume of 100 µL of imaging medium to each well.
-
Baseline Measurement: Place the plate/dish in the reader/microscope and acquire a baseline fluorescence reading (F₀).
-
Stimulation and Kinetic Reading:
-
Add MXAA or control compounds to the wells.
-
Immediately begin acquiring fluorescence readings at regular intervals (e.g., every 2-5 minutes) for a desired period (e.g., 1-2 hours).
-
-
Data Analysis:
-
For each time point, calculate the fold change in fluorescence (F/F₀).
-
Plot the fold change over time to visualize the kinetics of NO production. The area under the curve or the maximum fold change can be used for quantitative comparison between treatments.
-
Section 4: Data Interpretation & Validation
Self-Validating Systems: A robust experimental design is self-validating. Every assay should include the following controls to ensure the data is trustworthy:
-
Vehicle Control (e.g., DMSO): Establishes the baseline NO production in the absence of the test compound.
-
Positive Control (e.g., LPS): Confirms that the cells are healthy and capable of producing NO in response to a known stimulus.
-
Specificity Control (e.g., MXAA + L-NAME): L-NAME is a competitive inhibitor of nitric oxide synthases. [6]A significant reduction in the signal in the presence of L-NAME confirms that the measured output is indeed a result of NOS activity.
-
Media Blank: Essential for the Griess assay to subtract any background absorbance from the culture medium itself. [9] Potential Interferences:
-
Phenol Red: The phenol red pH indicator present in many culture media can interfere with the absorbance reading in the Griess assay. Using phenol red-free medium is highly recommended. [11]* Nitrite in Serum: Fetal bovine serum (FBS) can contain variable amounts of nitrite/nitrate. It is important to test each new lot of FBS for background levels.
-
Other Reactive Species: Fluorescent probes can sometimes react with other reactive nitrogen or oxygen species. While DAF-FM is relatively specific, results should always be confirmed with a NOS inhibitor. [10]
References
- Peng, J., et al. (2021). Nitric oxide detection methods in vitro and in vivo. Journal of Pharmaceutical Analysis.
- McQuade, L. E., & Lippard, S. J. (2010). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. Current Opinion in Chemical Biology.
-
Song, Y., et al. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo. Talanta. [Link]
-
Sortino, S., et al. (2020). A fluorescent probe with an ultra-rapid response to nitric oxide. Journal of Materials Chemistry B. [Link]
-
Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link]
-
Hernández-García, E., et al. (2019). Protocol Griess Test. protocols.io. [Link]
-
Bio-protocol. Nitric Oxide Assay. Bio-protocol. [Link]
-
Wang, R., et al. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Peng, J., et al. (2021). Nitric oxide detection methods in vitro and in vivo. ResearchGate. [Link]
-
Can, F., et al. (2021). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. iScience. [Link]
-
Shiva, S., et al. (2018). Validation of two Point-of-care Tests against Standard Lab Measures of NO in Saliva and in Serum. Nitric Oxide. [Link]
-
Downey, C. M., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer... ResearchGate. [Link]
-
Downey, C. M., et al. (2014). DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer... PLoS One. [Link]
-
Török, B. (2015). Measurement of NO in biological samples. British Journal of Pharmacology. [Link]
-
Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]
-
Downey, C. M., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer... PLOS One. [Link]
-
Downey, C. M., et al. (2014). DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer... University of Zurich. [Link]
-
Ghasemi, S., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. Chemical Biology & Drug Design. [Link]
-
Thomsen, L. L., et al. (1993). Nitric oxide production in endotoxin-resistant C3H/HeJ mice stimulated with flavone-8-acetic acid and xanthenone-4-acetic acid analogues. British Journal of Cancer. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link]
-
Thomsen, L. L., et al. (1994). Persistent induction of nitric oxide synthase in tumours from mice treated with the anti-tumour agent 5,6-dimethylxanthenone-4-acetic acid. British Journal of Cancer. [Link]
-
Darling, R. J., et al. (2019). STING pathway stimulation results in a differentially activated innate immune phenotype associated with low nitric oxide and enhanced antibody titers in young and aged mice. Vaccine. [Link]
-
Salvemini, D., & Cuzzocrea, S. (2016). Assays for Nitric Oxide Expression. ResearchGate. [Link]
-
Thomsen, L. L., et al. (1990). Evidence for the production of nitric oxide by activated macrophages treated with the antitumor agents flavone-8-acetic acid and xanthenone-4-acetic acid. Cancer Research. [Link]
-
Luo, K., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Molecules. [Link]
-
Andreani, A., et al. (2008). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. Archiv der Pharmazie. [Link]
-
Darling, R. J., et al. (2019). STING pathway stimulation results in a differentially activated innate immune phenotype associated with low nitric oxide and enhanced antibody titers in young and aged mice. Vaccine. [Link]
-
SKC Inc. (2017). Validation of Nitrogen Dioxide Using SKC UMEX 200 Passive Sampler. SKC Inc. [Link]
-
National Center for Biotechnology Information. 5-Methylxanthen-9-one-4-acetic acid. PubChem Compound Summary. [Link]
-
Li, T., et al. (2024). DMXAA activated STING signaling pathway and affected the intracellular location of STING, TBK1 and NF-κB. ResearchGate. [Link]
- Zand, J., et al. (2017). Compositions and methods for acutely raising nitic oxide levels.
-
Cravero, R. M., et al. (2011). A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. Synthesis. [Link]
-
National Center for Biotechnology Information. Lichexanthone. PubChem Compound Summary. [Link]
Sources
- 1. Nitric oxide production in endotoxin-resistant C3H/HeJ mice stimulated with flavone-8-acetic acid and xanthenone-4-acetic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Persistent induction of nitric oxide synthase in tumours from mice treated with the anti-tumour agent 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the production of nitric oxide by activated macrophages treated with the antitumor agents flavone-8-acetic acid and xanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylxanthen-9-one-4-acetic acid
Welcome to the technical support center for the synthesis of 8-Methylxanthen-9-one-4-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this and related xanthenone compounds. Our aim is to equip you with the scientific rationale and practical solutions to overcome common challenges and improve your reaction yields and product purity.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several critical junctures where yields can be compromised. The most common synthetic route involves three key transformations:
-
Ullmann Condensation: Formation of a diaryl ether intermediate.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Construction of the tricyclic xanthenone core.
-
Ester Hydrolysis: Conversion of the ester precursor to the final carboxylic acid.
This guide is structured to address potential issues at each of these stages in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic pathway is illustrated below. This diagram will serve as a reference for the subsequent troubleshooting sections.
Caption: General synthetic route to this compound.
Troubleshooting Guide & FAQs
Part 1: The Ullmann Condensation - Forming the Diaryl Ether
The Ullmann condensation is a cornerstone of diaryl ether synthesis but is notoriously sensitive to reaction conditions. Low yields in this step are a frequent bottleneck.
Q1: My Ullmann condensation is giving a very low yield or failing completely. What are the most likely causes?
A1: Low or no yield in an Ullmann condensation can often be attributed to several key factors related to the catalyst, reagents, and reaction environment.
-
Catalyst Inactivity: The copper catalyst, typically a Cu(I) salt like CuI, is prone to oxidation, which significantly reduces its activity. Using old or improperly stored copper sources is a common reason for failure.
-
Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide is crucial. Aryl iodides are the most reactive, followed by bromides, and then chlorides.[1] Electron-withdrawing groups on the aryl halide can enhance reactivity.
-
Inert Atmosphere: These reactions are often sensitive to oxygen, which can deactivate the catalyst.[1]
-
Anhydrous Conditions: The presence of water can interfere with the reaction, particularly if using a strong base that can be quenched.
Troubleshooting Workflow for Ullmann Condensation:
Caption: Troubleshooting workflow for low-yield Ullmann condensations.
Q2: I'm observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This is often competitive with the desired coupling.
-
Protic Impurities: Trace amounts of water or other protic species can act as a proton source for this reduction. Rigorously drying all reagents and solvents is critical.
-
Reaction Temperature: Excessively high temperatures can promote dehalogenation. If possible, using a more active catalyst system (e.g., with a ligand) that allows for lower reaction temperatures can be beneficial.
-
Choice of Base: The nature of the base can influence the extent of dehalogenation. In some cases, a weaker base may be advantageous.
| Parameter | Recommendation for Minimizing Dehalogenation |
| Solvents & Reagents | Use anhydrous grade solvents and dry reagents thoroughly. |
| Atmosphere | Maintain a strict inert atmosphere (N₂ or Ar). |
| Temperature | Start with the lowest effective temperature and increase gradually. |
| Catalyst System | Consider ligand-assisted protocols for milder conditions. |
Q3: Should I be using a ligand in my Ullmann condensation?
A3: While traditional Ullmann reactions are often ligand-free, modern protocols frequently employ ligands to improve reaction efficiency and substrate scope.[2] Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions. For challenging substrates, a ligand screening (e.g., with phenanthrolines, amino acids, or diamines) can be highly beneficial.
Part 2: Intramolecular Friedel-Crafts Acylation - Building the Xanthenone Core
This cyclization step is a critical bond-forming reaction that can be prone to failure if not executed correctly.
Q1: My intramolecular Friedel-Crafts acylation of the diaryl ether intermediate is not working. What should I investigate?
A1: The success of this cyclization, often mediated by strong acids like polyphosphoric acid (PPA) or Eaton's reagent, depends heavily on the reactivity of the substrate and the reaction conditions.
-
Deactivated Aromatic Ring: The aromatic ring undergoing acylation must be sufficiently electron-rich. If it bears strong electron-withdrawing groups, the reaction may be sluggish or fail completely.[3]
-
PPA/Eaton's Reagent Quality: These reagents are powerful dehydrating agents and are highly sensitive to moisture.[4][5] Using old or improperly stored reagent that has absorbed atmospheric water is a common cause of failure.
-
Insufficient Temperature: These cyclizations often require high temperatures to proceed at a reasonable rate. If the temperature is too low, you may only recover starting material.
-
Steric Hindrance: Steric bulk near the site of cyclization can impede the reaction.
Q2: The cyclization is producing a complex mixture of products. What could be the cause?
A2: The formation of multiple products can arise from a few issues:
-
Alternative Cyclization Pathways: If the diaryl ether has multiple possible sites for intramolecular acylation, a mixture of regioisomers can be formed. The electronics and sterics of the aromatic rings will dictate the major product.
-
Decomposition: At the high temperatures often required for this reaction, starting materials or the product may begin to decompose, leading to a complex reaction mixture.
-
Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular acylation can compete with the desired intramolecular cyclization.
Troubleshooting Workflow for Intramolecular Cyclization:
Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.
Part 3: Ester Hydrolysis - The Final Step
While often considered a simple transformation, the hydrolysis of the ester to the final carboxylic acid can sometimes be problematic.
Q1: The hydrolysis of my xanthenone ester is incomplete or very slow. How can I improve this?
A1: The ester in the xanthenone precursor can be sterically hindered, making it resistant to hydrolysis.
-
Choice of Hydrolysis Conditions: If using basic hydrolysis (e.g., NaOH or KOH in a water/alcohol mixture), you may need to increase the temperature to reflux and/or use a stronger base or a co-solvent like THF or dioxane to improve solubility. Acid-catalyzed hydrolysis is an alternative but may also require harsh conditions.
-
Reaction Time: Due to steric hindrance, these hydrolyses can be slow. It is important to monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
Phase Transfer Catalysis: For very stubborn esters, a phase transfer catalyst can sometimes facilitate the reaction.
Q2: I'm concerned about decarboxylation of the final product under harsh hydrolysis conditions. Is this a valid concern?
A2: Yes, photodecarboxylation of xanthone acetic acids has been reported, although this is typically a photochemical process.[6] While thermal decarboxylation is less common under standard hydrolysis conditions, it is a possibility, especially if very high temperatures are maintained for extended periods. It is best to use the mildest conditions that effectively cleave the ester.
Representative Experimental Protocols
The following are general, representative protocols for the key steps in the synthesis of a substituted xanthenone-4-acetic acid. These should be adapted and optimized for your specific substrates and scale.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
-
To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add the substituted phenol (1.0 eq.), the aryl halide (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture to 140-160 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diaryl ether by column chromatography.
Protocol 2: Intramolecular Cyclization using PPA
-
Place the diaryl ether intermediate (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).
-
Heat the mixture to 100-120 °C with vigorous mechanical stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture slightly and carefully pour it onto crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Ester Hydrolysis
-
Dissolve the xanthenone ester precursor in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-5 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold, dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Gobbi, S., Belluti, F., Bisi, A., Piazzi, L., Rampa, A., Zampiron, A., ... & Carrara, M. (2006). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Bioorganic & medicinal chemistry, 14(10), 3477–3487.
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
- Gobbi, S., Rampa, A., Belluti, F., Bisi, A., Valenti, P., Caputo, A., & Carrara, M. (2003). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of medicinal chemistry, 46(18), 3662–3671.
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ACS Publications. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Photodecarboxylation of Xanthone Acetic Acids: C−C Bond Heterolysis from the Singlet Excited State. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 9H-xanthene-9-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 9H-Xanthene-9-carboxylic Acid[1][3][4]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from [Link]
- Google Patents. (n.d.). CN103319447A - Xanthene-9-carboxylic acid preparation method.
-
PubMed. (n.d.). Xanthene-9-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). New derivatives of xanthenone-4-acetic acid: Synthesis, pharmacological profile and effect on TNF-α and NO production by human immune cells. Retrieved from [Link]
-
HETEROCYCLES. (2013). A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of compounds 8, 9, 10a–h, 11, and 12. Retrieved from [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2023016817A1 - Synthesis of delta 9,11 steroids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Enhancing the In Vivo Solubility of 8-Methylxanthen-9-one-4-acetic Acid
Welcome to the technical support center for 8-Methylxanthen-9-one-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this poorly soluble compound. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound is a derivative of xanthenone-4-acetic acid. Its chemical structure, featuring a tricyclic xanthenone core, a methyl group, and a carboxylic acid moiety, contributes to its low aqueous solubility. This poor solubility can significantly hinder its bioavailability and therapeutic efficacy in in vivo studies.
Key Structural Features Influencing Solubility:
-
Xanthenone Core: The large, planar, and hydrophobic xanthenone ring system is the primary contributor to the compound's low water solubility.
-
Carboxylic Acid Group: The presence of the carboxylic acid group provides a handle for pH-dependent solubility. At pH values above its pKa, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt.[1]
-
Methyl Group: The methyl group adds to the lipophilicity of the molecule, further reducing its aqueous solubility.
II. Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with this compound:
Q1: What is the expected aqueous solubility of this compound?
A1: While specific quantitative data for this compound is not widely published, based on its structure, the aqueous solubility is expected to be very low, likely in the low µg/mL range at neutral pH. The solubility is expected to increase with an increase in pH.[2]
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo studies?
A2: The main approaches include:
-
pH Adjustment: Utilizing the acidic nature of the carboxylic acid group to form a more soluble salt at higher pH.[2]
-
Co-solvents: Employing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[3]
-
Cyclodextrins: Forming inclusion complexes to encapsulate the hydrophobic xanthenone core.
-
Lipid-Based Formulations: Incorporating the compound into lipidic systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[4]
-
Amorphous Solid Dispersions: Creating a high-energy amorphous form of the drug dispersed in a polymer matrix.[5][6][7]
Q3: Are there any safety concerns with the excipients used for solubilization?
A3: Yes, all excipients have the potential for toxicity, especially at high concentrations. It is crucial to use the minimum amount of excipient necessary to achieve the desired solubility and to consult toxicological data for the specific excipients and animal model being used.[5][8] Regulatory guidelines should be considered for preclinical studies.[4][6][9]
III. Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the formulation of this compound for in vivo studies.
A. pH Adjustment and Salt Formation
Problem: The compound precipitates out of solution when I try to dissolve it in a neutral aqueous buffer.
Underlying Cause: At neutral pH, the carboxylic acid group is largely in its protonated, less soluble form.
Troubleshooting Steps:
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration.
-
Increase the pH: Prepare a stock solution of the compound in a basic solution (e.g., 0.1 M NaOH) and then dilute it into your desired buffer. Aim for a final pH that is at least 1-2 units above the pKa of the carboxylic acid to ensure it is predominantly in the ionized, more soluble form.[1]
-
Use Buffers: Employ buffers to maintain the desired pH and prevent precipitation upon administration into a physiological environment with a different pH.[10] Common buffers include phosphate-buffered saline (PBS) adjusted to the desired pH.
B. Co-solvent Systems
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous vehicle for dosing.
Underlying Cause: Many organic solvents are not fully miscible with water, and the drug's solubility can decrease dramatically upon the addition of an aqueous phase.
Troubleshooting Steps:
-
Optimize the Co-solvent Blend: A single co-solvent may not be sufficient. A common strategy is to use a multi-component system. A widely used starting formulation for poorly soluble compounds is the "universal vehicle" or a variation thereof.[3]
Component Function Typical Concentration Range DMSO Primary organic solvent 5-10% PEG 400 Co-solvent 30-40% Tween 80 Surfactant/Solubilizer 5-10% Saline/Water Aqueous phase 40-60% -
Order of Addition Matters:
-
First, dissolve the this compound in the primary organic solvent (e.g., DMSO).
-
Next, add the co-solvent (e.g., PEG 400) and mix thoroughly.
-
Then, add the surfactant (e.g., Tween 80) and mix.
-
Finally, slowly add the aqueous phase (e.g., saline) while vortexing to prevent precipitation.
-
-
Sonication: If the solution is cloudy, gentle sonication in a water bath can help to achieve a clear solution.
C. Cyclodextrin Inclusion Complexes
Problem: I am not seeing a significant increase in solubility after attempting to form a cyclodextrin complex.
Underlying Cause: The choice of cyclodextrin and the method of complexation are critical for successful inclusion.
Troubleshooting Steps:
-
Select the Right Cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the xanthenone core. For a molecule of this size, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often good starting points due to their larger cavity size and higher aqueous solubility compared to native β-cyclodextrin.
-
Optimize the Preparation Method:
-
Kneading Method: This is a simple method for initial screening.[11]
-
Make a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.
-
Gradually add the this compound and knead for 30-60 minutes.
-
Dry the mixture and test for solubility.
-
-
Co-evaporation/Solvent Evaporation Method: This method often yields a more intimate mixture.[11]
-
Dissolve the compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and evaporate the solvents under reduced pressure.
-
-
Freeze-Drying (Lyophilization): This is often the most effective method for achieving a high degree of complexation.[12]
-
Dissolve both the compound and the cyclodextrin in a suitable solvent system (e.g., a water/t-butanol mixture).
-
Freeze the solution and then lyophilize to remove the solvents.
-
-
-
Characterize the Complex: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
D. Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem: My SEDDS formulation does not form a stable emulsion upon dilution with water.
Underlying Cause: The ratio of oil, surfactant, and co-surfactant is not optimized.
Troubleshooting Steps:
-
Screen Excipients:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactants: Screen for surfactants that can emulsify the chosen oil (e.g., Kolliphor EL, Tween 80). The Hydrophilic-Lipophilic Balance (HLB) value is a key parameter; for o/w emulsions, surfactants with an HLB of 8-18 are generally preferred.[14]
-
Co-surfactants/Co-solvents: Evaluate co-surfactants that can improve the spontaneity of emulsification (e.g., Transcutol HP, PEG 400).
-
-
Construct a Ternary Phase Diagram: This is a systematic way to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion.
-
Assess Emulsion Performance:
-
Visual Observation: A good SEDDS formulation should form a clear or slightly bluish-white emulsion upon gentle mixing with water.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For optimal absorption, droplet sizes in the nanometer range are desirable.[15]
-
E. Amorphous Solid Dispersions (ASD)
Problem: The amorphous solid dispersion I prepared recrystallizes over time or upon exposure to moisture.
Underlying Cause: The polymer is not effectively stabilizing the amorphous form of the drug.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Polymers with a high glass transition temperature (Tg) and good miscibility with the drug are preferred. Common polymers for ASDs include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[6]
-
-
Optimize Drug Loading: High drug loading increases the risk of recrystallization. Start with a lower drug loading (e.g., 10-20% w/w) and gradually increase it while monitoring the stability of the ASD.
-
Preparation Method:
-
Solvent Evaporation: This is a common lab-scale method.[9][11]
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).
-
Evaporate the solvent rapidly using a rotary evaporator.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
-
-
Characterize the ASD: Use DSC to confirm the absence of a melting endotherm for the crystalline drug and XRPD to confirm the amorphous nature of the dispersion.
IV. Analytical Quantification
Accurate quantification of this compound in your formulations is essential for reliable in vivo studies.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method with UV detection is the standard for quantifying this type of compound.
Starting HPLC Parameters:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the protonation of the carboxylic acid and improve peak shape.
-
Detection Wavelength: Determine the λmax of this compound by running a UV-Vis scan. Based on the xanthenone structure, a wavelength in the range of 254-320 nm is likely appropriate.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[12][16]
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: If you observe peak tailing, ensure the pH of the mobile phase is low enough to fully protonate the carboxylic acid.
-
Low Sensitivity: If the concentration is very low, consider using a more sensitive detector like a fluorescence detector or mass spectrometer (LC-MS).
V. Visualization of Concepts
Workflow for Solubility Enhancement
Caption: A workflow for selecting and optimizing a solubility enhancement strategy.
pH-Dependent Solubility of a Carboxylic Acid
Caption: The relationship between pH and the solubility of a carboxylic acid-containing compound.
VI. References
-
A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press.
-
Polymers for Solubility Enhancement. (2014). Pharmaceutical Technology.
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. (2024). Semantic Scholar.
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
-
Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. (n.d.). ResearchGate.
-
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Formulation of self-emulsifying drug delivery systems. (1997). Monash University.
-
Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (2025). Benchchem.
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.
-
Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Longdom Publishing.
-
Buffer solutions. (n.d.).
-
Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. (2016).
-
Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). (n.d.). PubMed Central.
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2025). ResearchGate.
-
Self-emulsifying drug delivery systems (SEDDS). (2021). World Journal of Pharmaceutical and Life Sciences.
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. altasciences.com [altasciences.com]
- 12. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methylxanthen-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. ajpaonline.com [ajpaonline.com]
- 16. omicsonline.org [omicsonline.org]
troubleshooting inconsistent results in 8-Methylxanthen-9-one-4-acetic acid assays
Welcome to the technical support resource for 8-Methylxanthen-9-one-4-acetic acid (8-Me-XAA). This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues that can lead to inconsistent assay results. By understanding the physicochemical properties of this compound and the critical parameters of your experimental setup, you can ensure the generation of reliable and reproducible data.
Introduction to this compound (8-Me-XAA)
This compound is a synthetic compound belonging to the xanthone class of molecules.[1][2] It is structurally related to the well-studied vascular disrupting agent 5,6-dimethylxanthone-4-acetic acid (DMXAA), and as such, is of significant interest in oncological research.[1][3] Like many xanthone derivatives, 8-Me-XAA's biological activity is tied to specific structural features, namely the carboxylic acid group and the planar tricyclic xanthone core.[1] However, these same features contribute to physicochemical challenges—such as poor aqueous solubility and potential for assay interference—that can be a primary source of experimental variability. This guide provides a systematic approach to troubleshooting these challenges.
Core Physicochemical Properties & Handling
A foundational understanding of 8-Me-XAA's properties is the first step in troubleshooting. Inconsistent preparation and handling are common sources of error.
| Property | Value | Source |
| IUPAC Name | 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid | [1][2] |
| CAS Number | 117570-47-5 | [1][2] |
| Molecular Formula | C₁₆H₁₂O₄ | [1][2] |
| Molecular Weight | 268.26 g/mol | [1][2] |
| XLogP3 | 2.8 - 2.9 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 4 | [2][4] |
| General Solubility | Poor in water; soluble in organic solvents like DMSO and ethanol. | [5][6] |
The XLogP3 value indicates a moderate lipophilicity, which is consistent with the observed poor aqueous solubility common to many xanthones.[6]
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem Area A: Compound Solubility and Stability
Question: My 8-Me-XAA solution appears cloudy, or I see precipitate after diluting my stock into aqueous cell culture media. Why is this happening and how can I fix it?
Answer: This is the most common issue encountered with xanthone-based compounds and is due to their poor aqueous solubility.[6] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Causality: The lipophilic xanthone core resists interaction with water. The final concentration of the organic co-solvent may be too low to keep the compound dissolved.
-
Solutions:
-
Optimize Co-solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is consistent across all experiments and is non-toxic to your cells (typically <0.5% v/v).[6]
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from a frozen stock for each experiment. Avoid storing diluted aqueous solutions of the compound.[6]
-
Visual Inspection: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation. If observed, the preparation must be remade, potentially at a lower final concentration.
-
pH Adjustment: The carboxylic acid group means the compound's solubility can be pH-dependent. While cell culture media is buffered, extreme pH in other assay buffers could be a factor. Assess compound stability and solubility at the specific pH of your assay.[5]
-
Question: My results are inconsistent between experiments performed on different days, with a noticeable drop in compound potency over time. Could the compound be degrading?
Answer: Yes, inconsistent results, particularly a trend of decreasing activity, can be a clear sign of compound instability. Xanthones and similar phenolic compounds can be sensitive to light, temperature, and pH.[5][7]
-
Causality: The conjugated ring system of the xanthone core can be susceptible to photolytic or oxidative degradation. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
-
Solutions:
-
Aliquot Stock Solutions: Store the primary DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Protect from Light: Protect all solutions containing 8-Me-XAA from direct light by using amber vials or wrapping tubes and plates in foil, especially during long incubation periods.[5][6]
-
Run Stability Controls: To confirm degradation, run a time-course experiment. Incubate 8-Me-XAA in your assay buffer under the exact experimental conditions (temperature, light, CO₂) for the full duration of your assay, but without cells or other reagents. Analyze the concentration and purity of the compound at the end of the incubation period using an analytical method like HPLC.[5]
-
Caption: Recommended workflow for preparing 8-Me-XAA solutions.
Problem Area B: Assay-Specific Interference
Question: I am running a fluorescence-based assay and see a high background signal in my control wells containing only the compound and media (no cells). What could cause this?
Answer: This is a classic example of compound autofluorescence. Many compounds with conjugated aromatic ring systems, like the xanthone core of 8-Me-XAA, can absorb light at one wavelength and emit it at another, mimicking a true positive signal.[8][9][10] This is a significant issue in gain-of-signal assays.[8]
-
Causality: The compound itself is fluorescent and is being excited by the plate reader's light source, leading to emission that is captured by the detector. This results in false-positive signals.[8][11]
-
Solutions:
-
Cell-Free Interference Control: This is a mandatory control. For every experiment, include wells that contain the highest concentration of 8-Me-XAA in the assay medium but without cells. The signal from these wells represents the background contributed by the compound's autofluorescence.[6]
-
Spectral Shift: If possible, use a fluorophore for your assay that has excitation and emission wavelengths further into the red spectrum. The incidence of compound autofluorescence generally decreases at higher wavelengths.[8]
-
Kinetic vs. Endpoint Reads: If your assay allows, measure the fluorescence kinetically (a change in signal over time). In many cases, the compound's autofluorescence will be stable over the measurement period and can be subtracted out as a constant background.[9]
-
Orthogonal Assay: The most robust way to validate a hit is to confirm the activity using an orthogonal assay that relies on a different detection method (e.g., luminescence, absorbance, or HPLC-based quantification of a product).[9][12]
-
Caption: How compound autofluorescence causes false positives.
Problem Area C: General Cell-Based Assay Variability
Question: My IC50 values for 8-Me-XAA vary significantly between different 96-well plates and across experiments. What general cell-based factors should I investigate?
Answer: Inconsistent IC50 values are often due to variability in the biological component of the assay—the cells themselves.[6] It is crucial to standardize cell culture practices to ensure a consistent biological response.
-
Causality: Differences in cell health, metabolic activity, density, or growth phase can alter their sensitivity to a cytotoxic or bioactive compound.
-
Solutions:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. Cells at very high passage numbers can undergo phenotypic drift.[6][12]
-
Cell Seeding Density: Ensure a perfectly homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consistent technique. Cells must be in the exponential growth phase at the time of treatment.[6][13]
-
Edge Effects: The outer wells of 96-well plates are prone to evaporation, which concentrates the compound and media components, altering cell response. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[6]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. This common contamination is not visible but drastically alters cellular metabolism and response to stimuli.
-
Key Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility.
Protocol 1: Preparation of 8-Me-XAA Stock and Working Solutions
-
Stock Solution (50 mM):
-
Weigh out a precise amount of 8-Me-XAA powder (MW: 268.26 g/mol ).
-
Add the appropriate volume of 100% sterile DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming (to 37°C) and sonication may aid dissolution.
-
Dispense into small, single-use, light-protecting aliquots (e.g., 20 µL).
-
Store at -20°C or -80°C for long-term use.
-
-
Working Solutions (Day of Experiment):
-
Thaw a single aliquot of the 50 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
CRITICAL: Ensure the final concentration of DMSO in the highest concentration well does not exceed a level toxic to your cells (e.g., 0.5%). The same final DMSO concentration must be used in all wells, including the vehicle control.[6]
-
Use these freshly prepared dilutions immediately.
-
Protocol 2: Cell-Free Assay Interference Check
This protocol should be run in parallel with every fluorescence or absorbance-based assay.
-
Prepare a 96-well plate identical to your experimental plate.
-
In designated wells, add the same volume of cell culture medium as used in your assay.
-
Add the various concentrations of 8-Me-XAA to these wells, exactly as you would for your experimental wells.
-
Do not add any cells.
-
If your assay involves other reagents that are part of the final detection step (e.g., a fluorescent substrate), add them as well.
-
Incubate the plate under the same conditions and for the same duration as your main experiment.
-
Read the plate on the microplate reader using the same settings.
-
Analysis: The signal from these wells is your compound-specific background. This value should be subtracted from the signal in your corresponding experimental wells. If this background is very high, it may obscure any real biological signal, indicating the assay is not suitable for this compound without modification.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for 8-Me-XAA and its analogs? A1: The primary mechanism described for related xanthone acetic acids like DMXAA is the disruption of established tumor vasculature.[1] These compounds can induce vascular collapse within solid tumors, leading to ischemic necrosis.[1] Some derivatives may also have immunomodulatory effects, such as inducing cytokine production.[1]
Q2: Are there specific analytical methods recommended for quantifying 8-Me-XAA? A2: High-Performance Liquid Chromatography (HPLC) is a robust and commonly used method for the quantification of xanthones from various matrices, including plasma and assay buffers.[5] A C18 column is typically used with a mobile phase consisting of an acetonitrile/water mixture buffered with an acid like acetic acid. Fluorescence detection can be employed for high sensitivity.
Q3: Can 8-Me-XAA be considered a Pan-Assay Interference Compound (PAIN)? A3: While not definitively classified, its structural features (conjugated system, potential for reactivity) mean it could be flagged by PAINs filters. PAINs are compounds that show activity in numerous assays through non-specific mechanisms.[12] The best way to rule this out is to confirm any observed activity with a secondary, orthogonal assay and, if possible, test structural analogs to establish a clear structure-activity relationship (SAR).[12]
References
- BenchChem. (2025). troubleshooting inconsistent results in 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone assays.
- BenchChem. (2025). troubleshooting inconsistent results in Macluraxanthone experiments.
- Vulcanchem. (n.d.). 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- - 117570-47-5.
- ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF.
- BenchChem. (2025). Troubleshooting inconsistent results in Bhimanone bioassays.
- National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- ResearchGate. (2025). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid.
- PubChem, National Center for Biotechnology Information. (n.d.). 5-Methylxanthen-9-one-4-acetic acid.
- PubMed, National Center for Biotechnology Information. (n.d.). Analytical methods for quantitation of methylxanthines.
- BenchChem. (2025). troubleshooting inconsistent results in Methyllinderone assays.
- Inglese, J., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, National Institutes of Health.
- Kestell, P., McKeage, M. J., & Baguley, B. C. (1991). Determination of xanthenone-4-acetic acid in mouse plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 315-321.
- Liu, Y., et al. (2023). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 427, 136722.
- Echemi. (n.d.). 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid.
Sources
- 1. 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (117570-47-5) for sale [vulcanchem.com]
- 2. 5-Methylxanthen-9-one-4-acetic acid | C16H12O4 | CID 386023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
unexpected side effects of 8-Methylxanthen-9-one-4-acetic acid in mice
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support guide for 8-Methylxanthen-9-one-4-acetic acid. This document provides practical, in-depth guidance for utilizing this potent murine STING (Stimulator of Interferon Genes) agonist in your preclinical mouse models. As a xanthenone-4-acetic acid derivative, its biological activity is analogous to the well-characterized compound 5,6-dimethylxanthenone-4-acetic acid (DMXAA).
The profound immunological and vascular effects of this compound class in mice offer significant therapeutic potential; however, they also necessitate a nuanced understanding to preempt and troubleshoot unexpected experimental outcomes. This guide is structured to provide both immediate troubleshooting solutions and foundational knowledge to ensure the scientific integrity and success of your research.
Part 1: Troubleshooting Guide
This section addresses specific adverse events or unexpected results you may encounter during your in vivo experiments.
Q1: My mice are exhibiting signs of severe systemic toxicity (rapid weight loss, hypothermia, lethargy, ruffled fur) within hours of administration. What is happening and what should I do?
A1: Causal Analysis and Immediate Action
What you are likely observing is an acute, dose-dependent toxicity event, characteristic of an excessive systemic cytokine release, often termed a "cytokine storm," combined with systemic vascular effects.[1] High doses of DMXAA, a close analog, are known to cause a decrease in body temperature and an increase in blood hematocrit, indicating effects on host vasculature. The potent activation of murine STING leads to a rapid induction of powerful cytokines like TNF-α and Type I IFNs, which, at excessive levels, can mediate systemic inflammation and shock.[2][3][4]
Troubleshooting Workflow:
Caption: Workflow for addressing acute systemic toxicity.
Recommended Actions:
-
Immediate Supportive Care: Provide supplemental heat to counteract hypothermia and ensure easy access to hydration and nutrition.
-
Collect Samples (if ethically permissible): If an animal meets euthanasia criteria, collect a terminal blood sample via cardiac puncture. Use this to quantify systemic cytokine levels (See Protocol 1) and perform a complete blood count (CBC) with hematocrit.
-
Dose De-escalation: The most critical adjustment for future experiments is dose reduction. A dose of 30 mg/kg i.p. has been reported as toxic in some settings, while 25 mg/kg is often cited as the maximum tolerated dose (MTD).[1] If you observe toxicity, a 30-50% dose reduction is a prudent starting point for your next cohort.
| Dose (i.p.) | Reported Outcome in Mice | Reference |
| 6.25 - 12.5 mg/kg | Minimal anti-tumor or toxic effects | [1] |
| 18 - 25 mg/kg | Effective anti-tumor activity, generally tolerated (MTD) | [1][5][6] |
| 30 mg/kg | Toxic after a single i.p. injection | [1] |
| >30 mg/kg | Increased host toxicity (hypothermia, increased hematocrit) | [2] |
Table 1: Summary of Dose-Dependent Effects of DMXAA (a close analog) in Mice.
Q2: I am not seeing the expected anti-tumor effect (e.g., hemorrhagic necrosis, tumor regression) in my model. Why might this be?
A2: Causal Analysis and Model-Specific Considerations
The anti-tumor efficacy of xanthenone-based STING agonists is highly dependent on the tumor's anatomical location and its specific microenvironment. The hallmark vascular disruption is primarily mediated by pro-inflammatory cytokines produced by tumor-associated macrophages (TAMs).[7][8] If the tumor model or location lacks the appropriate macrophage infiltration or vascular characteristics, the agent may be ineffective.
Notably, studies have shown that DMXAA induces potent hemorrhagic necrosis in subcutaneous tumors but fails to do so in autochthonous (genetically engineered) lung tumors or metastases.[7][9] This highlights the critical importance of the experimental model.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting lack of efficacy.
Recommended Actions:
-
Validate in a "Gold Standard" Model: If you are using a novel or orthotopic model, first confirm the activity of your batch of this compound in a standard subcutaneous tumor model known to be responsive, such as Colon 38, B16, or CT26.
-
Analyze the Tumor Microenvironment (TME): The mechanism of action is critically dependent on TAMs.[7] Perform immunohistochemistry (IHC) on your untreated tumors to assess the level of macrophage infiltration (See Protocol 2). A "cold" tumor with few myeloid cells may not respond.
-
Consider Macrophage Polarization: The therapeutic effect relies on re-educating M2-like (pro-tumor) macrophages towards an M1-like (anti-tumor) phenotype.[7][9] If your tumor model is exclusively comprised of M2 macrophages, the agent should theoretically work, but a complete absence of these cells would abrogate the effect.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound in mice?
A1: This compound is a direct agonist of murine STING.[3] It binds to the C-terminal domain of the STING protein, which is an adaptor protein located on the endoplasmic reticulum.[10] This binding event triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β).[11] Simultaneously, STING activation can also lead to NF-κB activation, inducing the expression of other pro-inflammatory cytokines like TNF-α and IL-6.[10]
Caption: Simplified murine STING activation pathway.
Q2: Why did this class of compounds (specifically DMXAA) fail in human clinical trials?
A2: This is a critical point of translational relevance. The failure of DMXAA in human trials is due to a fundamental species-specificity. The compound binds potently to murine STING but does not bind to or activate human STING.[3][10][12] This lack of a molecular target in humans explains the discrepancy between the remarkable preclinical efficacy in mice and the lack of activity in patients.[7] Your research with this compound should therefore be understood as a model for murine immune activation, not as a direct preclinical evaluation of a human therapeutic.
Q3: What are the key cytokines and chemokines induced by this compound in mice?
A3: The cytokine and chemokine signature is robust and central to the compound's activity. Within hours of administration, you can expect a significant upregulation of a specific panel of immune mediators within the tumor and systemically.
| Cytokine/Chemokine | Primary Function in this Context | Reference |
| IFN-β | Key Type I Interferon, activates broad anti-viral and immune programs | [3][5] |
| TNF-α | Potent pro-inflammatory cytokine, contributes to vascular damage and necrosis | [3][13] |
| IL-6 | Pro-inflammatory cytokine, involved in systemic immune response | [3][10] |
| IP-10 (CXCL10) | Chemokine responsible for recruiting activated T cells | [3][6] |
| RANTES (CCL5) | Chemokine that recruits T cells, eosinophils, and basophils | [3] |
| MCP-1 (CCL2) | Chemokine that recruits monocytes and macrophages | [2] |
Table 2: Key Immune Mediators Induced by Xanthenone-4-Acetic Acid Derivatives in Mice.
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Profile
Objective: To quantify the levels of key inflammatory cytokines in mouse serum following treatment.
Materials:
-
Mouse serum (collected via submandibular or cardiac puncture into serum separator tubes).
-
Multiplex cytokine bead array kit (e.g., Millipore MILLIPLEX, Bio-Rad Bio-Plex) covering key targets (TNF-α, IL-6, IFN-β, IP-10, MCP-1).
-
Multiplex plate reader (e.g., Luminex).
Methodology:
-
Sample Collection: Administer the compound (or vehicle) to mice. At a predetermined time point (e.g., 2, 6, or 24 hours post-injection), collect blood and process to serum by allowing it to clot for 30 min at room temperature, followed by centrifugation at 2,000 x g for 10 minutes.
-
Assay Performance: Perform the multiplex assay strictly according to the manufacturer's protocol. This typically involves: a. Preparing assay plates and adding antibody-conjugated magnetic beads. b. Adding standards and serum samples (usually diluted) to the wells. c. Incubating to allow cytokine capture. d. Washing the beads. e. Adding detection antibodies. f. Adding a streptavidin-phycoerythrin (SAPE) reporter. g. Resuspending the beads in sheath fluid.
-
Data Acquisition: Acquire data on a compatible multiplex reader.
-
Data Analysis: Use the kit-specific software to generate a standard curve and calculate the concentration (pg/mL) of each cytokine in your samples. Compare levels between treated and vehicle control groups.
Protocol 2: IHC Staining for Tumor-Associated Macrophages (TAMs)
Objective: To visualize and quantify the infiltration of macrophages in the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm).
-
Primary antibody: Rat anti-mouse F4/80 or Rabbit anti-Iba-1.
-
HRP-conjugated secondary antibody (anti-rat or anti-rabbit).
-
DAB chromogen kit.
-
Hematoxylin counterstain.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
Methodology:
-
Deparaffinization and Rehydration: Dewax FFPE slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow to cool.
-
Blocking: Block endogenous peroxidase activity with a 3% H₂O₂ solution. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-F4/80) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides and apply DAB substrate. Monitor for the development of a brown precipitate. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a brightfield microscope. Quantify the number of positive cells (brown staining) per field of view or as a percentage of total cells.
References
-
Temizoz, B., Shibahara, T., Hioki, K., et al. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology. Available at: [Link]
-
Conlon, J., Burdette, D. L., Sharma, S., et al. (2013). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid. The Journal of Immunology. Available at: [Link]
-
Wang, Y., Luo, J., Guggisberg, N., et al. (2022). Reactivation of the STING pathway by DMXAA stimulation of STING S162A/G230I/Q266I induces T cell migration, activation, and killing of MCC cells in vitro. ResearchGate. Available at: [Link]
-
Fisher, K., Saul, A., Lake, R. A., & Lesterhuis, W. J. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology. Available at: [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. InvivoGen. Available at: [Link]
-
Jiang, W., de la Puente, P., Deng, F., et al. (2020). DMXAA induces the production of proinflammatory cytokines and chemokines in vivo. ResearchGate. Available at: [Link]
-
Shklovskaya, E., Terry, S., Guy, T. V., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. PLOS ONE. Available at: [Link]
-
Fisher, K., Saul, A., Lake, R. A., & Lesterhuis, W. J. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. National Institutes of Health. Available at: [Link]
-
Demaria, O., De Gassart, A., Coso, S., et al. (2017). The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression. OncoImmunology. Available at: [Link]
-
Conlon, J., Burdette, D. L., Sharma, S., et al. (2013). Mouse, but not Human STING, Binds and Signals in Response to the Vascular Disrupting Agent 5,6-Dimethylxanthenone-4-Acetic Acid. ResearchGate. Available at: [Link]
-
Shklovskaya, E., Terry, S., Guy, T. V., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. ResearchGate. Available at: [Link]
-
Shklovskaya, E., Terry, S., Guy, T. V., et al. (2014). DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization. PubMed. Available at: [Link]
-
Temizoz, B., Shibahara, T., Hioki, K., et al. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a Partial STING Agonist, Competes for Human STING Activation. bioRxiv. Available at: [Link]
-
Temizoz, B., Shibahara, T., Hioki, K., et al. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology. Available at: [Link]
-
Shirey, K. A., Nhu, Q. M., Yim, K. C., et al. (2011). The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo. PubMed Central. Available at: [Link]
-
Jassar, A. S., Suzuki, E., Kapoor, V., et al. (2005). The Vascular Disrupting Agent, DMXAA, Directly Activates Dendritic Cells through a MyD88-Independent Mechanism and Generates Antitumor Cytotoxic T Lymphocytes. AACR Journals. Available at: [Link]
-
Roberts, Z. J., Goutagny, N., Perera, P. Y., et al. (2007). The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis. The Journal of Experimental Medicine. Available at: [Link]
-
Zhou, S., Kestell, P., Tingle, M. D., & Paxton, J. W. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. PubMed. Available at: [Link]
-
Temizoz, B., Shibahara, T., Hioki, K., et al. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a Partial STING Agonist, Competes for Human STING Activation. ResearchGate. Available at: [Link]
Sources
- 1. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylxanthen-9-one-4-acetic acid degradation and stability issues
Technical Support Center: 8-Methylxanthen-9-one-4-acetic acid
A Note on this Guidance: As of the date of this publication, this compound is not a widely characterized compound in peer-reviewed literature. Therefore, this technical guide has been constructed based on the established principles of organic chemistry and the known behavior of its core structural components: the xanthen-9-one (xanthone) scaffold, the benzylic methyl group, and the carboxylic acid moiety. The troubleshooting advice and protocols provided herein are predictive and based on validated methodologies for analogous chemical structures.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling, formulation, and analysis of this compound.
Q1: My compound is rapidly degrading after being dissolved. What are the likely causes and how can I fix it?
Answer: Rapid degradation in solution is a primary indicator of instability and is typically triggered by environmental factors such as pH, solvent choice, light, and temperature.
-
Causality & Explanation:
-
pH-Dependent Instability: The presence of the carboxylic acid group makes the molecule susceptible to pH-dependent degradation pathways.[1][2] Carboxylic acid-containing drugs often exhibit pH-dependent stability profiles.[1] The xanthone core itself can also be unstable in highly acidic or basic conditions, which can catalyze hydrolysis of the heterocyclic ether bond.[3][4]
-
Photodegradation: The xanthen-9-one core is a known chromophore that absorbs UV light. This absorption can lead to an excited state that triggers photochemical degradation, often through radical pathways.[5] This is a common issue for xanthone derivatives.[3]
-
Solvent-Induced Degradation: While less common, certain solvents can participate in degradation reactions. For example, protic solvents may facilitate hydrolytic pathways, while others may contain impurities (like peroxides in aged ethers) that initiate oxidative degradation.
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature for extended periods can lead to a significant loss of the parent compound.[3]
-
-
Troubleshooting & Mitigation Strategy:
-
Control pH: If using aqueous media, buffer your solution to a neutral or slightly acidic pH range (e.g., pH 5-7), where many organic molecules exhibit maximum stability.[3]
-
Protect from Light: Prepare and store all solutions in amber glass vials or wrap containers in aluminum foil to prevent light exposure. Work in a dimly lit area when possible.
-
Optimize Storage Conditions: For short-term storage (hours to days), keep solutions refrigerated (2-8°C). For long-term storage, flash-freeze aliquots in liquid nitrogen and store at ≤ -20°C.[3]
-
Solvent Selection: Use high-purity, HPLC-grade solvents. If you suspect oxidative degradation, sparge your solvent with nitrogen or argon before use to remove dissolved oxygen.
-
Q2: I'm seeing multiple new peaks in my HPLC chromatogram when analyzing aged samples. How do I identify them?
Answer: The appearance of new peaks over time is a definitive sign of chemical instability, with the new peaks representing degradation products.[3] To ensure the accuracy of your results, you must use a validated, stability-indicating analytical method.
-
Causality & Explanation: The new peaks are molecular species resulting from the chemical transformation of this compound. The key degradation pathways include:
-
Oxidation: The methyl group is at a benzylic position, making it highly susceptible to oxidation. This can form a benzyl alcohol intermediate, which can be further oxidized to an aldehyde and ultimately a second carboxylic acid.[6][7][8]
-
Photodecomposition: Light exposure can lead to a variety of products through complex radical mechanisms or photodecarboxylation, where the acetic acid group is lost.[9]
-
Hydrolysis: Under harsh pH conditions, the central ether linkage of the xanthone core could potentially be cleaved.[3]
-
-
Troubleshooting & Identification Strategy:
-
Develop a Stability-Indicating Method: A standard HPLC method may not be sufficient, as degradants can co-elute with the parent peak, leading to an overestimation of stability.[3] A stability-indicating method is one that resolves the parent compound from all potential degradation products.[4][10]
-
Perform a Forced Degradation Study: This is the most direct way to identify your unknown peaks. A forced degradation study intentionally exposes the compound to harsh stress conditions (acid, base, oxidation, light, heat) to generate the likely degradation products.[11][12][13] By analyzing the resulting mixtures, you can identify the retention times of the degradants.
-
Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. By comparing the mass-to-charge ratio (m/z) of the unknown peaks to the parent compound, you can deduce their molecular structures (e.g., an increase of 16 amu suggests oxidation).
-
Q3: The compound has poor solubility in my aqueous buffer. How can I improve it?
Answer: Poor aqueous solubility is a common challenge for compounds containing both a carboxylic acid and a large, rigid aromatic scaffold.[1][14]
-
Causality & Explanation: The solubility of carboxylic acids is highly dependent on pH.[1][14]
-
At low pH (below its pKa), the carboxylic acid is protonated (-COOH) and the molecule is neutral, making it less soluble in water.
-
At high pH (above its pKa), the carboxylic acid is deprotonated (-COO⁻) and the molecule is charged (anionic), making it significantly more soluble in water.
-
-
Troubleshooting & Solubilization Strategy:
-
pH Adjustment: The most effective method is to increase the pH of your aqueous solution. Titrate with a dilute base (e.g., 0.1 M NaOH) to bring the pH to 7.4 or higher. The compound should dissolve as it converts to its carboxylate salt form. Be mindful that higher pH can sometimes increase the rate of degradation.[15]
-
Use of Co-solvents: If pH adjustment is not an option, consider adding a water-miscible organic co-solvent such as DMSO, DMF, ethanol, or acetonitrile. Start with a small percentage (e.g., 5-10%) and increase as needed. Note that high concentrations of organic solvents can impact biological assays.
-
Formulation with Excipients: For more advanced applications, solubilizing agents like cyclodextrins or surfactants can be used to encapsulate the molecule and improve its aqueous solubility.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Answer: Based on its structure, the compound is susceptible to three main degradation pathways: oxidation, photodegradation, and hydrolysis. A fourth, photodecarboxylation, is also possible.
-
Oxidative Degradation: The benzylic methyl group is the most likely site of oxidation. Exposure to atmospheric oxygen, metal ion contaminants, or oxidizing agents can convert the -CH₃ group into a -CH₂OH (alcohol), -CHO (aldehyde), or ultimately a -COOH (carboxylic acid) group.[6][16][17]
-
Photodegradation: The xanthone ring system is photoactive. Upon absorption of UV or even high-energy visible light, it can undergo various photochemical reactions, including the formation of radical ions or cleavage of the ring structure.[5][18]
-
Hydrolytic Degradation: This pathway is most relevant under extreme pH conditions. Strong acids or bases can catalyze the cleavage of the ether bond within the central pyrone ring of the xanthone scaffold.[3][4]
-
Photodecarboxylation: Some specific xanthone acetic acids have been shown to undergo efficient photodecarboxylation upon irradiation, where the acetic acid side chain is cleaved to yield a methylxanthone product.[9]
Caption: Predicted degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound?
Answer: To ensure long-term integrity, proper storage is critical.
-
Solid Form: Store the solid compound in a tightly sealed container (preferably amber glass) in a cool, dry, and dark environment. For long-term storage (>6 months), keeping it at -20°C is highly recommended to minimize both thermal degradation and potential oxidation.[3]
-
Solution Form: Stock solutions should be prepared in high-purity solvents, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in amber vials at -20°C or -80°C. Thaw aliquots immediately before use and discard any unused portion.
Q3: What is a forced degradation study, and why is it necessary?
Answer: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to a range of harsh chemical and physical conditions that are more severe than accelerated stability conditions.[11][12] The goal is not to completely destroy the compound, but to induce a moderate level of degradation (typically 5-20%).[19]
-
Purpose and Importance:
-
Identify Degradants: It helps to rapidly identify the most likely degradation products that could form during long-term storage.[11]
-
Elucidate Pathways: The results provide critical insight into the chemical stability of the molecule and its degradation pathways.[11][12]
-
Develop Stability-Indicating Methods: The stressed samples, containing a mixture of the parent compound and its degradants, are essential for developing and validating an analytical method (like HPLC) that can prove it is "stability-indicating".[13][20]
-
Improve Formulation: Understanding how the molecule degrades helps in developing a stable formulation by selecting appropriate excipients, pH, and packaging.[12]
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Concentrations and incubation times should be optimized for this compound.
Caption: General workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[20]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 50-70°C if no degradation is observed.[11][20]
-
Base Hydrolysis: To an aliquot, add an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.[11][20]
-
Oxidative Degradation: To an aliquot, add a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and protect from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 70°C.
-
Photolytic Degradation: Expose an aliquot to a light source that meets ICH Q1B guidelines for photostability testing (a combination of UV and visible light). Run a dark control in parallel.
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample. For acid and base hydrolysis, neutralize the sample before analysis. Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify degradants.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | To test susceptibility to acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | To test susceptibility to alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To mimic oxidative stress. |
| Thermal | Dry Heat or Solution | 70°C or higher | To assess intrinsic thermal stability. |
| Photolytic | ICH Q1B compliant light source | Controlled Room Temp | To assess stability upon light exposure. |
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is a versatile choice for moderately polar compounds.
-
Mobile Phase Selection: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (the acid suppresses the ionization of the carboxylic acid, leading to better peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Optimization:
-
Start with a broad screening gradient (e.g., 5% to 95% B over 20 minutes).
-
Analyze a pooled sample from your forced degradation study containing all potential degradants.
-
Adjust the gradient slope and duration to achieve baseline separation (>1.5) for all peaks, especially between the parent peak and the most closely eluting degradant.
-
-
Detection: Use a UV-Vis or Photodiode Array (PDA) detector. Scan from 200-400 nm to determine the optimal wavelength for detection (λ-max) of the parent compound. A PDA detector is highly recommended as it can assess peak purity, which is a key component of method validation.[4][10]
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is resolved from all degradation products.
Table 2: Example Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Suggested Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure sharp peaks for the acidic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min, then hold 5 min | Broad enough to elute both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Improves reproducibility and can sharpen peaks. |
| Injection Vol. | 10 µL | Standard volume, adjust based on concentration. |
| Detection | UV/PDA at ~240 nm and ~340 nm | Xanthones typically have strong absorbance bands in these regions.[4][10] |
References
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- BenchChem. (2025). Stability of 3,6-Dimethoxy-9H-xanthen-9-one under different conditions.
-
Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899-916. Available from: [Link]
-
LibreTexts Chemistry. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from: [Link]
-
LibreTexts Chemistry. (2023). 16.9: Oxidation of Aromatic Compounds. Retrieved from: [Link]
-
Goez, M., & Kerzig, C. (2013). Photoionization of xanthone via its triplet state or via its radical anion. Journal of Physical Chemistry A, 117(1), 13-20. Available from: [Link]
-
Sharma, D., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123. Available from: [Link]
-
Jesus, A., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215. Available from: [Link]
-
Neumann, M. G., et al. (2007). Photooxidative Degradation of QTX (a Thioxanthone Derivative). Journal of the Brazilian Chemical Society, 18(1), 217-222. Available from: [Link]
-
Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 881350. Available from: [Link]
-
Zhang, X., et al. (2024). Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes. ACS Omega, 9(1), 1234-1242. Available from: [Link]
-
Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. Journal of Liquid Chromatography & Related Technologies, 26(15), 2525-2536. Available from: [Link]
-
Manallack, D. T., et al. (2013). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today, 18(5-6), 231-241. Available from: [Link]
-
Shaik, M. R., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 27(19), 6649. Available from: [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1018-1031. Available from: [Link]
-
de Oliveira, A. H., et al. (2021). Optimization of Analytical Method for Quantification of 5-Methoxycanthin-6-one by Factorial Design and Preliminary Stability Test. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1010. Available from: [Link]
-
Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-methoxyxanthone in PLGA Nanocapsules. Journal of Liquid Chromatography & Related Technologies, 26(15), 2525-2536. Available from: [Link]
-
Handral, H. K., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(16), 4977. Available from: [Link]
-
Zhang, X., et al. (2024). Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes. ACS Omega, 9(1), 1234–1242. Available from: [Link]
-
Shinde, S. L. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 00003. Available from: [Link]
-
ACS Publications. (n.d.). Chemical Reviews Journal. Retrieved from: [Link]
-
Bellone, G., et al. (2023). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. Plants, 12(4), 694. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Remali, J., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 881350. Available from: [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from: [Link]
-
Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 881350. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from: [Link]
-
Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. Available from: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Laboratory Stability of Cowaxanthone B.
-
Jesus, A., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215. Available from: [Link]
-
MDPI. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Molecules, 28(6), 2567. Available from: [Link]
-
Freitas, V. S., & da Silva, M. D. R. G. (2018). Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. Molecules, 23(11), 2962. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 9H-xanthen-9-one a.. Retrieved from: [Link]
-
Chen, Y. C., et al. (2022). Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. Molecules, 27(19), 6539. Available from: [Link]
-
Corrie, J. E., & Wan, P. (2004). Photodecarboxylation of Xanthone Acetic Acids: C−C Bond Heterolysis from the Singlet Excited State. Organic Letters, 6(11), 1845-1848. Available from: [Link]
-
Lu, Y., et al. (2024). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences, 121(11), e2318485121. Available from: [Link]
-
Taylor & Francis. (n.d.). Xanthone – Knowledge and References. Retrieved from: [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 8-Methylxanthen-9-one-4-acetic acid
Welcome to the technical support center for the purification of 8-Methylxanthen-9-one-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable xanthone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Core Challenges
The purification of this compound, like many of its structural analogs such as DMXAA (5,6-dimethylxanthenone-4-acetic acid), presents a unique set of challenges.[1][2] These primarily stem from impurities generated during its synthesis, which often involves a copper-catalyzed Ullmann condensation followed by cyclization. The acidic nature of the molecule and its specific solubility profile also require careful consideration during the selection of purification methods.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding substituted 2-iodobenzoic acid and a methyl-substituted 2-hydroxyphenylacetic acid.[2]
-
Homocoupled Byproducts: Arising from the Ullmann reaction.
-
Isomeric Impurities: Formation of other isomers during the synthesis.[1]
-
Residual Copper Catalyst: Which can interfere with downstream applications.
-
Products of Incomplete Cyclization: Diacid intermediates that have not undergone cyclodehydration.[2]
This guide will provide a logical, step-by-step approach to tackling these and other purification issues.
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section is structured in a question-and-answer format to directly address problems you may encounter.
A. Crystallization and Recrystallization Issues
Crystallization is often the first and most crucial step in purifying the crude product.
Question 1: My crude this compound won't crystallize from the reaction mixture.
Probable Causes & Solutions:
-
Supersaturation Not Reached: The concentration of your product in the solvent may be too low.
-
Solution: Carefully evaporate the solvent under reduced pressure. Be cautious not to evaporate to complete dryness, as this can trap impurities.
-
-
Presence of Oily Impurities: Tarry byproducts can inhibit crystal nucleation.
-
Solution: Attempt an initial purification by liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with brine. Dry the organic layer and then concentrate it to attempt crystallization.
-
-
Inappropriate Solvent: The solvent system may not be suitable for crystallization.
-
Solution: Perform a solvent screen with small amounts of your crude product. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Question 2: After recrystallization, the purity of my compound has not significantly improved, or the yield is very low.
Probable Causes & Solutions:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to your target compound.
-
Solution: Try a different recrystallization solvent or a two-solvent system. For instance, dissolve the compound in a good solvent (e.g., hot methanol or ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Solution: Ensure slow cooling. After heating to dissolve the compound, allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
-
-
Using Too Much Solvent: This will lead to a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing yield.
-
Experimental Protocol: Optimized Recrystallization of a Xanthenone Acetic Acid Derivative
This protocol is adapted from methodologies used for analogous compounds and serves as a robust starting point.
-
Solvent Selection: Based on the polarity of the target molecule, a good starting point is a polar protic solvent. Methanol or ethanol are often effective.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
B. Chromatographic Purification Challenges
When crystallization alone is insufficient, chromatographic methods are employed.
Question 3: I am seeing poor separation of my target compound from impurities on a silica gel column.
Probable Causes & Solutions:
-
Compound Streaking/Tailing: The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing poor peak shape.
-
Solution: Add a small amount of acetic acid (0.5-1%) to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
-
Inappropriate Mobile Phase Polarity: The eluent system may not have the correct polarity to effectively separate the components.
-
Solution: Systematically screen different mobile phase compositions. A common starting point for a compound of this polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the polar solvent. Dichloromethane/methanol gradients can also be effective.
-
Question 4: My compound appears to be degrading on the silica gel column.
Probable Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
Solution: Use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution in your non-polar solvent before packing the column. Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
Workflow for Purification Strategy Selection
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What analytical techniques are best for assessing the purity of this compound?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude mixture. A suitable mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any impurities if their structures are known.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q3: Are there any specific handling precautions for this compound?
As with all laboratory chemicals, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. For compounds like DMXAA, exposure to direct sunlight should be avoided to prevent potential decarboxylation.[4] It is good practice to handle this compound with similar care.
Q4: Can I use preparative HPLC for the final purification step?
Yes, preparative reverse-phase HPLC is a powerful technique for obtaining highly pure material, especially when dealing with closely related impurities that are difficult to separate by other means.
Experimental Protocol: General Preparative HPLC Method
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
The acid is crucial to ensure the carboxylic acid is protonated, leading to better peak shape.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is typically used to elute the compound and separate it from impurities. The exact gradient will need to be optimized based on analytical HPLC data.
-
Loading: Dissolve the sample in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition, and inject it onto the column.
-
Fraction Collection: Collect fractions as the peak of interest elutes.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine which ones contain the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvents by lyophilization or rotary evaporation.
Data Summary Table
| Property | Information | Source |
| IUPAC Name | 2-(8-Methyl-9-oxoxanthen-4-yl)acetic acid | N/A |
| Molecular Formula | C₁₆H₁₂O₄ | N/A |
| Molecular Weight | 268.26 g/mol | N/A |
| CAS Number | Not readily available | N/A |
| Related Compound | 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | [1][2][3] |
| DMXAA CAS Number | 117570-53-3 | [3] |
| DMXAA Solubility | Soluble to 10 mg/mL in DMSO | [3] |
Conclusion
The successful purification of this compound is achievable with a systematic approach. By understanding the potential impurities from the synthesis and employing a logical purification strategy that combines crystallization and chromatography, researchers can obtain this compound with high purity. This guide provides the foundational knowledge and practical steps to overcome the common challenges in this process.
References
-
Atwell, G. J., Yang, S., & Denny, W. A. (2002). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). European Journal of Medicinal Chemistry, 37(10), 825–828. [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Jameson, M. B., Thompson, P. I., Baguley, B. C., Kestell, P., & Paxton, J. W. (2001). Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent. British Journal of Cancer, 85(9), 1341–1346. [Link]
-
Ghaffari, F., Ha, D. P., Lee, S. H., & Lee, Y. (2020). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 11, 1389. [Link]
-
Ghaffari, F., Ha, D. P., Lee, S. H., & Lee, Y. (2020). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 11, 1389. [Link]
-
Da Settimo, F., Da Settimo, A., Marini, A. M., Primofiore, G., La Motta, C., & Gesi, M. (2000). New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells. Il Farmaco, 55(5), 341–349. [Link]
-
Prantner, D., Perkins, D. J., & Vogel, S. N. (2012). 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential. The Journal of biological chemistry, 287(47), 39776–39788. [Link]
-
Roberts, Z. J., Goutagny, N., Perera, P. Y., Kato, H., Kumar, H., Kawai, T., ... & Akira, S. (2007). The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis. The Journal of experimental medicine, 204(7), 1559–1569. [Link]
-
Fernandes, C., Ribeiro, J., Santos, A., Afonso, C., & Tiritan, M. E. (2021). Bioactive Marine Xanthones: A Review. Marine drugs, 19(11), 604. [Link]
-
Kłys, A., & Kania, M. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules (Basel, Switzerland), 24(1), 193. [Link]
-
Stewart, A. M., Smith, D. W., & Vodak, D. T. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 566. [Link]
-
Shirey, K. A., Nhu, Q. M., Yim, K. C., Roberts, Z. J., Teijaro, J. R., Farber, D. L., & Vogel, S. N. (2011). The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo. Journal of leukocyte biology, 89(3), 351–357. [Link]
-
Słoczyńska, K., Piska, K., Gunia-Krzyżak, A., Koczurkiewicz-Adamczyk, P., Wójcik-Pszczoła, K., & Popiół, J. (2019). Synthesis and preliminary anti-inflammatory evaluation of xanthone derivatives. Medicinal Chemistry Research, 28(10), 1734-1743. [Link]
Sources
- 1. An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Xanthones: A Comparative Guide to the Antitumor Efficacy of 8-Methylxanthen-9-one-4-acetic acid and DMXAA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. Within the class of xanthenone acetic acid derivatives, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as vadimezan, garnered significant attention for its potent antitumor effects in preclinical murine models. However, its journey to the clinic was halted due to a critical species-specific activity. This guide provides an in-depth, objective comparison of DMXAA and its lesser-known analog, 8-Methylxanthen-9-one-4-acetic acid (8-MeXAA), delving into their disparate antitumor efficacy and the underlying mechanistic divergences.
Unveiling the Contenders: Chemical Structures and Background
Both DMXAA and 8-MeXAA share the core xanthenone-4-acetic acid scaffold, a class of compounds initially developed as analogs of flavone-8-acetic acid (FAA) with the aim of inducing vascular disruption and hemorrhagic necrosis in tumors.
DMXAA (5,6-dimethylxanthenone-4-acetic acid): This synthetic derivative of xanthone demonstrated remarkable antitumor activity in a variety of murine tumor models.[1] Its mechanism of action was later identified to be a direct agonist of murine STING, leading to a cascade of immune responses.[2]
This compound (8-MeXAA): A structural analog of DMXAA, 8-MeXAA differs by the placement of a single methyl group at the 8-position of the xanthenone ring, in contrast to the two methyl groups at the 5 and 6 positions in DMXAA. This seemingly subtle structural modification has profound implications for its biological activity.
The Decisive Factor: STING Agonism and the Species Barrier
The antitumor efficacy of DMXAA in mice is intricately linked to its ability to bind to and activate the STING protein. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment and disruption of the tumor vasculature.
DMXAA's Murine Specificity: A pivotal discovery in the clinical development of DMXAA was its species-specific activity. While a potent agonist of murine STING, DMXAA does not activate human STING.[2] This fundamental difference is attributed to variations in the amino acid sequence of the STING protein between the two species, rendering DMXAA ineffective in human clinical trials.
The Silence of 8-MeXAA: In stark contrast to DMXAA, preclinical studies have demonstrated that 8-MeXAA is inactive in murine tumor models where DMXAA shows strong efficacy. While direct binding and activation studies on 8-MeXAA and the STING protein are not extensively documented in publicly available literature, its lack of in vivo antitumor activity strongly suggests that it is not a significant agonist of murine STING. This highlights the critical role of the substitution pattern on the xanthenone ring for STING activation.
Signaling Pathway: DMXAA-induced STING Activation
The following diagram illustrates the signaling pathway initiated by DMXAA in murine cells, a process that is not effectively triggered by 8-MeXAA.
Caption: DMXAA-mediated activation of the murine STING pathway.
Comparative Antitumor Efficacy: In Vivo Experimental Data
The most compelling evidence for the disparity in antitumor efficacy between DMXAA and 8-MeXAA comes from in vivo studies using the Colon 38 adenocarcinoma model in mice. This model was instrumental in the preclinical development of DMXAA and related compounds.
| Compound | In Vivo Model | Key Findings | Reference |
| DMXAA | Colon 38 murine adenocarcinoma | Induces extensive hemorrhagic necrosis and significant tumor growth delay. | [3] |
| 8-MeXAA | Colon 38 murine adenocarcinoma | Inactive; fails to induce tumor necrosis or a significant antitumor response. | [3] |
Further evidence of 8-MeXAA's inactivity comes from studies measuring plasma nitrate and nitrite levels, which are indicative of nitric oxide production, a downstream effector of the antitumor response to DMXAA.
| Compound | In Vivo Model | Effect on Plasma Nitrate/Nitrite | Reference |
| DMXAA | Colon 38 tumor-bearing mice | Significant increase in plasma nitrate/nitrite levels. | [3] |
| 8-MeXAA | Colon 38 tumor-bearing mice | Failed to increase plasma nitrate/nitrite levels above basal levels. | [3] |
Experimental Protocols: A Look into the Methodologies
To ensure scientific integrity and allow for the replication of key findings, the following are summaries of the experimental protocols used to evaluate the antitumor activity of these compounds.
In Vivo Antitumor Activity in the Colon 38 Murine Model
Objective: To assess the ability of the test compounds to induce hemorrhagic necrosis and tumor growth delay in a solid tumor model.
Methodology:
-
Cell Culture: Colon 38 adenocarcinoma cells are maintained in appropriate culture media.
-
Tumor Implantation: A suspension of Colon 38 cells (typically 1 x 10^6 cells) is injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are treated with the test compounds (DMXAA or 8-MeXAA) or a vehicle control, typically via intraperitoneal injection at a specified dose.
-
Assessment of Antitumor Activity:
-
Hemorrhagic Necrosis: Tumors are excised at various time points after treatment (e.g., 24 hours) and histologically examined for evidence of necrosis and hemorrhage.
-
Tumor Growth Delay: Tumor volumes are monitored over time in treated versus control groups. The time taken for tumors to reach a predetermined size is recorded.
-
Sources
A Senior Application Scientist's Guide to Validating the Vascular Disrupting Effects of 8-Methylxanthen-9-one-4-acetic acid (MXAA)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Shifting the Paradigm from Vessel Prevention to Vessel Destruction
In the landscape of anti-cancer therapies, targeting the tumor vasculature remains a cornerstone strategy. For years, the primary focus was on anti-angiogenic agents, which inhibit the formation of new blood vessels.[1][2] However, a distinct and complementary approach involves the use of Vascular Disrupting Agents (VDAs). Unlike their anti-angiogenic counterparts, VDAs target and destroy the established tumor vasculature, leading to a rapid and acute shutdown of blood flow, which in turn causes extensive ischemic necrosis within the tumor core.[1][2][3][4][5][6]
This guide provides a comprehensive framework for validating the vascular disrupting effects of a specific flavonoid-type VDA, 8-Methylxanthen-9-one-4-acetic acid (MXAA), also known as DMXAA or Vadimezan.[7][8] We will delve into its unique mechanism of action, present a comparative analysis with other prominent VDAs, and provide detailed, field-proven protocols for its preclinical validation.
The Mechanistic Profile of MXAA: An Immuno-Centric Approach to Vascular Disruption
MXAA stands apart from many other small-molecule VDAs due to its primary mechanism of action. While agents like combretastatin attack the endothelial cytoskeleton directly, MXAA functions as a potent agonist of the STimulator of Interferon Genes (STING) pathway in murine models.[8][9]
The STING Signaling Cascade: The activation of this pathway is a critical event. It is initiated when the enzyme cGAS (cyclic GMP-AMP synthase) detects cytosolic DNA (e.g., from dying tumor cells), leading to the synthesis of the second messenger cGAMP.[10] MXAA effectively mimics this natural ligand, binding directly to murine STING. This triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[11] Activated IRF3 then translocates to the nucleus to drive the transcription of Type I interferons (IFN-β) and a host of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[8][12][13] It is this cytokine storm within the tumor microenvironment that ultimately mediates the profound anti-vascular effects, leading to endothelial cell apoptosis and hemorrhagic necrosis.[14][15]
Caption: Simplified STING signaling pathway activated by MXAA in murine models.
A Critical Caveat: Species Specificity A crucial point of expertise when working with MXAA is its species selectivity. While a potent agonist of murine STING, it fails to activate the human STING protein.[8] This discrepancy is a primary reason for its remarkable preclinical success in mice and subsequent failure in human Phase III clinical trials.[7] This fact underscores the importance of interpreting MXAA data within the context of the model system used and highlights the need for developing human-STING-active agonists for clinical translation. Recent research also suggests MXAA may have STING-independent, cross-species effects by binding to the macrophage capping protein (CapG), which influences the endothelial cytoskeleton.[14]
Comparative Analysis: MXAA vs. Tubulin-Binding VDAs
To fully appreciate the unique properties of MXAA, it is essential to compare it with the other major class of small-molecule VDAs: tubulin-binding agents. The most well-studied example is Combretastatin A4-Phosphate (CA4P), a water-soluble prodrug of combretastatin A4.[16][17][18]
Unlike MXAA's immune-mediated mechanism, CA4P directly targets the tubulin cytoskeleton of endothelial cells.[19] It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[16][19] This causes a rapid change in endothelial cell shape from flattened to spherical, increasing vascular permeability and physically occluding the vessel lumen, thereby disrupting tumor blood flow within minutes of administration.[16][17]
| Feature | This compound (MXAA) | Combretastatin A4-Phosphate (CA4P) |
| Class | Flavonoid Derivative[4] | Stilbene (Combretastatin)[16] |
| Primary Target | STING (in mice)[8]; Macrophage Capping Protein[14] | β-Tubulin[16][19] |
| Mechanism | Induces cytokine storm (TNF-α, IFN-β) via STING activation, leading to immune-mediated endothelial cell apoptosis and vascular leakage.[7][12] | Directly depolymerizes endothelial cell microtubules, causing cell shape changes, increased permeability, and vessel occlusion.[16][17][18] |
| Onset of Action | Rapid, with significant effects observed within hours.[13] | Very rapid, with anti-vascular effects seen within minutes of administration.[16][17] |
| Key Advantage | Engages the host immune system, potentially leading to a durable, T-cell mediated anti-tumor response.[13][20] | Potent, direct action on endothelial cells; active across species.[18] |
| Key Limitation | Inactive against human STING, limiting direct clinical translation.[7][8] | Leaves a viable rim of tumor tissue at the periphery which can lead to regrowth.[16] |
| Reported Efficacy | Dose-dependent tumor growth delay and necrosis in murine models (e.g., Lewis Lung, 344SQ NSCLC).[9][12][21] | ~100-fold reduction in tumor blood flow at 100 mg/kg in rat models; extensive necrosis.[22] |
Experimental Validation: A Step-by-Step Guide
Validating the vascular disrupting activity of MXAA requires a multi-faceted approach, combining robust in vitro assays with definitive in vivo functional studies. The following protocols represent a self-validating system, where the in vitro results on endothelial cells predict the functional vascular shutdown observed in vivo.
Caption: A comprehensive workflow for validating MXAA's vascular disrupting effects.
Part 1: In Vitro Validation - The Endothelial Cell Tube Formation Assay
This assay is the gold standard for assessing a compound's direct or indirect effect on the ability of endothelial cells to form capillary-like structures in vitro.[23][24] It models the differentiation step of angiogenesis and is highly sensitive to disruption.[25]
Causality: The choice of Matrigel (or a similar basement membrane extract) is critical; it provides the necessary extracellular matrix proteins and growth factors that induce endothelial cells to differentiate and self-assemble into a tubular network.[23][26] A potent VDA will inhibit or destroy this network.
Detailed Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Corning® Matrigel® Matrix on ice overnight at 4°C.[25][27] It is crucial to keep the Matrigel, pipette tips, and plates cold at all times to prevent premature gelation.[26]
-
Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[26]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.[23]
-
-
Cell Seeding and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80% confluency. Low passage numbers (P2-P5) are recommended for optimal results.[28]
-
Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10⁵ cells/mL.[25]
-
Prepare serial dilutions of MXAA in the cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Add 100-150 µL of the cell suspension (containing 2-4 x 10⁴ cells) to each Matrigel-coated well. Immediately add the MXAA dilutions or controls.[28]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4-18 hours.[26] Tube formation typically begins within 2 hours.[23]
-
After incubation, visualize the networks using a phase-contrast inverted microscope.
-
For quantitative analysis, cells can be pre-labeled or post-labeled with a fluorescent dye like Calcein AM.[25][27] To label post-formation, carefully remove the medium, wash gently with HBSS, and incubate with Calcein AM solution (e.g., 8 µg/mL) for 30 minutes at 37°C.[25]
-
-
Quantification and Analysis:
-
Capture images from multiple fields per well.
-
Use an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify key parameters:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points/Junctions: The number of points where three or more tubes connect.
-
-
Expected Outcome: Treatment with an effective dose of MXAA should result in a significant, dose-dependent decrease in both total tube length and the number of branch points compared to the vehicle control.
-
Part 2: In Vivo Validation - Quantifying Tumor Blood Flow Disruption
The definitive test of a VDA is its ability to shut down blood flow within a solid tumor in a living system. This requires a well-controlled animal model and advanced imaging techniques.
Causality: The tumor vasculature is structurally and functionally abnormal, making it uniquely susceptible to VDAs compared to the vasculature of normal tissues.[2] This protocol aims to quantify this selective disruption.
Experimental Protocol Outline:
-
Tumor Model Selection and Implantation:
-
Select a relevant syngeneic tumor model. Since MXAA is a murine STING agonist, using an immunocompetent mouse model is essential. The Lewis Lung Carcinoma (LLC) in C57BL/6 mice or the RENCA kidney tumor in BALB/c mice are well-established options.[12][29]
-
Implant tumor cells subcutaneously or orthotopically. Allow tumors to grow to a palpable, well-vascularized size (e.g., 100-200 mm³).
-
-
Baseline and Post-Treatment Perfusion Imaging:
-
The use of non-invasive imaging is paramount for longitudinal assessment. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful tool for this purpose.[16][30]
-
Procedure:
-
Anesthetize the tumor-bearing mouse and acquire a baseline DCE-MRI scan. This involves injecting a gadolinium-based contrast agent and acquiring rapid T1-weighted images to measure its uptake and washout kinetics in the tumor.
-
Administer a single dose of MXAA (e.g., 20-30 mg/kg, intraperitoneally) or vehicle control.
-
Perform subsequent DCE-MRI scans at key time points (e.g., 2, 6, and 24 hours post-treatment) to monitor changes in vascular perfusion.
-
-
Analysis: Pharmacokinetic modeling of the DCE-MRI data allows for the quantification of parameters like Ktrans (a measure of vascular permeability and flow). A significant decrease in Ktrans post-MXAA treatment indicates vascular disruption.
-
-
Histological Confirmation:
-
At the study endpoint (e.g., 24 hours), euthanize the animals and excise the tumors.
-
Fix tumors in formalin and embed in paraffin for histological analysis.
-
Hematoxylin and Eosin (H&E) Staining: To visualize and quantify the extent of tumor necrosis. A successful VDA will induce a large central necrotic core, often leaving a small, viable rim of cells at the periphery.[4]
-
Immunohistochemistry (IHC) for CD31: To stain for endothelial cells and assess vessel density and integrity. In the necrotic core, CD31 staining will be sparse or absent, indicating vessel destruction.
-
-
Data Interpretation:
-
Primary Endpoint: A statistically significant reduction in tumor blood flow (e.g., >80%) within hours of MXAA administration compared to baseline and vehicle-treated controls.
-
Secondary Endpoint: A significantly larger necrotic area in MXAA-treated tumors compared to controls, confirmed by H&E staining.
-
Conclusion
Validating the vascular disrupting effects of this compound requires a systematic and mechanistically informed approach. Its unique profile as a murine-specific STING agonist necessitates the use of immunocompetent animal models to fully recapitulate its immuno-centric mode of action. By combining the quantitative power of the in vitro tube formation assay with the definitive functional readout of in vivo perfusion imaging, researchers can build a robust data package. This dual-pronged validation strategy, which directly links cellular effects to physiological outcomes, provides the rigorous evidence needed to assess the preclinical efficacy of MXAA and guide the development of next-generation, human-active STING agonists for cancer therapy.
References
- Thorpe, P. E. (2004). Vascular targeting agents as cancer therapeutics. Clinical Cancer Research, 10(2), 415-427.
- Tozer, G. M., et al. (2006). Quantitating therapeutic disruption of tumor blood flow with intravital video microscopy. Cancer Research, 66(24), 11517-11519.
- Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning Life Sciences.
- DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), e51312.
- Thermo Fisher Scientific. (2009). Endothelial Tube Formation Assay (In Vitro Angiogenesis). MAN0001687.
- Siemann, D. W., et al. (2002).
- Cell Biolabs. (n.d.).
- PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay).
- Ghaffari, S., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. Chemical Biology & Drug Design, 91(4), 834-843.
- Tozer, G. M., et al. (1999). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Cancer Research, 59(8), 1626-1634.
- Tozer, G. M., et al. (2002). The biology of the combretastatins as tumour vascular targeting agents.
- Kanthou, C., & Tozer, G. M. (2009).
- McKeage, M. J., et al. (2010). The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities.
- Wang, L. C., et al. (2014).
- Tal, T. L., et al. (2014). Identification of vascular disruptor compounds by analysis in zebrafish embryos and mouse embryonic endothelial cells. Toxicological Sciences, 141(2), 493-504.
- Ergun, A., et al. (2019). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 10, 2215.
- Wang, Y., et al. (2024). Tumor vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA): Suppresses macrophage capping protein beyond STING activation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(5), 167149.
- Roberts, Z. J., et al. (2007). The vascular disrupting agent, DMXAA, directly activates dendritic cells through a MyD88-independent mechanism and generates antitumor cytotoxic T lymphocytes. Cancer Research, 67(14), 7011-7019.
- Roberts, Z. J., et al. (2008). IFN-beta-dependent inhibition of tumor growth by the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Journal of immunology, 181(12), 8752-8760.
- Schmidt, C., & Teufel, J. (2014). Plant-derived vascular disrupting agents: Compounds, actions, and clinical trials. Phytochemistry Reviews, 13(1), 135-153.
- Wang, L. C., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization.
- Kim, J. H., et al. (2010).
- InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand.
- Wang, M., et al. (2022). Reactivation of the STING pathway by DMXAA stimulation of STING S162A/G230I/Q266I induces T cell migration, activation, and killing of MCC cells in vitro. Proceedings of the National Academy of Sciences, 119(3), e2114133119.
- Seshadri, M., et al. (2007). Nanoparticle Delivered Vascular Disrupting Agents (VDAs): Use of TNF-alpha conjugated Gold Nanoparticles for Multimodal Cancer Therapy. Clinical Cancer Research, 13(9), 2721-2729.
- Favier, J., et al. (2021). Alternative Vascularization Mechanisms in Tumor Resistance to Therapy. Cancers, 13(16), 4099.
- Weiss, J. M., et al. (2017). The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression. OncoImmunology, 6(6), e1319941.
- Oh, D. Y., et al. (2018). Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor.
- Li, L., et al. (2016). Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions. Oncotarget, 7(15), 19068-19081.
- Jamshidi-Parsian, A., et al. (2022).
- Selleck Chemicals. (n.d.). Vadimezan (DMXAA).
- Li, Y., et al. (2023). DMXAA activated STING signaling pathway and affected the intracellular location of STING, TBK1 and NF-κB.
- BenchChem. (2025). A Head-to-Head Showdown: Lexibulin Versus Other Vascular Disrupting Agents in Preclinical Cancer Models.
- Voest, E. E., & Griffioen, A. W. (2007). Vascular disrupting agents in clinical development. British Journal of Cancer, 96(8), 1165-1170.
- Pérez-Valdecantos, D., et al. (2022). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. International Journal of Molecular Sciences, 23(21), 13351.
- Wang, Y., et al. (2007). Small Molecule Vascular Disrupting Agents: Potential New Drugs for Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 2(1), 73-83.
- Adwan, L., & Berezowska, S. (2014). Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents. Cardiology, 128(3), 249-258.
- Kloke, L., et al. (2022). 3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro. Frontiers in Bioengineering and Biotechnology, 10, 888492.
- Siemann, D. W. (2005). Preclinical Studies of the Novel Vascular Disrupting Agent MN-029. Anticancer Research, 25(6B), 4091-4095.
- Zhang, Y., et al. (2021). Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 11, 730043.
- Ng, Q. S., et al. (2013). Assessment of tumor blood flow distribution by dynamic contrast-enhanced CT. Medical Physics, 40(5), 051906.
- Wang, L. C., et al. (2014).
- Yahyavi-Firouz-Abadi, N., et al. (2023). X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. International Journal of Molecular Sciences, 24(23), 16998.
- Ferreira, M., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4217.
- Li, L., et al. (2016). Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions. Oncotarget, 7(15), 19068-19081.
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IFN-beta-dependent inhibition of tumor growth by the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA): Suppresses macrophage capping protein beyond STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The vascular disrupting agent, DMXAA, directly activates dendritic cells through a MyD88-independent mechanism and generates antitumor cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of vascular disruptor compounds by analysis in zebrafish embryos and mouse embryonic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. corning.com [corning.com]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. promocell.com [promocell.com]
- 29. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity of Xanthenone Acetic Acid Derivatives as STING Agonists
For researchers and drug development professionals navigating the complex landscape of innate immunity, the Stimulator of Interferon Genes (STING) pathway presents a compelling therapeutic target. Xanthenone acetic acid (XAA) derivatives, a class of synthetic small molecules, have been at the forefront of STING agonist development. However, the translational journey of these compounds has been fraught with challenges, primarily centered around species-specific cross-reactivity. This guide provides an in-depth comparison of XAA derivatives and other STING agonists, supported by experimental data, to inform the rational design and evaluation of next-generation immunotherapies.
The Promise and Peril of STING Activation: A Tale of Two Species
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[4][5][6]
5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as vadimezan (ASA404), emerged as a promising XAA derivative with potent anti-tumor activity in murine models.[7][8][9][10] This led to significant optimism and its progression into human clinical trials for non-small cell lung cancer.[11][12][13] However, DMXAA failed to demonstrate efficacy in humans, a discrepancy that was later attributed to its species-specific activity.[9][14][15][16] DMXAA is a potent agonist of murine STING (mSTING) but does not activate human STING (hSTING).[8][11][17][14][15][16]
This stark difference in cross-reactivity underscores the critical importance of evaluating species-specific activity early in the drug development process. The failure of DMXAA serves as a pivotal case study, highlighting the subtle yet significant structural and dynamic differences between orthologous proteins that can have profound functional consequences.
Unraveling the Molecular Basis of DMXAA's Species Specificity
The disparity in DMXAA's activity is not due to major differences in the ligand-binding pocket of human and mouse STING, which are identical.[11][14] Instead, molecular dynamics simulations have revealed that a single amino acid difference in the "lid" region covering the binding pocket is responsible.[14][15] Mouse STING possesses an isoleucine at position 230 (I230), which forms a steric barrier that traps DMXAA in the binding site.[14][15] In contrast, human STING has a glycine at this position (G230), which, lacking a side chain, creates a more porous lid, allowing DMXAA to exit the binding pocket.[14][15]
Furthermore, studies have shown that mSTING tends to adopt a "closed" active conformation even without a ligand bound, whereas hSTING prefers an "open" inactive state.[14][15][18] This inherent conformational preference likely contributes to the lower activation barrier for mSTING by small molecule agonists like DMXAA.
Comparative Analysis of STING Agonist Cross-Reactivity
The challenges with DMXAA have spurred the development of a diverse pipeline of STING agonists, including other non-nucleotide small molecules and cyclic dinucleotides (CDNs), the natural ligands of STING. Understanding their cross-reactivity profiles is paramount for selecting appropriate preclinical models and predicting clinical translatability.
| STING Agonist | Class | Murine STING (mSTING) Activity | Human STING (hSTING) Activity | Key Remarks |
| DMXAA (Vadimezan) | Xanthenone Acetic Acid | Potent Agonist[8][16] | No significant agonistic activity; may act as a partial antagonist[14][19] | Failed in human clinical trials due to lack of efficacy.[9][17] |
| Other XAA Derivatives | Xanthenone Acetic Acid | Activity varies depending on substitution patterns.[20][21] | Generally poor activity, though some derivatives show modest effects.[7][21] | Research is ongoing to develop human-active XAA derivatives.[22] |
| Cyclic Dinucleotides (e.g., cGAMP, c-di-GMP) | Natural Ligands | Potent Agonists[23] | Potent Agonists[23] | Generally exhibit good cross-reactivity between mouse and human STING.[18] |
| Synthetic CDNs (e.g., ADU-S100) | CDN Analogs | Potent Agonists[17] | Potent Agonists[17] | Developed to have improved drug-like properties over natural CDNs. |
| Amidobenzimidazoles (e.g., diABZI) | Non-nucleotide | Potent Agonists[23] | Potent Agonists[23] | A newer class of small-molecule STING agonists with good cross-reactivity. |
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted experimental approach is essential to rigorously characterize the cross-reactivity of novel STING agonists. The following protocols provide a framework for evaluating target engagement, cellular activity, and downstream functional consequences.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[24][25][26][27] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture: Culture human and murine cells expressing STING (e.g., THP-1 for human, J774 for mouse) to sufficient density.
-
Compound Treatment: Treat cells with the test compound at various concentrations or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein remaining at each temperature using Western blotting or other sensitive protein detection methods like multiplex proximity extension assay (PEA).[24][25]
-
Data Analysis: Plot the amount of soluble STING as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Diagram of the CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Activity: STING Activation and Cytokine Profiling
Assessing the functional consequences of STING engagement is crucial. This involves measuring the activation of downstream signaling pathways and the production of key cytokines.
Experimental Protocol:
-
Cell Stimulation: Seed human and murine cell lines (e.g., THP-1, J774) or primary immune cells in 96-well plates. Stimulate the cells with a dose-response of the test STING agonist. Include positive controls (e.g., cGAMP for both species, DMXAA for murine) and a vehicle control.
-
Signaling Pathway Analysis (Western Blot): After a short incubation period (e.g., 1-3 hours), lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.[1]
-
Cytokine Quantification (Multiplex Immunoassay): After a longer incubation period (e.g., 18-24 hours), collect the cell culture supernatants. Use a multiplex immunoassay (e.g., Luminex) to simultaneously quantify the levels of multiple cytokines and chemokines, such as IFN-β, TNF-α, IL-6, and CXCL10 (IP-10).[28][29][30]
-
Data Analysis: Compare the levels of phosphorylated signaling proteins and secreted cytokines between the human and murine cells across the dose-response of the test compound.
Diagram of the STING Signaling Pathway:
Sources
- 1. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists | MDPI [mdpi.com]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 12. Temporal Aspects of the Action of ASA404 (Vadimezan; DMXAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 20. In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New derivatives of xanthenone-4-acetic acid: synthesis, pharmacological profile and effect on TNF-alpha and NO production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. invivogen.com [invivogen.com]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. aacrjournals.org [aacrjournals.org]
A Guide to the Reproducibility of In Vivo Experiments with 8-Methylxanthen-9-one-4-acetic Acid (DMXAA): A Case Study in Preclinical Model Limitations
For researchers, scientists, and drug development professionals, the quest for potent and effective immunotherapies is a journey paved with both promising discoveries and cautionary tales. One such narrative is that of 8-Methylxanthen-9-one-4-acetic acid, more commonly known as DMXAA or Vadimezan. Once a celebrated anti-cancer agent in preclinical mouse models, its failure in human clinical trials serves as a stark reminder of the critical importance of understanding species-specific drug activity and the inherent challenges of translating in vivo data. This guide provides an in-depth analysis of the reproducibility issues surrounding in vivo experiments with DMXAA, compares its performance with alternative STING agonists, and offers guidance for designing more robust and translatable preclinical studies.
The Promise and Peril of DMXAA: A Tale of Two Species
DMXAA initially garnered significant attention for its potent anti-tumor effects in various murine cancer models.[1][2] These effects were attributed to its ability to act as a vascular disrupting agent and, more importantly, as a powerful activator of the innate immune system.[2][3] The molecular target of DMXAA was identified as the STimulator of INterferon Genes (STING) protein, a key mediator of cytosolic DNA sensing that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][3] This activation of the STING pathway in mouse models resulted in robust anti-tumor immunity, including the recruitment of cytotoxic T cells and the establishment of immunological memory against tumor re-challenge.
However, the promising preclinical data from murine studies did not translate to success in human clinical trials for non-small cell lung cancer, where DMXAA failed to demonstrate efficacy.[4][5][6] This dramatic failure in translation underscores a fundamental issue of reproducibility rooted in the species-specific activity of the compound.
The Molecular Basis of Irreproducibility: Murine vs. Human STING
The core reason for the discrepancy in DMXAA's activity lies in the structural differences between mouse and human STING proteins.[1][4] While DMXAA can directly bind to and activate murine STING, it fails to do so with human STING.[1][3] Molecular dynamics simulations have revealed that even though the binding pockets of human and mouse STING are nearly identical, subtle differences in the "lid" region of the protein influence DMXAA binding and retention.[4][5] In murine STING, this lid remains closed, trapping DMXAA and leading to sustained activation. Conversely, in human STING, the lid is more porous, allowing DMXAA to exit rapidly, thus preventing effective signaling.[4][5]
This species-specific activation is not absolute. Some studies suggest that DMXAA may act as a partial agonist or even an antagonist of human STING, potentially interfering with the activation by natural ligands.[6][7] This adds another layer of complexity to interpreting any potential effects observed in human cells.
Comparative Analysis: DMXAA vs. Alternative STING Agonists
The failure of DMXAA highlighted the critical need for STING agonists with activity against the human protein. This has led to the development of a new generation of compounds, primarily cyclic dinucleotides (CDNs) and their synthetic analogs.
| Feature | This compound (DMXAA) | Cyclic Dinucleotides (e.g., cGAMP, ADU-S100) | Non-nucleotide Agonists (e.g., diABZI) |
| Target | Murine STING[1][3] | Human and Murine STING[8][9] | Human and Murine STING |
| In Vivo Efficacy (Mice) | High[1] | High[10][11] | High[12] |
| In Vivo Efficacy (Humans) | Ineffective[4][6] | Under clinical investigation[13] | Preclinical/Early Clinical Investigation |
| Reproducibility Concern | High (due to species specificity) | Moderate (formulation and delivery challenges) | Moderate (formulation and delivery challenges) |
| Key Advantage | Well-characterized in murine models | Broad species activity | Potential for improved pharmacokinetic properties |
| Key Disadvantage | Lack of human activity[1][3] | Poor cell permeability and enzymatic stability[14][15] | Potential for off-target effects |
Ensuring Rigor in Preclinical In Vivo Studies: A Protocol Framework
To avoid the pitfalls exemplified by DMXAA, it is imperative to design preclinical in vivo experiments with a clear focus on translatability and reproducibility. The following is a generalized protocol framework for evaluating STING agonists in vivo, emphasizing critical considerations.
Experimental Workflow for In Vivo STING Agonist Evaluation
Caption: A generalized workflow for robust in vivo evaluation of STING agonists.
Step-by-Step Methodology
-
Compound Formulation and Quality Control:
-
Rationale: The solubility and stability of STING agonists can significantly impact their bioavailability and efficacy.
-
Protocol:
-
Determine the optimal solvent for the STING agonist (e.g., DMSO, saline). For in vivo use, ensure the final concentration of organic solvents is non-toxic. DMXAA can be formulated in a sodium bicarbonate solution.[16]
-
Prepare fresh formulations for each experiment to avoid degradation.
-
Perform quality control checks (e.g., HPLC) to confirm the purity and concentration of the compound.
-
-
-
Animal Model Selection:
-
Rationale: The choice of animal model is paramount for translational relevance.
-
Protocol:
-
For initial efficacy studies, use syngeneic mouse models (e.g., CT26, B16-F10, MC38) with a competent immune system.[10][17]
-
To address the species-specificity issue observed with compounds like DMXAA, utilize humanized mouse models that express human STING.[8] This allows for the in vivo assessment of agonists targeting the human protein.
-
-
-
Dose-Response and Route of Administration Studies:
-
Rationale: Determining the optimal dose and delivery route is crucial for maximizing efficacy and minimizing toxicity.
-
Protocol:
-
Conduct a dose-escalation study to identify the maximum tolerated dose (MTD).
-
Evaluate different administration routes, such as intratumoral (i.t.), intraperitoneal (i.p.), or intravenous (i.v.), as the route can significantly influence the systemic versus local immune response.[18]
-
-
-
Pharmacodynamic and Efficacy Readouts:
-
Rationale: A comprehensive analysis of the immune response and anti-tumor effects is necessary to understand the mechanism of action.
-
Protocol:
-
Monitor tumor growth using calipers.
-
Collect blood and tumor tissue at various time points post-treatment to analyze cytokine and chemokine levels (e.g., IFN-β, TNF-α, CXCL10) via ELISA or multiplex assays.
-
Analyze the immune cell populations within the tumor microenvironment and draining lymph nodes using flow cytometry or immunohistochemistry to assess the infiltration and activation of T cells, NK cells, and dendritic cells.
-
-
-
Validation in Human Systems:
-
Rationale: To bridge the translational gap, it is essential to validate findings in human-derived systems.
-
Protocol:
-
Test the activity of the STING agonist on human peripheral blood mononuclear cells (PBMCs) or human cancer cell lines ex vivo.
-
Consider the genetic diversity of human STING, as different variants can exhibit varied responses to agonists.
-
-
The STING Signaling Pathway: A Visual Overview
The STING pathway is a central hub in the innate immune response to cytosolic DNA. Understanding this pathway is crucial for interpreting the effects of agonists like DMXAA.
Sources
- 1. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 6. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Methylxanthen-9-one-4-acetic acid (5-MeXAA)
This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 8-Methylxanthen-9-one-4-acetic acid, more commonly referred to in the literature as 5-Methylxanthen-9-one-4-acetic acid (5-MeXAA). As a potent analogue of the well-characterized murine STING (Stimulator of Interferon Genes) agonist, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), 5-MeXAA has demonstrated significant anti-tumor properties. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate further investigation into this class of compounds.
Introduction: The Dichotomy of Direct versus Indirect Anti-Tumor Activity
Traditional cytotoxic agents are often evaluated based on their direct ability to kill cancer cells in monoculture in vitro assays. However, a growing class of immuno-modulatory and vascular-disrupting agents, such as the xanthenone-4-acetic acids, exhibit a pronounced disconnect between their in vitro cytotoxicity and their potent in vivo efficacy. 5-MeXAA is a prime example of such a compound. Its minimal direct effect on tumor cells in vitro belies its powerful anti-tumor activity in preclinical models, which is primarily driven by indirect mechanisms involving the host's immune system and the tumor vasculature.
The key to understanding 5-MeXAA's activity lies in its role as an agonist of the STING pathway in murine models.[1] Activation of STING in host immune cells, particularly macrophages and dendritic cells, triggers a cascade of events including the production of Type I interferons and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3][4][5] This cytokine surge leads to acute hemorrhagic necrosis of solid tumors by targeting and disrupting the established tumor vasculature.[6] This guide will dissect the experimental evidence that bridges the gap between the molecular-level in vitro immune activation and the macroscopic in vivo anti-tumor response.
The STING Signaling Pathway: The Engine of 5-MeXAA's Activity
The anti-tumor effects of 5-MeXAA and its analogues in mice are critically dependent on the activation of the STING signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: Proposed STING signaling pathway activated by 5-MeXAA in murine host cells.
Comparative Analysis: In Vitro vs. In Vivo Activity
The central thesis of this guide is that for compounds like 5-MeXAA, direct cytotoxicity assays are poor predictors of in vivo success. Instead, in vitro assays that measure indirect, host-mediated effects provide a much stronger correlation with anti-tumor activity.[7]
Data Summary
The following tables summarize the comparative performance of 5-MeXAA and its close, more extensively studied analogue, DMXAA.
Table 1: Comparison of In Vitro Activity
| Assay Type | Compound | Cell Type | Endpoint | Result/Potency | Reference |
| Direct Cytotoxicity | 5-MeXAA | Murine Tumor Cell Lines | Growth Inhibition | High IC50 (Low Potency) | [7] |
| DMXAA | Murine Mesothelioma Cells | Cell Viability (MTT) | Cytotoxic only at >1 mg/mL | [4] | |
| Indirect Activity | |||||
| (Macrophage Activation) | 5-MeXAA | Murine Peritoneal Macrophages | Induction of Tumoricidal Activity | High Potency (Strong predictor of in vivo effect) | [7] |
| (Cytokine Induction) | DMXAA | Murine J774 Macrophages | TNF-α mRNA Induction | Max induction at 200 µg/mL | [2] |
| (Cytokine Induction) | DMXAA | M2-Polarized Macrophages | M1 Repolarization | Effective at concentrations as low as 5 µg/mL | [8] |
Table 2: Comparison of In Vivo Activity
| Assay Type | Compound | Tumor Model | Endpoint | Result/Potency | Reference |
| Anti-Tumor Efficacy | 5-MeXAA | Colon 38 Adenocarcinoma (mouse) | Hemorrhagic Necrosis | High Potency (>7-fold more dose-potent than FAA) | |
| DMXAA | Colon 38 Adenocarcinoma (mouse) | Tumor Growth Delay / Cures | Curative in 80% of mice; 12-fold more dose-potent than FAA | [9] | |
| DMXAA | HT29 Colon Xenograft (mouse) | Vascular Shutdown | Dose-dependent response (15-21 mg/kg) | [7][10] | |
| DMXAA | Mesothelioma (mouse) | Tumor Regression & Survival | 3 doses of 25 mg/kg (i.t.) led to 100% cures | [4] | |
| *Flavone-8-acetic acid (FAA) is the parent compound of this class. |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below. The causality behind experimental choices is highlighted to provide field-proven insights.
In Vitro Protocol: Macrophage Activation Assay
This assay is the most reliable in vitro predictor of the in vivo anti-tumor activity of xanthenone-4-acetic acids.[7] It measures the ability of the compound to stimulate macrophages to a tumoricidal state.
Objective: To quantify the activation of murine macrophages by 5-MeXAA, measured by the subsequent killing of co-cultured tumor cells.
Workflow Diagram:
Caption: Workflow for the in vitro macrophage activation (tumoricidal) assay.
Step-by-Step Methodology:
-
Macrophage Isolation:
-
Euthanize C57BL/6 or other suitable mouse strains via approved methods.
-
Harvest resident peritoneal cells by lavage with 5-10 mL of cold, sterile phosphate-buffered saline (PBS).
-
Rationale: Resident (unstimulated) macrophages are used to measure the direct activating potential of the compound, avoiding pre-activation by eliciting agents like thioglycollate.
-
-
Cell Plating:
-
Wash the harvested cells and resuspend in complete RPMI-1640 medium.
-
Plate the cells in a 96-well flat-bottom tissue culture plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere to allow macrophages to adhere.
-
Wash the plates vigorously with warm PBS to remove non-adherent cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-MeXAA in complete medium.
-
Add the diluted compound to the macrophage monolayers and incubate for 24 hours.
-
Rationale: A 24-hour pre-incubation allows sufficient time for the compound to activate the STING pathway, leading to the production and secretion of effector molecules like TNF-α.
-
-
Target Cell Preparation:
-
While macrophages are being activated, label target tumor cells (e.g., P815 mastocytoma cells) with Sodium Chromate (⁵¹Cr).
-
Rationale: ⁵¹Cr is released upon cell lysis, providing a sensitive and quantitative measure of cytotoxicity.
-
-
Co-culture and Analysis:
-
After the 24-hour activation period, add 1 x 10⁴ ⁵¹Cr-labeled target cells to each well (Effector:Target ratio of 20:1).
-
Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + detergent).
-
Incubate the co-culture for 18 hours.
-
Centrifuge the plates and harvest the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Protocol: Colon 38 Tumor Model
This syngeneic mouse model is highly responsive to the vascular-disrupting and immunomodulatory effects of xanthenone-4-acetic acids and has been instrumental in their preclinical evaluation.[11][12]
Objective: To evaluate the anti-tumor efficacy of 5-MeXAA by measuring the induction of hemorrhagic necrosis and tumor growth delay in mice bearing subcutaneous Colon 38 tumors.
Workflow Diagram:
Caption: Workflow for the in vivo Colon 38 anti-tumor efficacy study.
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture murine Colon 38 adenocarcinoma cells in appropriate medium.
-
Harvest cells and prepare a single-cell suspension in sterile PBS at a concentration of 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of syngeneic C57BL/6 mice.
-
Rationale: Using a syngeneic model with an intact immune system is critical for evaluating compounds that rely on host-mediated, immunomodulatory mechanisms.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 50-100 mm³, randomize mice into treatment groups (typically n=8-10 per group).
-
-
Compound Administration:
-
Endpoint Evaluation:
-
Short-term Necrosis Assay (Primary Screen):
-
At 24 hours post-injection, euthanize a subset of mice from each group.
-
Excise the tumors, fix in formalin, and embed in paraffin.
-
Prepare histological sections and stain with Hematoxylin and Eosin (H&E).
-
A pathologist, blinded to the treatment groups, should score the percentage of tumor area exhibiting hemorrhagic necrosis.
-
Rationale: This short-term assay provides a rapid and robust measure of the compound's primary vascular-disrupting effect, which correlates strongly with overall anti-tumor activity.[7]
-
-
Long-term Growth Delay Study:
-
For the remaining mice, continue to monitor tumor volume daily or every other day until tumors reach a predetermined endpoint (e.g., 1000 mm³).
-
Calculate the Tumor Growth Delay (TGD), which is the difference in the median time for tumors in the treated group to reach the endpoint volume compared to the vehicle control group.
-
-
Conclusion: Bridging the In Vitro - In Vivo Gap
The case of this compound (5-MeXAA) provides a compelling illustration for the necessity of evolving drug screening paradigms. While traditional in vitro cytotoxicity assays would dismiss this compound as inactive, a deeper mechanistic understanding reveals its true potential. Its activity as a murine STING agonist translates into potent, host-mediated anti-tumor effects in vivo. The key takeaway for researchers is the validation of indirect in vitro assays, such as macrophage activation, as highly predictive tools for this class of compounds. By selecting assays that accurately reflect the drug's mechanism of action, we can more effectively bridge the translational gap between laboratory discovery and preclinical success.
References
- Ching, L. M., Finlay, G. J., Joseph, W. R., & Baguley, B. C. (1991). In vitro methods for screening agents with an indirect mechanism of antitumour activity: xanthenone analogues of flavone acetic acid. European Journal of Cancer, 27(12), 1684–1689.
- Rewcastle, G. W., Atwell, G. J., Baguley, B. C., Calveley, S. B., & Denny, W. A. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry, 32(4), 793–799.
- Garon, E. B., et al. (2014). Tumor Dose Response to theVascular Disrupting Agent, 5,6-Dimethylxanthenone-4-Acetic Acid, Using In. Clinical Cancer Research, 11(15), 5642-5649.
- Garon, E. B., et al. (2005). Tumor Dose Response to the Vascular Disrupting Agent, 5,6-dimethylxanthenone-4-acetic Acid, Using in Vivo Magnetic Resonance Spectroscopy. Clinical Cancer Research, 11(15), 5642-5649.
- Ching, L. M., Joseph, W. R., Crosier, K. E., & Baguley, B. C. (1994). Induction of tumor necrosis factor-alpha messenger RNA in human and murine cells by the flavone acetic acid analogue 5,6-dimethylxanthenone-4-acetic acid (NSC 640488). Cancer Research, 54(4), 870–872.
- Temizoz, B., et al. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology, 15, 1353336.
- Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1990). Potential antitumor agents. 60. Relationships between structure and in vivo colon 38 activity for 5-substituted 9-oxoxanthene-4-acetic acids. Journal of Medicinal Chemistry, 33(5), 1375–1379.
- Rewcastle, G. W., Atwell, G. J., Li, Z. A., Baguley, B. C., & Denny, W. A. (1991). Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids. Journal of Medicinal Chemistry, 34(1), 217–222.
- Zwi, L. J., Baguley, B. C., Gavin, J. B., & Wilson, W. R. (1994). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor.
- Laws, A. L., Matthew, A. M., Double, J. A., & Bibby, M. C. (1993). Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid. British Journal of Cancer, 67(3), 398–403.
- Phillips, R. M., et al. (1996). The effect of 5,6-dimethylxanthenone-4-acetic acid on tumour necrosis factor production by human immune cells. British Journal of Cancer, 73(10), 1256-1261.
- Ching, L. M., & Baguley, B. C. (1992). Stimulation of macrophage tumouricidal activity by 5,6-dimethyl-xanthenone-4-acetic acid, a potent analogue of the antitumour agent flavone-8-acetic acid. Biochemical Pharmacology, 44(1), 192-195.
-
Rewcastle, G. W., Atwell, G. J., Baguley, B. C., Calveley, S. B., & Denny, W. A. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Matilda, [Link].
- Kim, S., et al. (2013). Anti-cancer flavonoids are mouse selective STING agonists. ACS Chemical Biology, 8(7), 1396-1401.
- Baguley, B. C., & Ching, L. M. (2009). Temporal Aspects of the Action of ASA404 (Vadimezan; DMXAA).
- Fraker, D. L., et al. (2009). The Influence of some Xanthone Derivatives on the Activity of J-774A.1 Cells. Scientia Pharmaceutica, 77(4), 743-754.
- Rewcastle, G. W., et al. (1991). Potential antitumor agents. 63. Structure-activity relationships for side-chain analogues of the colon 38 active agent 9-oxo-9H-xanthene-4-acetic acid. Journal of Medicinal Chemistry, 34(9), 2864-2870.
- Wang, L. C., et al. (2014).
- Rewcastle, G. W., Atwell, G. J., Zhuang, L., Baguley, B. C., & Denny, W. A. (1991). Potential Antitumor Agents. 61. Structure-Activity Relationships for in Vivo Colon 38 Activity among Disubstituted 9-Oxo-9H-Xanthene-4-Acetic Acids. Journal of Medicinal Chemistry, 34(1), 217-222.
- Lee, M. S., et al. (2019). Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor.
- Currie, A. J., et al. (2022). The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers in Immunology, 13, 977593.
- Prantner, D., et al. (2012). 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential. Journal of Biological Chemistry, 287(47), 39776-39788.
- Gorgen, I., et al. (2003). Treatment with the tumor necrosis factor-alpha-inducing drug 5,6-dimethylxanthenone-4-acetic acid enhances the antitumor activity of the photodynamic therapy of RIF-1 mouse tumors. Cancer Research, 63(22), 7584-7590.
Sources
- 1. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of tumor necrosis factor-alpha messenger RNA in human and murine cells by the flavone acetic acid analogue 5,6-dimethylxanthenone-4-acetic acid (NSC 640488) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 5. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor dose response to the vascular disrupting agent, 5,6-dimethylxanthenone-4-acetic acid, using in vivo magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of macrophage tumouricidal activity by 5,6-dimethyl-xanthenone-4-acetic acid, a potent analogue of the antitumour agent flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antitumor agents. 60. Relationships between structure and in vivo colon 38 activity for 5-substituted 9-oxoxanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Xanthenone Acetic Acid-Based STING Agonists
This guide provides an in-depth analysis of the mechanism of action of xanthenone acetic acid derivatives as modulators of the STING (Stimulator of Interferon Genes) pathway. While the query specified 8-Methylxanthen-9-one-4-acetic acid, the scientific literature is overwhelmingly focused on its close and extensively studied analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA) , also known as Vadimezan or ASA404. Due to the wealth of available data and its foundational role in the study of synthetic STING agonists, this guide will focus on DMXAA as the archetypal molecule for this class. The principles and methodologies discussed herein are directly applicable to the study of other related xanthenone derivatives.
Initially identified as a potent tumor vascular-disrupting agent in preclinical mouse models, DMXAA's journey from promising candidate to clinical trial failure has provided invaluable insights into the intricacies of innate immune signaling and the challenges of translating therapies from murine models to human subjects.[1][2] This guide will dissect its mechanism, compare it with other STING activators, and provide the experimental frameworks necessary for its characterization.
The Core Mechanism: A Species-Specific STING Agonist
The primary mechanism of action of DMXAA is the direct binding to and activation of the STING protein, a central adaptor in the innate immune pathway that detects cytosolic DNA.[3][4] This activation, however, is highly specific to murine STING (mSTING) and does not effectively engage human STING (hSTING).[2][5] This species-specific discrepancy is the critical factor that led to the failure of DMXAA in human clinical trials for non-small cell lung cancer, despite remarkable preclinical success.[4][6]
Upon binding to the cyclic dinucleotide (CDN) binding domain of mSTING, which resides in the endoplasmic reticulum, DMXAA induces a conformational change in the STING dimer.[1] This structural shift facilitates the translocation of STING from the ER to the Golgi apparatus.[7][8] In this new location, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[9]
Simultaneously, the activated STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The collective induction of interferons and cytokines orchestrates a potent anti-tumor immune response, involving the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.
The Molecular Basis of Species Selectivity
The inability of DMXAA to activate human STING stems from subtle but critical differences in the protein's structure. Although the DMXAA binding pocket residues are identical between human and mouse STING, the dynamics of a "lid region" that covers this pocket differ significantly.[1][4] In mSTING, this lid closes over the bound DMXAA, trapping it and stabilizing the active conformation.[4] In contrast, the lid region of hSTING is more porous, allowing DMXAA to exit the binding site before it can induce a stable, active state.[1][10] Interestingly, a single point mutation in human STING can render it sensitive to DMXAA, highlighting the delicate structural determinants of its activity.[2]
DMXAA-Induced STING Signaling Pathway
Caption: DMXAA activates murine STING, leading to downstream activation of TBK1, IRF3, and NF-κB, and subsequent transcription of Type I interferons and pro-inflammatory cytokines.
Comparative Analysis with Alternative STING Agonists
The field of STING agonists has evolved significantly since the discovery of DMXAA's mechanism. The primary alternatives are natural and synthetic cyclic dinucleotides (CDNs), which are the endogenous ligands for STING. Understanding their comparative performance is crucial for drug development professionals.
| Feature | DMXAA | 2'3'-cGAMP (Natural CDN) | ADU-S100 (Synthetic CDN) |
| Class | Xanthenone Acetic Acid | Cyclic Dinucleotide | Synthetic Cyclic Dinucleotide |
| Human STING Activity | None / Partial Antagonist[11][12] | Potent Agonist[5] | Potent Agonist[13] |
| Murine STING Activity | Potent Agonist[2] | Potent Agonist[5] | Potent Agonist[13] |
| Primary Output | High TNF-α, IFN-β, IL-6[2] | Robust IFN-β, CXCL10[5] | Broad cytokine induction[13] |
| Clinical Status | Failed Phase III trials[6] | Preclinical / Endogenous Ligand | Terminated in Phase II trials[14] |
| Key Advantage | Orally bioavailable small molecule | High potency, natural ligand | Clinically tested human agonist |
| Key Disadvantage | Murine specific | Poor cell permeability, requires delivery systems | Clinical efficacy was unsatisfactory[14] |
Note: Cytokine profiles can vary based on cell type, dosage, and experimental conditions. The data presented is a generalized summary from preclinical studies.
Experimental Protocols for Mechanistic Validation
To confirm the mechanism of action for a putative STING agonist like DMXAA, a series of well-defined experiments is required. The following protocols provide a self-validating workflow, from initial pathway activation to downstream functional outputs.
Experimental Validation Workflow
Caption: A logical workflow to validate the mechanism of action of a STING agonist, from pathway activation to functional cytokine release.
Protocol 1: STING Activation Reporter Assay
This assay is the foundational step to determine if a compound activates the STING pathway and to assess species specificity. It utilizes HEK293T cells, which are null for STING, transfected with a plasmid for either human or murine STING and a reporter plasmid where luciferase expression is driven by an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).[15][16]
Objective: To quantify STING-dependent activation of the IRF3 pathway.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hSTING, pCMV-mSTING
-
Reporter plasmids: pGL4.10[luc2]-IFN-β-promoter or pISRE-Luc
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compound (DMXAA), positive control (2'3'-cGAMP)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with the STING expression plasmid (human or murine) and the ISRE-Luc reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Causality Check: Include control wells with only the reporter plasmid (no STING) to confirm the compound's effect is STING-dependent. Also, include a constitutively active reporter (e.g., CMV-Luc) to control for non-specific effects on transcription/translation.
-
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of DMXAA and the positive control (2'3'-cGAMP). Replace the cell culture medium with medium containing the compounds. Incubate for 18-24 hours.
-
Luciferase Assay: Remove the medium and lyse the cells. Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the ISRE-luciferase signal to the control reporter (if used) and express the results as fold induction over the vehicle-treated control. Comparing the activity in hSTING vs. mSTING-expressing cells will reveal species selectivity.[17]
Protocol 2: Cytokine Release Profiling in Immune Cells
Following confirmation of pathway activation, this protocol quantifies the functional downstream output: the secretion of key cytokines. This is typically performed in a more physiologically relevant cell line, such as the human monocytic THP-1 cell line, which endogenously expresses the STING pathway components.[18]
Objective: To measure the production of Type I interferons and pro-inflammatory cytokines upon compound treatment.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Test compound (DMXAA), positive control (2'3'-cGAMP)
-
ELISA kits or multiplex immunoassay panel (e.g., Luminex) for human IFN-β, TNF-α, and IL-6
-
Plate reader (for ELISA) or multiplex analyzer
Methodology:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10^5 cells per well. Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 50 ng/mL) for 48-72 hours. Wash the cells to remove PMA and rest them in fresh media for 24 hours.
-
Rationale: Differentiation provides a more mature immune cell phenotype that is highly responsive to STING agonists.
-
-
Compound Treatment: Treat the differentiated THP-1 cells with serial dilutions of the test compound and controls.
-
Supernatant Collection: Incubate for 24 hours. After incubation, carefully collect the cell culture supernatant for analysis. Centrifuge to pellet any cell debris.
-
Cytokine Quantification:
-
ELISA: Perform individual ELISAs for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions. This involves capturing the cytokine on an antibody-coated plate, detecting with a second, enzyme-linked antibody, and measuring the colorimetric output.[19]
-
Multiplex Assay: Alternatively, use a multiplex bead-based immunoassay to simultaneously quantify a broad panel of cytokines from a small sample volume.
-
-
Data Analysis: Generate standard curves for each cytokine to calculate their concentrations (in pg/mL or IU/mL) in the samples. Plot the dose-response curves for the test compound.
-
Self-Validation: A robust response with the positive control (cGAMP) validates the cellular system, while a lack of response with DMXAA will confirm its inactivity on the human STING pathway.[20]
-
Conclusion
This compound belongs to a class of molecules that have been pivotal in understanding the STING pathway. Its close analog, DMXAA, serves as a classic textbook example of a species-specific immunomodulatory agent. While it ultimately failed in human trials, the investigation into its mechanism of action directly confirmed STING as its molecular target and revealed crucial structural differences between the murine and human proteins.[4] This knowledge has been instrumental in guiding the development of new, human-active STING agonists. The experimental framework provided here offers a robust, logical, and self-validating approach to confirm the mechanism of any novel STING modulator, ensuring that future candidates are built on a solid foundation of scientific integrity.
References
-
ResearchGate. (n.d.). Schematic diagram of cGAS-STING signaling pathway. Retrieved from ResearchGate. [Link]
-
Conlon, J., et al. (2013). Mouse, but not Human STING, Binds and Signals in Response to the Vascular Disrupting Agent 5,6-Dimethylxanthenone-4-Acetic Acid. The Journal of Immunology. [Link]
-
Shih, A. Y., et al. (2018). Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA. Biophysical Journal. [Link]
-
Gül, E., et al. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology. [Link]
-
Shih, A. Y., et al. (2018). Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA. PubMed. [Link]
-
Al-Sanea, M. M., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the cGAS-STING signaling pathway mechanism. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The Schematic presentation of cGAS-STING signaling cascade activation in response to different kinds of pathogens. Retrieved from ResearchGate. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. MDPI. [Link]
-
BioRender. (n.d.). cGAS-STING signalling pathway. Retrieved from BioRender. [Link]
-
InvivoGen. (n.d.). STING Ligands. Retrieved from InvivoGen. [Link]
-
YouTube. (2024). cGAS STING Signalling Pathway. [Link]
-
Gül, E., et al. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Frontiers in Immunology. [Link]
-
bioRxiv. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. [Link]
-
InvivoGen. (n.d.). DMXAA (xanthenone analog) | Murine STING ligand. Retrieved from InvivoGen. [Link]
-
Wang, J., et al. (2015). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. PLOS ONE. [Link]
-
AACR Journals. (2007). Combination of the vascular disrupting agent DMXAA (AS1404) with cetuximab produces synergistic antitumor activity in lung cancer xenografts. [Link]
-
Jones, A., et al. (2018). Methods of Assessing STING Activation and Trafficking. PMC. [Link]
-
ResearchGate. (2024). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. [Link]
-
PubMed Central. (2023). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. [Link]
-
bioRxiv. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. [Link]
-
ResearchGate. (n.d.). Reactivation of the STING pathway by DMXAA stimulation of STING. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). DMXAA-induced signaling is dependent on the mouse STING C-terminal. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). TGP inhibits DMXAA-induced activation of STING and downstream signaling in vivo. Retrieved from ResearchGate. [Link]
-
Frontiers. (n.d.). IFNλ1 is a STING-dependent mediator of DNA damage and induces immune activation in lung cancer. [Link]
-
Zhou, S., et al. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. PubMed. [Link]
-
BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). [Link]
-
Liu, Y., et al. (2018). Identification and function analysis of canine stimulator of interferon gene (STING). PMC. [Link]
-
NIH. (n.d.). Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner. [Link]
-
Kim, S., et al. (2022). Development of Small-Molecule STING Activators for Cancer Immunotherapy. MDPI. [Link]
-
Rustin, G. J., et al. (2003). 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study. PubMed Central. [Link]
-
ResearchGate. (n.d.). STING agonist treatment induces pro-inflammatory cytokine levels. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. [Link]
-
ResearchGate. (2023). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a Partial STING Agonist, Competes for Human STING Activation. [Link]
-
PubChem. (n.d.). 5-Methylxanthen-9-one-4-acetic acid. Retrieved from PubChem. [Link]
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Sigarra. [Link]
-
ResearchGate. (n.d.). A Novel Method for the Synthesis of (1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic Acids on Solid Phase. [Link]
Sources
- 1. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 5. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 6. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and function analysis of canine stimulator of interferon gene (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. TGP inhibits DMXAA-induced activation of STING and downstream signaling in vivo (A) The protocol of DMXAA-induced mice model. (B−G) 8-week-old female C57BL/6 mice were injected with saline or TGP (200 mg·kg−1, i.g.) as pretreatment for seven days. On the last day, DMXAA (25 mg·kg−1) (n = 6) was injected intraperitoneally 1 h after the administration of TGP. Serum and intraperitoneal lavage fluid were obtained 4 h later. The levels of IFN-β, TNF-α and IL-6 in serum and intraperitoneal lavage fluid were determined by enzyme-linked immunosorbent assay. One-way ANOVA was used to evaluate statistical differences together with the Dunnett’s post hoc test. Information about the data: The error bars show the mean ± SEM of six technical replicates. *P < 0.05, **P < 0.01, ***P < 0.001 vs DMXAA group. [cjnmcpu.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Methylxanthen-9-one-4-acetic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 8-Methylxanthen-9-one-4-acetic acid. As a xanthone derivative and a carboxylic acid, this compound requires careful handling and adherence to hazardous waste regulations. The following protocols are designed to ensure the safety of laboratory personnel and the protection of the environment, synthesizing best practices from regulatory standards and established chemical safety principles.
Core Principle: Hazard Identification and Waste Classification
Given the absence of a specific, universally available Safety Data Sheet (SDS) for this compound, the primary directive is to manage this compound as a hazardous chemical waste.[1] This precautionary approach is based on the chemical's structure as a solid organic acid, which necessitates segregation from incompatible materials and controlled disposal.
All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and used Personal Protective Equipment (PPE), must be classified as hazardous chemical waste.[1] This waste must be segregated from other laboratory waste streams such as general trash, sharps, and non-hazardous liquid waste.[1]
Essential Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent exposure via inhalation, ingestion, or skin contact.
Required PPE:
-
Safety Goggles: To protect eyes from potential splashes of solutions containing the compound.[2]
-
Lab Coat: To protect skin and clothing from contamination.[2]
-
Chemical-Resistant Gloves: Nitrile gloves are recommended to prevent direct skin contact.[2]
All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling airborne particles or vapors.[1][2]
Step-by-Step Disposal and Waste Management Workflow
The proper management of chemical waste is a regulated process. The following steps align with guidelines set forth by the Environmental Protection Agency (EPA) and best practices for laboratory safety.
Step 1: Waste Collection and Container Selection
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable container.[1]
-
Container Integrity: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE). It must be in good condition, with no leaks, cracks, or other damage.[1][3] The original container of the main component can often be used.[3]
-
Closure: The container must be kept tightly capped at all times, except when waste is being added.[3][4] Funnels or other filling aids should not be left in the container during storage.[4]
Step 2: Hazardous Waste Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.[5]
The label must, at a minimum, include:
-
The full chemical name: "this compound" .[1]
-
A clear indication of the hazards (e.g., pictogram or written warning).[7]
-
The percent composition of each constituent in the waste.[3]
Step 3: Waste Accumulation and Storage
Generated waste can be temporarily stored in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
Location: The SAA must be under the control of the generator and ideally within their line of sight.[3][7]
-
Segregation: The waste container must be stored separately from incompatible materials. As a carboxylic acid, it should be kept away from bases (caustics), oxidizers, and reactive metals to prevent dangerous reactions.[4][8] Use secondary containment bins to ensure segregation.[4]
-
Volume Limits: Up to 55 gallons of waste may be stored in each SAA.[6]
The workflow for handling this chemical waste is visualized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Step 4: Disposal of Empty Containers
Empty chemical containers must be properly decontaminated before disposal.
-
Thoroughly empty all contents. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[4]
-
The empty container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).[9]
-
Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [4] For highly toxic chemicals, the first three rinses must be collected.[4] Given the unknown toxicity profile, collecting the first three rinses is a prudent measure.
-
After rinsing, allow the container to air-dry completely in a fume hood before disposal in the appropriate recycling or trash receptacle, as per institutional policy.[4][10]
Step 5: Arranging for Final Disposal
Under no circumstances should this compound or its contaminated waste be disposed of via standard laboratory drains or as regular solid waste.[1][4]
-
Contact EHS: The disposal of the accumulated hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or equivalent department.[11]
-
Professional Removal: The EHS office will arrange for the collection and removal of the waste by a licensed hazardous waste contractor.[7]
Quantitative Data and Quick Reference
The following table summarizes the key operational parameters and regulatory limits for managing this hazardous waste.
| Parameter | Guideline / Requirement | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle for compounds with limited safety data.[1] |
| Required Labeling | "Hazardous Waste" + Full Chemical Name | EPA regulatory compliance for clear identification and hazard communication.[6][7] |
| Container Type | Chemically compatible (e.g., HDPE), sealable lid | To prevent leaks, reactions, and exposure.[1][3] |
| SAA Storage Limit | Up to 55 gallons per SAA | EPA regulation for satellite accumulation areas.[6] |
| Storage Practice | Keep container closed; Segregate from incompatibles | To prevent spills, release of vapors, and dangerous chemical reactions.[4][8] |
| Empty Containers | Triple-rinse; collect first rinsate as hazardous waste | To ensure containers are decontaminated before non-hazardous disposal.[4][9] |
| Final Disposal | Via Institutional EHS and licensed waste vendor | Ensures compliance with local, state, and federal disposal regulations.[11] |
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [https://www.chemistryworld.com/news/epa-tweaks-hazardous-waste-rules-for-academic-labs/3004535.article]([Link] hazardous-waste-rules-for-academic-labs/3004535.article)
-
Acid Handling Standard Operating Procedure. University of Utah.[Link]
-
Chemical Waste Disposal Guidelines. Emory University.[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College.[Link]
-
Laboratory Chemical Safety Manual. University of Alberta.[Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.[Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.[Link]
-
Laboratory chemical waste disposal guidelines. University of Otago.[Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.[Link]
-
Hazardous Waste Guide. University of Tennessee Institute of Agriculture.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. earth.utah.edu [earth.utah.edu]
- 11. otago.ac.nz [otago.ac.nz]
A Comprehensive Guide to the Safe Handling of 8-Methylxanthen-9-one-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Compound Profile
Key Potential Hazards:
-
Corrosive: May cause burns to skin and eyes.
-
Irritant: Inhalation of dust may irritate the respiratory tract.
-
Combustible: As a solid, it may burn, though it may not ignite readily.[1]
-
Dust Explosion Hazard: Fine dust suspended in the air can be explosive if ignited.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 8-Methylxanthen-9-one-4-acetic acid. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against corrosive acidic compounds.[5][6] Inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5][7] |
| Body Protection | Acid-Resistant Lab Coat or Suit | Protects the skin from accidental spills and contact with the chemical.[5] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[5] |
Workflow for Donning and Doffing PPE:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is paramount for ensuring a safe laboratory environment.
3.1. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure the laboratory is well-ventilated.[8]
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat to measure the desired amount of the compound. Handle the container and spatula with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, securely close the container. Decontaminate the spatula and any other reusable equipment.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[1] Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area and alert your institution's environmental health and safety (EHS) department. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, bench paper) in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container for acidic chemical waste. Do not pour down the drain.[9]
-
Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS XANTHONE. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetic Acid. [Link]
-
Oxford Lab Chem. Xanthone Material Safety Data Sheet. [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
2M Group. Acetic acid 99.85% Safety Data Sheet. [Link]
-
PubChem. 5-Methylxanthen-9-one-4-acetic acid. [Link]
-
Carl ROTH. Acetic acid ≥99 %, for synthesis Safety Data Sheet. [Link]
-
University of California, Santa Cruz. Chemical Waste Name or Mixtures. [Link]
-
Chemistry For Everyone. How Do You Properly Dispose Of Acetic Acid?. [Link]
-
PubChem. 1,3-dihydroxy-5-methyl-9H-xanthen-9-one. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.ca [fishersci.ca]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
